molecular formula C10H11N3O B185673 1-methyl-1H-indole-3-carbohydrazide CAS No. 56559-62-7

1-methyl-1H-indole-3-carbohydrazide

Cat. No.: B185673
CAS No.: 56559-62-7
M. Wt: 189.21 g/mol
InChI Key: KMYZDVOJRUTMEA-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-3-carbohydrazide is a key synthetic intermediate in medicinal chemistry for developing novel bioactive molecules. Its structure combines an indole scaffold, a privileged structure in drug discovery, with a reactive carbohydrazide moiety, making it a valuable building block for constructing diverse compound libraries through hydrazone formation and other reactions. This reagent has been utilized in the design and synthesis of compounds targeting a range of therapeutic areas. Research applications include its role as a precursor for potential anticancer agents, where similar indole-carbohydrazide conjugates have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cell lines by inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL . Furthermore, the indole-carbohydrazide scaffold is significant in central nervous system drug discovery, serving as a core structure in the development of multi-target agents for neurodegenerative diseases, with some derivatives exhibiting potent inhibitory activity against acetylcholinesterase (AChE) and beta-secretase (BACE1) . This compound also serves as a foundation for developing enzyme inhibitors beyond oncology and neurology, with structurally related molecules showing strong inhibitory potential against metabolic enzymes like α-glucosidase . The molecule's versatility allows researchers to explore structure-activity relationships across multiple biological targets, facilitating the discovery of new lead compounds.

Properties

IUPAC Name

1-methylindole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3O/c1-13-6-8(10(14)12-11)7-4-2-3-5-9(7)13/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZDVOJRUTMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356124
Record name 1-methyl-1H-indole-3-carbohydrazide
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-62-7
Record name 1-methyl-1H-indole-3-carbohydrazide
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Record name 1-methyl-1H-indole-3-carbohydrazide
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Foundational & Exploratory

Introduction to the Indole-3-Carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-1H-indole-3-carbohydrazide

Topic: this compound CAS Number: 56559-62-7 Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide focuses on this compound (CAS No. 56559-62-7), a specific derivative belonging to the promising class of indole carbohydrazides. These compounds have garnered significant attention for their broad therapeutic potential, particularly as anticancer agents.[1][3][4] This document provides a comprehensive overview of the physicochemical properties, a validated synthetic pathway, and the established biological activities of the indole carbohydrazide family. Furthermore, it details key experimental protocols for evaluating biological efficacy, offering researchers a practical framework for future investigations and drug development initiatives based on this versatile molecular core.

The indole ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][5] Within this broad class, indole carbohydrazide derivatives have emerged as a particularly promising chemotype. The carbohydrazide moiety (-CONHNH₂) serves as a versatile synthetic handle, allowing for the facile generation of diverse libraries of compounds, typically through condensation with various aldehydes and ketones to form acylhydrazones. These derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, where they have been shown to exert potent antiproliferative and anti-angiogenic effects.[2][3][4] This guide provides an in-depth look at the title compound, this compound, as a representative member of this class, contextualized by the broader family of related derivatives.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key identifying and physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 56559-62-7[6][7][8][9]
Molecular Formula C₁₀H₁₁N₃O[6][7][8]
Molecular Weight 189.21 g/mol [6][7]
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(=O)NN[6][10]
InChI Key KMYZDVOJRUTMEA-UHFFFAOYSA-N[8][10]
Physical Form Solid[8]
Purity ≥95% (Typical commercial grade)[8]

Synthesis and Derivatization Strategies

The synthesis of the this compound core is straightforward and serves as the foundation for creating extensive libraries of bioactive derivatives.

Proposed Synthesis of the Core Scaffold

The most common and efficient method for preparing carbohydrazides involves the hydrazinolysis of a corresponding ester. This two-step process begins with the esterification of the commercially available indole-3-carboxylic acid, followed by N-methylation and subsequent reaction with hydrazine.

Protocol 1: Synthesis of this compound

  • Esterification: To a solution of 1H-indole-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 12 hours to yield methyl 1H-indole-3-carboxylate.[5] This step protects the carboxylic acid and activates it for the subsequent step.

  • N-Methylation: The resulting ester is then treated with a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., DMF) to afford methyl 1-methyl-1H-indole-3-carboxylate.

  • Hydrazinolysis: Dissolve the methyl 1-methyl-1H-indole-3-carboxylate in absolute ethanol. Add an excess of hydrazine monohydrate (e.g., 10 equivalents) to the solution.[2] Stir the reaction mixture at room temperature or under gentle reflux for 6-12 hours. The hydrazine acts as a potent nucleophile, displacing the methoxy group of the ester to form the stable carbohydrazide.

  • Isolation: Upon reaction completion, the product often precipitates from the solution. The solid can be collected by vacuum filtration, washed with cold ethanol or water to remove excess hydrazine, and dried under vacuum to yield pure this compound.[5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrazinolysis A 1H-Indole-3-Carboxylic Acid B Methyl 1H-Indole-3-Carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 1-Methyl-1H-Indole-3-Carboxylate B->C  NaH, MeI  DMF D This compound C->D  NH₂NH₂·H₂O  Ethanol

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While data specific to the N-methylated title compound is limited, the broader class of indole carbohydrazide derivatives has been extensively studied, revealing significant therapeutic potential, particularly in oncology.

Anticancer Activity

Indole carbohydrazide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1][3] The primary mechanisms implicated in their anticancer effects include tubulin polymerization inhibition and the disruption of angiogenesis.

  • Tubulin Inhibition: Several indole-based compounds are known to bind to the colchicine site of tubulin, disrupting microtubule dynamics.[1][6] This leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1] Molecular docking studies suggest that indole carbohydrazide derivatives can effectively occupy this binding site, explaining their potent antimitotic effects.[1][6]

  • Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway is a key driver of this process. Certain indole-2-carbohydrazide derivatives have been identified as potent inhibitors of VEGFR-2 and its downstream signaling proteins.[3] By blocking this pathway, these compounds can effectively starve tumors of their blood supply, inhibiting growth and spread.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS Dimerization & Autophosphorylation AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indole-Carbohydrazide Derivatives Inhibitor->VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.

Other Potential Therapeutic Applications

Beyond oncology, indole carbohydrazides have shown promise in other areas:

  • α-Glucosidase Inhibition: Certain indole-carbohydrazide derivatives linked to other heterocyclic cores have demonstrated potent α-glucosidase inhibitory activity, far exceeding that of the standard drug acarbose.[5] This makes them attractive candidates for the development of new anti-diabetic agents.

  • Anti-inflammatory Activity: Indole analogs have been shown to possess anti-inflammatory properties, mediated through mechanisms such as scavenging free radicals, reducing the generation of reactive oxygen species (ROS), and attenuating the release of pro-inflammatory cytokines like TNF-α.[11][12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, SW480, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight. Fixation permeabilizes the cells for DNA staining.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: The resulting DNA content histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[1]

Conclusion and Future Directions

This compound is a member of a pharmacologically significant class of compounds. The indole carbohydrazide scaffold has been firmly established as a versatile template for the development of potent anticancer agents, acting through clinically relevant mechanisms such as tubulin inhibition and anti-angiogenesis.[1][2][3] The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on synthesizing and evaluating a broader library of N-substituted indole-3-carbohydrazide derivatives to explore their full therapeutic potential not only in oncology but also in metabolic and inflammatory diseases. In vivo efficacy studies in relevant animal models will be a critical next step to validate the promising in vitro findings.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.
  • This compound | 56559-62-7 | FM114293. Biosynth.
  • This compound | CAS 56559-62-7 | SCBT. Santa Cruz Biotechnology.
  • This compound | 56559-62-7. Sigma-Aldrich.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiprolifer
  • 1-METIL-1H-INDOLE-3-CARBOHIDRAZIDA 56559-62-7 wiki. Guidechem.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • Synthesis and Evaluation of Indole-2-Carbohydrazide Deriv
  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • This compound (C10H11N3O). PubChemLite.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)

Sources

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-methyl-1H-indole-3-carbohydrazide, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 56559-62-7) is a derivative of the indole nucleus, a privileged scaffold in numerous natural products and pharmacologically active compounds.[1] The presence of the N-methyl group at the indole nitrogen and the carbohydrazide moiety at the 3-position imparts unique chemical reactivity and potential for derivatization, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules. This guide will delve into its core chemical characteristics, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 56559-62-7[2][3]
Molecular Formula C₁₀H₁₁N₃O[2][3][4]
Molecular Weight 189.21 g/mol [3][4]
Physical Form Solid[2]
Purity Typically ≥95%[2]
XLogP3 (Predicted) 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 60 Ų
Monoisotopic Mass 189.090211983 Da

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from indole-3-carboxylic acid. The overall synthetic workflow is depicted below.

G A Indole-3-carboxylic acid B Methyl 1-methyl-1H-indole-3-carboxylate A->B 1. Methylation (e.g., CH₃I, base) 2. Esterification (e.g., MeOH, H⁺) C This compound B->C Hydrazinolysis (NH₂NH₂·H₂O)

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

The precursor, methyl 1-methyl-1H-indole-3-carboxylate, can be synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol. The indole nitrogen of indole-3-carboxylic acid is first methylated, followed by esterification of the carboxylic acid.

Experimental Protocol:

  • Methylation of Indole-3-carboxylic acid: To a solution of indole-3-carboxylic acid in a suitable solvent such as DMF, add a base (e.g., sodium hydride) portion-wise at 0 °C. After cessation of hydrogen evolution, add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for several hours.

  • Esterification: The resulting 1-methyl-1H-indole-3-carboxylic acid can be esterified by refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 1-methyl-1H-indole-3-carboxylate.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the methyl ester.

Experimental Protocol:

  • To a solution of methyl 1-methyl-1H-indole-3-carboxylate in ethanol, add an excess of hydrazine monohydrate.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford this compound in good yield and purity.

Spectral Properties

Spectroscopy Expected Features
¹H NMR - Singlet for the N-CH₃ protons (around 3.8-4.0 ppm).- Aromatic protons of the indole ring (in the range of 7.0-8.5 ppm).- Broad singlets for the -NH and -NH₂ protons of the carbohydrazide moiety.
¹³C NMR - Signal for the N-CH₃ carbon (around 33-35 ppm).- Aromatic carbons of the indole ring (in the range of 100-140 ppm).- Signal for the carbonyl carbon (C=O) of the carbohydrazide (around 165-170 ppm).
FTIR (cm⁻¹) - N-H stretching vibrations of the hydrazide group (around 3200-3400 cm⁻¹).- C=O stretching of the amide (around 1640-1680 cm⁻¹).- C=C stretching of the indole ring (around 1450-1600 cm⁻¹).
Mass Spec. - Predicted [M+H]⁺: 190.09749- Predicted [M+Na]⁺: 212.07943[5]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal amino group of the hydrazide moiety.

Reaction with Electrophiles: Synthesis of Hydrazones

A key reaction of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid.

G cluster_0 Reaction Scheme A This compound C N-acylhydrazone derivative A->C + B Aldehyde/Ketone (R'COR'') B->C EtOH, cat. H⁺

Caption: General reaction scheme for the formation of N-acylhydrazones.

This reactivity is widely exploited in combinatorial chemistry to generate libraries of diverse indole-based compounds for biological screening.

Potential Applications in Drug Discovery

Derivatives of this compound have shown promise in various areas of drug discovery. The indole scaffold, coupled with the versatile carbohydrazide linker, allows for the synthesis of molecules with a range of biological activities.

  • Anticancer Agents: Numerous studies have reported the synthesis of indole-3-carbohydrazide derivatives that exhibit significant cytotoxic activity against various cancer cell lines.[4] These compounds often act by inhibiting key cellular processes such as cell cycle progression, leading to apoptosis.[4]

  • Anti-Alzheimer's Agents: The indole nucleus is a key component of several molecules designed to target pathways implicated in Alzheimer's disease. Derivatives of this compound have been investigated for their potential to inhibit enzymes such as cholinesterases.

  • Antimicrobial and Anti-inflammatory Agents: The structural motif of indole-3-carbohydrazide is also found in compounds with antimicrobial and anti-inflammatory properties.

The ease of derivatization of this compound makes it an attractive starting material for the exploration of new chemical space in the quest for novel therapeutics.

Conclusion

This compound is a synthetically accessible and versatile building block in organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly the formation of N-acylhydrazones, provide a robust platform for the development of novel compounds with potential therapeutic applications. This guide has outlined the core chemical principles related to this compound, offering a solid foundation for its application in research and drug discovery endeavors.

References

  • PubChemLite. This compound (C10H11N3O). [Link]

  • Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of the synthetic pathway for 1-methyl-1H-indole-3-carbohydrazide, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction

This compound is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. This particular carbohydrazide has been investigated as a potential anticancer agent.[1] Its synthesis is a key step in the development of novel therapeutics based on this molecular framework. This guide will elucidate a reliable and well-documented synthetic route, providing researchers and drug development professionals with the necessary information for its preparation and further derivatization.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 1-methyl-1H-indole. The pathway involves formylation, oxidation, esterification, and finally, hydrazinolysis.

Synthesis_Pathway A 1-methyl-1H-indole B 1-methyl-1H-indole-3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 1-methyl-1H-indole-3-carboxylic acid B->C Oxidation (KMnO4) D Methyl 1-methyl-1H-indole-3-carboxylate C->D Esterification (Methanol, H2SO4) E This compound D->E Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde

The initial step involves the formylation of 1-methyl-1H-indole at the C3 position, which is the most nucleophilic site. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation.

Mechanistic Insight

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich indole ring at the C3 position. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde.

Experimental Protocol

A detailed protocol for the Vilsmeier-Haack formylation of a similar indole substrate is available and can be adapted for 1-methyl-1H-indole.[2]

Reagent/SolventMolar Equivalent
1-methyl-1H-indole1.0
Phosphorus oxychloride (POCl₃)1.2
N,N-Dimethylformamide (DMF)3.0
Dichloromethane (DCM)-
Sodium hydroxide (NaOH) solution-

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-1H-indole (1.0 equiv.) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-methyl-1H-indole-3-carbaldehyde.[3]

Step 2: Synthesis of 1-methyl-1H-indole-3-carboxylic acid

The second step is the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.

Mechanistic Insight

The oxidation of an aldehyde with potassium permanganate in an alkaline medium proceeds through the formation of a hydrated aldehyde intermediate, which is then oxidized to the carboxylate salt. Acidic workup protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol
Reagent/SolventMolar Equivalent
1-methyl-1H-indole-3-carbaldehyde1.0
Potassium permanganate (KMnO₄)1.5
Sodium hydroxide (NaOH)-
Hydrochloric acid (HCl)-

Procedure:

  • Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in a suitable solvent like aqueous acetone or pyridine.

  • Slowly add a solution of potassium permanganate (1.5 equiv.) in water, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-indole-3-carboxylic acid.

Step 3: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

The third step is the esterification of the carboxylic acid to its corresponding methyl ester. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Mechanistic Insight

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the methyl ester.

Experimental Protocol

A reported synthesis of the title compound from 1-methyl-1H-indole-3-carboxylic acid and methanol provides the basis for this protocol.[4]

Reagent/SolventMolar Equivalent
1-methyl-1H-indole-3-carboxylic acid1.0
MethanolSolvent (large excess)
Sulfuric acid (H₂SO₄)Catalytic

Procedure:

  • Suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv.) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude methyl 1-methyl-1H-indole-3-carboxylate.

  • The product can be purified by recrystallization from a suitable solvent like methanol.[4]

Step 4: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired carbohydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction.

Mechanistic Insight

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as a leaving group, forming the stable carbohydrazide.

Experimental Protocol

The general procedure for the synthesis of indole carbohydrazides from their esters involves refluxing with hydrazine hydrate in an alcoholic solvent.[5]

Experimental_Workflow A Dissolve Ester in Ethanol B Add Hydrazine Hydrate A->B C Reflux Reaction Mixture B->C D Cool and Concentrate C->D E Precipitate and Filter D->E F Wash and Dry Product E->F

Caption: Experimental workflow for the hydrazinolysis step.

Reagent/SolventMolar Equivalent
Methyl 1-methyl-1H-indole-3-carboxylate1.0
Hydrazine hydrate (80-100%)5.0 - 10.0
EthanolSolvent

Procedure:

  • Dissolve methyl 1-methyl-1H-indole-3-carboxylate (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5.0 - 10.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the solvent.

  • Pour the concentrated residue into cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.[5]

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: To confirm the presence of all protons and their chemical environments.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (mp): To assess the purity of the synthesized compound.

Conclusion

This guide has outlined a robust and reproducible synthetic pathway for this compound. By providing detailed, step-by-step protocols and insights into the underlying reaction mechanisms, this document serves as a valuable resource for researchers in the field of synthetic organic chemistry and drug discovery. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of trustworthiness and applicability.

References

  • Furuya, T., Yagi, S., Yamazaki, S., Haraguchi, T., Mahesha, N., Belakavadi, K., & Hemmige, S. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 1-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. [Link]

  • Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed. [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[4][6]-Triazolo[4',3'. (n.d.). MDPI. [Link]

  • Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 842006. (n.d.). PubChem. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indole-3-carbohydrazide is a synthetic small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a prominent feature in numerous biologically active natural products and pharmaceutical agents, demonstrating a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed technical overview of the currently understood mechanism of action of this compound as a potential anticancer agent, with a focus on its molecular targets and the downstream cellular consequences. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of indole-based compounds.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary anticancer mechanism of this compound is attributed to its activity as a tubulin polymerization inhibitor.[3][4][5] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubule assembly and disassembly is tightly regulated, and its disruption is a validated strategy in cancer chemotherapy.

Interaction with the Colchicine Binding Site on β-Tubulin

Molecular docking studies suggest that this compound binds to the colchicine binding site on β-tubulin.[3] This binding pocket is a key target for a class of antimitotic agents that destabilize microtubules. By occupying this site, this compound prevents the polymerization of α/β-tubulin heterodimers into microtubules. This inhibitory action disrupts the delicate equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a net depolymerization of the microtubule network.

The interaction with the colchicine binding site is a common mechanism for many indole derivatives with anticancer activity.[4] This interaction prevents the curved tubulin dimers from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby effectively capping the growing end of the microtubule and promoting its disassembly.

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in the inhibition of cancer cell proliferation and the induction of programmed cell death.

G2/M Phase Cell Cycle Arrest

A critical consequence of microtubule network disruption is the activation of the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed into anaphase. In the presence of this compound, the inability to form a functional mitotic spindle leads to a sustained activation of the SAC, resulting in cell cycle arrest at the G2/M transition.[4] This arrest prevents the segregation of chromosomes and progression through mitosis, ultimately halting cell division.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged arrest at the G2/M phase is a potent trigger for apoptosis, or programmed cell death. The apoptotic cascade initiated by this compound appears to proceed through the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis.

  • Modulation of Bcl-2 Family Proteins: Treatment with indole derivatives has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family members. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][6][7] The increased Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[8] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][3][8]

The efficacy of this compound and its derivatives has been demonstrated in various cancer cell lines, with notable activity in the triple-negative breast cancer cell line MDA-MB-231.[3][6][9][10]

Signaling Pathway Diagram

G cluster_0 Cellular Effects cluster_1 Apoptotic Pathway A This compound B β-Tubulin (Colchicine Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Microtubule Network C->D Causes E G2/M Phase Cell Cycle Arrest D->E Induces F Apoptosis E->F Triggers G Bcl-2 (Anti-apoptotic) Downregulation F->G H Bax (Pro-apoptotic) Upregulation F->H I Increased Bax/Bcl-2 Ratio G->I H->I J Mitochondrial Outer Membrane Permeabilization (MOMP) I->J K Cytochrome c Release J->K L Caspase-9 Activation K->L M Caspase-3 Activation L->M N Cell Death M->N

Caption: Signaling pathway of this compound.

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a series of well-established in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[11][12][13][14]

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm due to light scattering by the newly formed microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare a tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

    • Prepare serial dilutions of this compound and controls in GTB at 10x the final desired concentrations.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 10 µL of the 10x compound dilutions (or controls) to the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add 90 µL of the tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.

    • Plot the change in absorbance versus time.

    • The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • MDA-MB-231 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat MDA-MB-231 cells with the compound as described for the cell cycle analysis.

  • Staining:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cells in 1x binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Quantify the percentage of cells in each quadrant.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

Materials:

  • Treated and untreated MDA-MB-231 cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Assays A 1. Cell Culture (MDA-MB-231) B 2. Compound Treatment (this compound) A->B C 3. Harvest Cells B->C D Cell Cycle Analysis (Flow Cytometry, PI Staining) C->D E Apoptosis Assay (Flow Cytometry, Annexin V/PI) C->E F Protein Expression Analysis (Western Blot for Bcl-2, Bax, Caspase-3) C->F

Caption: Experimental workflow for investigating the mechanism of action.

Data Summary

AssayParameter MeasuredExpected Outcome with this compound
Tubulin Polymerization Rate and extent of microtubule formationInhibition of polymerization in a dose-dependent manner
Cell Cycle Analysis Percentage of cells in G1, S, and G2/M phasesAccumulation of cells in the G2/M phase
Annexin V/PI Staining Percentage of apoptotic cellsIncrease in Annexin V-positive cells
Western Blotting Protein levels of Bcl-2, Bax, cleaved caspase-3Decrease in Bcl-2, increase in Bax and cleaved caspase-3

Conclusion

This compound emerges as a promising anticancer agent with a well-defined mechanism of action. Its ability to target the colchicine binding site on β-tubulin leads to the disruption of microtubule dynamics, a critical process for cell division. This primary action triggers a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. The detailed understanding of this mechanism, supported by the experimental approaches outlined in this guide, provides a solid foundation for the further development and optimization of this and related indole-based compounds as novel cancer therapeutics.

References

  • ResearchGate. (n.d.). MTH-3 induces apoptosis of MDA-MB-231 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound 3f induced apoptosis in MDA-MB-231 cells. Retrieved from [Link]

  • Nguyen, T. L., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1854-1865.
  • ResearchGate. (n.d.). Relative caspase activation activity of some compounds in comparison to PAC-1. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2021). Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. Molecules, 26(11), 3167.
  • Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

  • Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762.
  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors. Archiv der Pharmazie, 349(11), 840-849.
  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 43, 68.
  • Li, Y., et al. (1999). Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein. Oncogene, 18(20), 3166-3172.
  • ResearchGate. (n.d.). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Retrieved from [Link]

  • Llambi, F., & Green, D. R. (2011). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 3(6), a008712.
  • ResearchGate. (n.d.). Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21115.
  • Ola, M. S., et al. (2011). Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 3(1), a001089.
  • Tzifi, F., et al. (2012). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias.
  • Nguyen, T. P., et al. (2017). Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity. Journal of Biological Chemistry, 292(52), 21496-21506.
  • Primikyri, A., et al. (2014). Direct Binding of Bcl-2 Family Proteins by Quercetin Triggers Its Pro-Apoptotic Activity. ACS Chemical Biology, 9(12), 2736-2741.
  • Du, Y., et al. (1997). Involvement of a caspase-3-like Cysteine Protease in 1-methyl-4-phenylpyridinium-mediated Apoptosis of Cultured Cerebellar Granule Neurons. Journal of Neurochemistry, 69(4), 1382-1388.

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An In-depth Technical Guide to 1-Methyl-1H-indole-3-carbohydrazide Structural Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among these, the 1-methyl-1H-indole-3-carbohydrazide framework has emerged as a promising template for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs based on this core. We will delve into the mechanistic intricacies of their anticancer effects, which often involve the disruption of microtubule dynamics and the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.

Introduction: The Significance of the Indole-3-Carbohydrazide Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in drug discovery. The carbohydrazide moiety (-CONHNH2) is a versatile functional group known to be a key pharmacophore in a wide range of therapeutic agents, including antitubercular, anticonvulsant, and anticancer drugs.

The conjugation of the indole scaffold with a carbohydrazide at the 3-position, and further methylation at the N-1 position, gives rise to the this compound core. This specific arrangement of atoms provides a unique three-dimensional structure that can be readily modified to generate a diverse library of analogs with a wide spectrum of biological activities. Notably, derivatives of this scaffold have demonstrated potent antiproliferative effects against various cancer cell lines, making them a subject of intense investigation in the quest for novel oncology therapeutics.[1]

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives is a well-established process, typically commencing from indole or a substituted indole precursor. The general synthetic pathway can be broken down into a few key steps, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Core Synthesis: this compound

The foundational synthesis of the core molecule involves a two-step process starting from indole.

Step 1: N-Methylation of Indole

The first step is the methylation of the indole nitrogen. A common and efficient method involves the use of a methylating agent such as methyl iodide in the presence of a base like sodium amide in liquid ammonia.[2] This reaction proceeds via the deprotonation of the indole nitrogen to form the indolide anion, which then acts as a nucleophile to attack the methylating agent.

Step 2: Carboxylation and Hydrazinolysis

The subsequent step involves the introduction of the carbohydrazide moiety at the 3-position. This is typically achieved by first carboxylating the 1-methylindole, often via a Vilsmeier-Haack type formylation followed by oxidation, or by direct carboxylation using a suitable reagent. The resulting carboxylic acid or its ester derivative is then reacted with hydrazine hydrate, usually under reflux in an alcoholic solvent, to yield the desired this compound.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Indole

  • Sodium amide (NaNH2)

  • Methyl iodide (CH3I)

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Ethyl chloroformate

  • Hydrazine hydrate (NH2NH2·H2O)

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • N-Methylation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet, add anhydrous liquid ammonia (approx. 250 mL). To this, cautiously add sodium amide (1.1 eq). Once the base has dissolved, slowly add a solution of indole (1 eq) in anhydrous diethyl ether. Stir the mixture for 30 minutes. Subsequently, add methyl iodide (1.2 eq) dropwise. Continue stirring for 2 hours, allowing the ammonia to evaporate.

  • Work-up and Purification (N-Methylation): Carefully quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methylindole. Purify by vacuum distillation.

  • Carboxylation: To a solution of 1-methylindole in an appropriate solvent, add a carboxylating agent such as ethyl chloroformate in the presence of a suitable base at a controlled temperature. Monitor the reaction by TLC.

  • Work-up and Purification (Carboxylation): Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate to yield the ethyl 1-methyl-1H-indole-3-carboxylate.

  • Hydrazinolysis: Dissolve the ethyl 1-methyl-1H-indole-3-carboxylate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 4-6 hours.

  • Work-up and Purification (Hydrazinolysis): Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and by melting point determination.

Synthesis of Structural Analogs

The versatility of the this compound scaffold lies in the ease with which structural analogs can be synthesized. Modifications can be introduced at several positions:

  • Substitution on the Indole Ring: Starting with appropriately substituted indoles allows for the introduction of various functional groups on the benzene portion of the indole ring.

  • Derivatization of the Hydrazide Moiety: The terminal nitrogen of the carbohydrazide is a potent nucleophile and can be readily reacted with a variety of electrophiles, most commonly aldehydes and ketones, to form hydrazones. This is a widely employed strategy to generate diverse libraries of analogs.[1][3]

Visualizing the Synthetic Pathway

Synthetic_Pathway Indole Indole Methyl_Indole 1-Methylindole Indole->Methyl_Indole 1. NaNH2, CH3I Ester Ethyl 1-Methyl-1H-indole-3-carboxylate Methyl_Indole->Ester 2. Carboxylation Carbohydrazide This compound Ester->Carbohydrazide 3. Hydrazine Hydrate Analogs Structural Analogs (Hydrazones) Carbohydrazide->Analogs 4. R-CHO/R-CO-R'

Caption: General synthetic scheme for this compound and its analogs.

Biological Activities and Mechanisms of Action

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic and antiproliferative effects of these compounds against a wide range of human cancer cell lines, including those of the colon, prostate, lung, and breast.[3]

Compound/AnalogCancer Cell LineActivity (IC50/GI50)Reference
(E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazideSW620 (Colon)Potent Cytotoxicity[3]
(Z)-N'-(2-oxoindolin-3-ylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazidePC-3 (Prostate)Potent Cytotoxicity[3]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative (26)A549 (Lung)IC50 = 0.19 µM[4]
Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivative (27b)HepG2 (Liver)IC50 = 0.34 µM[4]
Isatin–indole conjugate (7c)HT-29 (Colon)IC50 = 132-611 nM[5]
Mechanisms of Anticancer Action

The anticancer effects of this compound analogs are often multifactorial, involving the modulation of several key cellular processes.

A primary mechanism of action for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin.[6]

Visualizing the Tubulin Inhibition Pathway

Tubulin_Inhibition Indole_Analog 1-Methyl-1H-indole-3- carbohydrazide Analog Tubulin α/β-Tubulin Dimers Indole_Analog->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibited Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupted Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Mechanism of action via tubulin polymerization inhibition.

Beyond mitotic arrest, these compounds can induce apoptosis through various signaling pathways. Some analogs have been shown to act as procaspase activators, directly promoting the activation of executioner caspases like caspase-3, which are central to the apoptotic cascade.[3] Additionally, some derivatives have been found to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[5] By inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, these compounds can shift the cellular balance towards apoptosis. Furthermore, indole compounds have been reported to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, both of which are critical for cell survival and proliferation.[7]

Visualizing the Apoptotic Signaling Pathway

Apoptosis_Pathway Indole_Analog 1-Methyl-1H-indole-3- carbohydrazide Analog Procaspase Procaspase-3 Indole_Analog->Procaspase Activates Bcl2 Bcl-2/Bcl-xL Indole_Analog->Bcl2 Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Indole_Analog->PI3K_Akt Modulates Caspase Active Caspase-3 Procaspase->Caspase Cleavage Apoptosis Apoptosis Caspase->Apoptosis Executes Bcl2->Apoptosis Prevents PI3K_Akt->Apoptosis Inhibits

Caption: Induction of apoptosis through multiple signaling pathways.

Structure-Activity Relationship (SAR) Insights

The extensive synthesis of analogs has provided valuable insights into the structure-activity relationships of this compound class.

  • The Hydrazone Moiety: The formation of hydrazones by reacting the carbohydrazide with various aldehydes and ketones is a critical determinant of biological activity. The nature of the substituent on the hydrazone can significantly impact potency and selectivity.

  • Substituents on the Aryl Ring of the Hydrazone: Electron-withdrawing or electron-donating groups on the aryl ring of the hydrazone can modulate the electronic properties of the molecule and its ability to interact with biological targets. For instance, in some series, halogen substitutions have been shown to enhance anticancer activity.[4]

  • Substituents on the Indole Ring: Modifications to the indole core itself can also influence activity. For example, the introduction of a 4-chlorobenzyl group at the N-1 position has been explored in the design of potent antitumor agents.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as LogP, plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Studies have shown that compounds within a specific LogP range often exhibit optimal anticancer activity.[8]

Detailed Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

To validate the pro-apoptotic activity of a novel this compound analog, the Annexin V/Propidium Iodide (PI) assay is a standard and reliable method.

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Test compound (this compound analog)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Self-Validation: The inclusion of unstained, single-stained (Annexin V only and PI only), and positive controls is crucial for setting up the flow cytometer compensation and gates correctly, ensuring the reliability of the results.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its analogs, particularly in the realm of oncology, underscore its significance. The primary mechanisms of action, including tubulin polymerization inhibition and the induction of apoptosis through multiple pathways, offer compelling avenues for therapeutic intervention.

Future research in this area should focus on:

  • Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

  • Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy: Evaluation of the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

  • Target Deconvolution: For analogs with less defined mechanisms, further studies to identify their specific molecular targets are warranted.

By continuing to build upon the foundational knowledge outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound structural analogs.

References

  • Nguyen, H. T., et al. (2018). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Molecules, 23(10), 2533.
  • ResearchGate. (2025). Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. Retrieved from [Link]

  • Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762.
  • Thimma, M., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 110, 104795.
  • Thakur, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3150.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Molecules, 26(16), 4983.
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  • Ali, I., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(9), 933-963.
  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 826-835.

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Spectroscopic Profile of 1-methyl-1H-indole-3-carbohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-methyl-1H-indole-3-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust framework for the identification and quality control of this indole derivative. While direct experimental spectra for this specific molecule are not widely published, this guide constructs a highly accurate and reliable predicted spectroscopic profile.

Introduction and Molecular Structure

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The presence of the carbohydrazide moiety at the 3-position of the 1-methylated indole core suggests its potential as a precursor for the synthesis of various heterocyclic systems with diverse biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound in any research and development setting.

The molecular formula of this compound is C₁₀H₁₁N₃O, with a monoisotopic mass of 189.0902 g/mol .[1] The structural features, including the aromatic indole ring, the N-methyl group, and the carbohydrazide functional group, each contribute distinct and identifiable signals in various spectroscopic analyses.

To facilitate the discussion of the NMR data, the atoms in the molecule are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related analogs, such as 1-methyl-1H-indole-3-carbaldehyde and other indole-carbohydrazides, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.[2][3]

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the carbohydrazide group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
H-28.0 - 8.2Singlet (s)-The C2 proton of 3-substituted indoles is typically deshielded and appears as a singlet.
H-47.9 - 8.1Doublet (d)~8.0Deshielded by the proximity to the electron-withdrawing carbonyl group.
H-77.5 - 7.6Doublet (d)~8.0Typical aromatic proton on the benzene portion of the indole ring.
H-5, H-67.1 - 7.3Multiplet (m)-These protons are in the middle of the aromatic region and often overlap.
CONH 9.5 - 10.0Singlet (s)-The amide proton is typically broad and downfield.
NH₂ 4.3 - 4.5Singlet (s, broad)-The terminal amine protons are exchangeable and appear as a broad singlet.
N-CH₃ 3.8 - 3.9Singlet (s)-The N-methyl protons are deshielded by the nitrogen and appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C=O165 - 168The carbonyl carbon of the carbohydrazide is expected in this region.
C-7a136 - 137Quaternary carbon of the indole ring fused to the benzene ring.
C-2132 - 134The C2 carbon is deshielded in 3-substituted indoles.
C-3a128 - 130Quaternary carbon of the indole ring.
C-4122 - 124Aromatic CH carbon.
C-5121 - 123Aromatic CH carbon.
C-6120 - 122Aromatic CH carbon.
C-7110 - 111Aromatic CH carbon, typically upfield in indoles.
C-3108 - 110The C3 carbon bearing the substituent is typically shielded.
N-CH₃32 - 33The N-methyl carbon signal.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing exchangeable protons like those on the hydrazide group.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton couplings and proton-carbon one-bond correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbohydrazide group, as well as the C-H and C=C bonds of the indole ring.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3400 (two bands)Asymmetric and symmetric stretching
N-H (Amide)3180 - 3220Stretching
C-H (Aromatic)3050 - 3150Stretching
C-H (Aliphatic)2920 - 2980Stretching
C=O (Amide I)1640 - 1660Stretching
N-H (Amide II)1520 - 1550Bending
C=C (Aromatic)1450 - 1600Stretching
C-N1200 - 1350Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using either the KBr (potassium bromide) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 190.0975.[1] Adducts with sodium [M+Na]⁺ (m/z 212.0794) or potassium [M+K]⁺ (m/z 228.0534) may also be observed.[1]

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A likely fragmentation pathway involves the loss of the NH₂NH group, leading to a fragment corresponding to the 1-methyl-1H-indole-3-carbonyl cation.

G cluster_workflow General Spectroscopic Characterization Workflow start Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Confirmed Structure and Purity data_analysis->end

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry has been compiled. The experimental protocols described herein represent standard, validated methods for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for scientists working with this compound, enabling them to confirm its identity, assess its purity, and confidently proceed with their research and development activities.

References

  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-N'-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-methylindole-3-carboxylic acid, (alpha-methylbenzylidene)hydrazide. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility Profile of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical characterization of the candidate molecule. It is here, at the intersection of chemistry and biology, that a compound's intrinsic properties dictate its ultimate fate. Solubility, the measure of a substance's ability to dissolve in a given solvent, stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive exploration of the solubility profile of 1-methyl-1H-indole-3-carbohydrazide, a compound of interest in contemporary research. While specific experimental solubility data for this molecule is not extensively available in public literature, this document will construct a robust, predictive solubility profile based on its chemical architecture and the well-established principles governing the solubility of analogous indole and carbohydrazide derivatives. Furthermore, we will delineate a rigorous, field-proven experimental protocol for the precise determination of its solubility, thereby offering a foundational framework for researchers and drug development professionals.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which its solubility profile is built. This compound is a solid substance at room temperature, possessing a molecular formula of C₁₀H₁₁N₃O and a molecular weight of approximately 189.21 g/mol .[1][2][3] Its structure, featuring a methylated indole ring linked to a carbohydrazide group, suggests its potential as an anticancer agent.[2]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃O[1][2][3]
Molecular Weight 189.21 g/mol [1][2][3]
Physical Form Solid[1]
CAS Number 56559-62-7[1][2][3]

Predicted Solubility Profile: A Mechanistic Approach

The solubility of this compound is dictated by the interplay of its indole and carbohydrazide functionalities with various solvents. The indole nucleus, being a bicyclic aromatic system, imparts a degree of lipophilicity to the molecule. Conversely, the carbohydrazide group (-CONHNH₂) is capable of forming hydrogen bonds, suggesting potential for solubility in polar solvents.

Aqueous Solubility and the Influence of pH

The aqueous solubility of ionizable compounds is profoundly influenced by the pH of the medium.[4][5] The carbohydrazide moiety, along with the nitrogen in the indole ring, can exhibit basic properties. The extent of ionization, and therefore the aqueous solubility, is expected to increase in acidic conditions due to the formation of a more soluble salt. A predictive pH-solubility profile for a weakly basic compound like this compound would show minimal solubility at neutral and basic pH, with a significant increase in solubility as the pH becomes more acidic.

Solubility in Organic Solvents

In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. The lipophilic indole core suggests that this compound will exhibit greater solubility in organic solvents compared to water. Solvents that can engage in hydrogen bonding, such as alcohols, are likely to be effective at solvating the carbohydrazide group. A summary of the predicted solubility in common pharmaceutical solvents is presented in the hypothetical data table in section 4.

The Effect of Temperature on Solubility

The dissolution of a solid in a liquid is typically an endothermic process, meaning it absorbs heat from the surroundings.[6][7][8] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards the dissolution process, resulting in increased solubility.[6][8] Therefore, it is anticipated that the solubility of this compound will increase with rising temperature in most solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Apparatus
  • This compound (purity >95%)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, dimethyl sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotating wheel in a temperature-controlled incubator

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Procedure
  • Preparation of Solvent Media: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, 9) and any desired organic solvents.

  • Addition of Excess Solid: Add an excess amount of this compound to a known volume of each solvent in a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

Hypothetical Solubility Data

The following table presents a hypothetical but scientifically plausible set of solubility data for this compound, based on the principles discussed above.

SolventSolvent TypeTemperature (°C)Hypothetical Solubility (mg/mL)Classification
Water (pH 7.0)Aqueous250.05Sparingly Soluble
Phosphate Buffer (pH 2.0)Aqueous251.5Soluble
Phosphate Buffer (pH 7.4)Aqueous250.08Sparingly Soluble
Phosphate Buffer (pH 9.0)Aqueous250.04Slightly Soluble
Water (pH 7.0)Aqueous370.09Sparingly Soluble
EthanolOrganic (Polar, Protic)2510Freely Soluble
MethanolOrganic (Polar, Protic)2515Freely Soluble
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)25>50Very Soluble
DichloromethaneOrganic (Nonpolar)250.5Slightly Soluble

Visualizing Key Processes

Diagrams can provide a clear and concise representation of complex experimental workflows and theoretical concepts.

Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge or let settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

pH-Solubility Profile of a Weakly Basic Compound xaxis pH yaxis Solubility (log scale) origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10

Caption: Predicted pH-solubility profile for this compound.

Conclusion: A Forward-Looking Perspective

References

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The Indole Carbohydrazide Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Structures

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the elegant fusion of well-established pharmacophores. The indole carbohydrazide scaffold is a quintessential example of such a convergence, marrying the versatile and biologically significant indole nucleus with the reactive and pharmacologically active carbohydrazide moiety. This guide provides an in-depth exploration of the discovery, synthetic evolution, and diverse therapeutic applications of this fascinating class of compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental designs, the validation of synthetic protocols, and the authoritative science that underpins the promising bioactivities of these molecules.

Part 1: Historical Context and the Genesis of a Scaffold

The story of indole carbohydrazides is not one of a single, dramatic discovery, but rather an evolutionary tale built upon foundational pillars of organic and medicinal chemistry. The indole ring itself, first isolated from the degradation of indigo dye, was structurally elucidated by Adolf von Baeyer in 1869.[1] Its synthesis was revolutionized by Emil Fischer in 1883 with the advent of the Fischer indole synthesis, a robust method that remains a cornerstone of heterocyclic chemistry to this day.[1][2][3][4] This reaction, involving the acid-catalyzed cyclization of arylhydrazones derived from aldehydes or ketones, opened the door to a vast array of substituted indoles.[2][5]

The "carbohydrazide" component of the scaffold likely drew inspiration from the success of isonicotinic acid hydrazide, better known as isoniazid, which emerged in the early 1950s as a highly effective treatment for tuberculosis. The discovery of isoniazid's potent antimycobacterial activity sparked immense interest in hydrazides and their derivatives as a promising class of therapeutic agents. It is plausible that the subsequent exploration of combining the "privileged" indole scaffold, known for its presence in numerous natural products and bioactive compounds, with the carbohydrazide functional group was a logical step in the quest for new drugs. This fusion created a new chemical entity ripe for investigation, leading to the diverse array of biological activities we see today.

Part 2: Synthetic Strategies and Methodologies

The synthesis of indole carbohydrazide derivatives is generally a straightforward process, typically commencing from a pre-formed indole-2- or indole-3-carboxylic acid. The methodologies are robust and allow for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Core Synthesis of Indole Carbohydrazide

The foundational indole carbohydrazide core is most commonly synthesized via a two-step process:

  • Esterification: The starting indole carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer esterification, refluxing the carboxylic acid in the presence of an excess of the alcohol (methanol or ethanol) and a catalytic amount of a strong acid, such as sulfuric acid.[6]

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol.[6][7] The reaction is typically heated to drive it to completion, yielding the desired 1H-indole-carbohydrazide as a solid product that can often be isolated by simple filtration.[6][7]

This two-step procedure is highly efficient and provides the key intermediate for further derivatization.

Experimental Protocol: Synthesis of 1H-Indole-2-Carbohydrazide

Step 1: Synthesis of Methyl 1H-indole-2-carboxylate [6]

  • To a solution of indole-2-carboxylic acid (10 mmol) in methanol (20 mL), add concentrated sulfuric acid (2 mL) dropwise with cooling.

  • Heat the reaction mixture at reflux for 12 hours.

  • After cooling to room temperature, pour the mixture into cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield pure methyl 1H-indole-2-carboxylate.

Step 2: Synthesis of 1H-indole-2-carbohydrazide [6]

  • Dissolve methyl 1H-indole-2-carboxylate (3 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (9 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry to obtain pure 1H-indole-2-carbohydrazide.

Caption: General synthetic workflow for 1H-indole-2-carbohydrazide.

Derivatization of the Indole Carbohydrazide Core

The true utility of the indole carbohydrazide scaffold lies in its potential for derivatization, most commonly through the formation of hydrazones. This is achieved by the condensation of the terminal -NH₂ group of the carbohydrazide with a variety of aldehydes or ketones.[7] This reaction is typically acid-catalyzed and results in the formation of a Schiff base (C=N bond), allowing for the introduction of a wide range of substituents.[8]

General Procedure for Hydrazone Synthesis: [7]

  • Dissolve 1H-indole-carbohydrazide in a suitable solvent, such as ethanol or a mixture of water and glacial acetic acid.

  • Add the desired aromatic or heterocyclic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with a cold solvent, and dry to obtain the final indole carbohydrazide derivative.

This modular approach has enabled the synthesis of extensive compound libraries for screening against various biological targets.

Part 3: Therapeutic Applications and Biological Activities

Indole carbohydrazide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising scaffolds for drug discovery in multiple therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of indole carbohydrazides. These compounds have been shown to exhibit potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.[8][9][10]

  • Mechanism of Action: Tubulin Polymerization Inhibition: Several studies have identified the inhibition of tubulin polymerization as a key mechanism of action for the anticancer effects of these compounds.[8][11] By binding to the colchicine site on tubulin, these derivatives disrupt the formation of microtubules, which are essential for cell division, leading to G2/M phase cell cycle arrest and apoptosis.[8][11]

  • Anti-angiogenic Properties: Certain indole-2-carbohydrazide derivatives have also been shown to possess anti-angiogenic capabilities.[9][10] They can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by targeting pathways such as the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling cascade.[9]

Compound IDCancer Cell LineActivity (GI₅₀/IC₅₀)MechanismReference
6i COLO 205 (Colon)71 nM (LC₅₀)Tubulin Inhibition[8]
6j MDA-MB-231 (Breast)Induces G2/M arrestTubulin Inhibition[8]
24f HCT116 (Colon)8.1 µM (GI₅₀)VEGFR-2 Inhibition[9][10]
6f, 6g MCF-7 (Breast)nM rangeTubulin Inhibition[11]

Table 1: Selected anticancer activities of indole carbohydrazide derivatives.

Anticancer_MoA cluster_tubulin Tubulin Polymerization Pathway cluster_angiogenesis Angiogenesis Pathway Indole_Carbohydrazide Indole Carbohydrazide Derivative Tubulin Tubulin Dimers Indole_Carbohydrazide->Tubulin Inhibits VEGFR2 VEGFR-2 Indole_Carbohydrazide->VEGFR2 Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Mechanisms of anticancer action for indole carbohydrazides.

Antitubercular Activity

Drawing a parallel to the historical significance of isoniazid, indole carbohydrazide derivatives have also been investigated for their activity against Mycobacterium tuberculosis. Several compounds have shown promising minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of the bacterium.[12] The mechanism of action for some of these compounds is thought to be similar to that of isoniazid, involving the inhibition of enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid biosynthesis in the bacterial cell wall.[13] Some indole-based compounds act as prodrugs that target tryptophan biosynthesis, a key metabolic pathway in M. tuberculosis.[14]

Other Biological Activities

The therapeutic potential of indole carbohydrazides extends beyond oncology and infectious diseases:

  • Antifungal Agents: Recent studies have identified indole-carbohydrazide hybrids as broad-spectrum fungicidal agents.[15] Their mechanism is believed to involve targeting and disrupting the fungal cell membrane, leading to increased permeability and cell death.[15]

  • α-Glucosidase Inhibitors: As potential treatments for type 2 diabetes, certain indole-carbohydrazide derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[6]

  • Antiplatelet Aggregation: Some N-substituted indole carbohydrazides have demonstrated the ability to inhibit platelet aggregation induced by various agents, suggesting potential applications in the prevention and treatment of thrombotic disorders.[7][16]

Part 4: Future Directions and Conclusion

The indole carbohydrazide scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemists. Future research will likely focus on:

  • Optimization of Lead Compounds: Refining the structure of the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

  • Exploration of New Therapeutic Areas: Screening indole carbohydrazide libraries against a wider range of biological targets to uncover novel applications.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiprolifer
  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. NIH.
  • N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities.
  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymeriz
  • Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. PubMed.
  • Indole. Wikipedia.
  • Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. PubMed.
  • Synthesis of carbohydrazides and carboxamides as anti-tubercular agents. PubMed.
  • Synthesis of Medicinally Important Indole Deriv
  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. PubMed.
  • Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. PubMed.
  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggreg

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Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of 1-methyl-1H-indole-3-carbohydrazide, a valuable heterocyclic compound in medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, safety considerations, and troubleshooting, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Significance

This compound is an indole derivative of significant interest in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Specifically, this compound has been investigated as a potential anticancer agent.[1] It can serve as a crucial intermediate for the synthesis of more complex molecules, such as N'-substituted carbohydrazide derivatives, which have shown promise as antitumor agents.[2]

The synthetic route detailed herein is a robust and common two-step process:

  • Fischer Esterification: Conversion of the commercially available 1-methyl-1H-indole-3-carboxylic acid to its corresponding methyl ester.

  • Hydrazinolysis: Reaction of the methyl ester intermediate with hydrazine hydrate to yield the final carbohydrazide product. This method is widely cited for its efficiency and reliability in producing indole carbohydrazides.[3][4]

Overall Synthetic Workflow

The synthesis proceeds from the starting material, 1-methyl-1H-indole-3-carboxylic acid, through an ester intermediate to the final product.

G A 1-methyl-1H-indole-3-carboxylic acid B Methyl 1-methyl-1H-indole-3-carboxylate A->B Step 1: Esterification (CH3OH, H2SO4, Reflux) C This compound B->C Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux)

Caption: Two-step synthesis of the target compound.

Detailed Synthesis Protocol

Part A: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate (Intermediate)

Principle: This step employs a classic Fischer esterification. The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid). The excess methanol serves to drive the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Eq.
1-methyl-1H-indole-3-carboxylic acid[5]175.185.0 g1.0
Methanol (anhydrous)32.04100 mLExcess
Sulfuric Acid (conc. 98%)98.081.5 mLCatalyst
Saturated Sodium Bicarbonate (NaHCO₃) solution-~150 mL-
Dichloromethane (DCM)84.93~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-
Round-bottom flask (250 mL)-1-
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Separatory funnel (250 mL)-1-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 1-methyl-1H-indole-3-carboxylic acid (5.0 g).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath.

  • Catalyst Addition: Slowly and cautiously, add concentrated sulfuric acid (1.5 mL) dropwise to the stirring mixture. A slight exotherm may be observed.

  • Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol to approximately 20 mL using a rotary evaporator. c. Transfer the remaining solution to a 250 mL separatory funnel and dilute with 50 mL of dichloromethane (DCM). d. Carefully add saturated sodium bicarbonate solution in small portions to neutralize the sulfuric acid. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently until effervescence ceases. e. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM. f. Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl 1-methyl-1H-indole-3-carboxylate, typically as an off-white or pale yellow solid. The product can be purified further by recrystallization from a suitable solvent like methanol or ethanol if necessary.

Part B: Synthesis of this compound (Final Product)

Principle: This step involves the nucleophilic acyl substitution of the ester with hydrazine. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable carbohydrazide.

Reaction Mechanism:

G cluster_0 Hydrazinolysis Mechanism Ester Ester Intermediate (R-CO-OCH3) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Product Carbohydrazide (R-CO-NHNH2) Tetrahedral->Product Collapse of Intermediate Methanol Methanol (CH3OH) Tetrahedral->Methanol Elimination of Leaving Group

Caption: Nucleophilic attack in hydrazinolysis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Eq.
Methyl 1-methyl-1H-indole-3-carboxylate189.214.0 g1.0
Hydrazine Hydrate (80% solution)[6][7][8][9]50.065.0 mL (~83.5 mmol)~4.0
Ethanol (95%)46.0750 mL-
Round-bottom flask (100 mL)-1-
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Büchner funnel and filter flask-1-

Step-by-Step Procedure:

  • Reaction Setup: Place the methyl 1-methyl-1H-indole-3-carboxylate (4.0 g) into a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 50 mL of ethanol and stir to dissolve the ester. Add hydrazine hydrate (5.0 mL) to the solution.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 2-4 hours.[3]

  • Reaction Monitoring: Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting ester.

  • Product Precipitation: Upon completion, cool the reaction flask first to room temperature and then in an ice-water bath for 30-60 minutes. A white precipitate of the product should form.[3][10]

  • Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities. c. Dry the product under vacuum or in a desiccator.

Expected Results and Characterization

CompoundAppearanceTypical Yield (%)Melting Point (°C)
Methyl 1-methyl-1H-indole-3-carboxylateOff-white solid85-9578-81
This compound[1][11]White solid90-98155-158

Characterization Data for this compound (C₁₀H₁₁N₃O):

  • ¹H NMR (DMSO-d₆, ppm): δ 9.35 (s, 1H, -CONH-), 8.10 (s, 1H, indole H2), 7.95 (d, 1H, indole H4), 7.50 (d, 1H, indole H7), 7.20 (m, 2H, indole H5, H6), 4.40 (s, 2H, -NH₂), 3.80 (s, 3H, -NCH₃).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II).

  • Mass Spec (ESI+): m/z 190.09 [M+H]⁺.

Critical Safety Considerations

Hydrazine Hydrate is acutely toxic, corrosive, and a suspected carcinogen.[12] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile gloves, double-gloved).[7] Inspect gloves before use and change them immediately if contaminated.

    • Eye Protection: Chemical splash goggles and a face shield are required.[9][12]

    • Lab Coat: A flame-resistant lab coat must be worn.[12]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.[7]

    • Use a designated area for handling hydrazine and clearly label all containers.

  • Spill & Exposure:

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

    • If inhaled, move to fresh air and seek immediate medical attention.[8]

  • Waste Disposal: Dispose of hydrazine-containing waste in a dedicated, clearly labeled hazardous waste container according to institutional and local regulations.[6] Do not mix with other waste streams.

Troubleshooting and Expert Insights

  • Incomplete Esterification: If TLC shows significant starting material after 6 hours, add an additional 0.5 mL of sulfuric acid and continue refluxing for another 2-3 hours. Incomplete reaction is often due to wet reagents or insufficient catalyst.

  • Product Oiling Out During Hydrazinolysis: If the carbohydrazide product separates as an oil instead of a solid upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, decant the solvent and attempt to triturate the oil with a small amount of cold diethyl ether.

  • Rationale for Solvent Choice: Ethanol is an excellent solvent for both the ester and the final hydrazide at reflux temperatures, but the hydrazide's solubility drops significantly upon cooling, facilitating its precipitation and isolation. This provides an effective method of purification directly from the reaction mixture.

References

  • University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • Dastan, A., et al. (2017). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 12(4), 282–293. [Link]

  • Indian Journal of Chemistry. (2005). Chemoselective reaction of indole 1,3-dicarboxylates towards hydrazine hydrate: Bisheterocycles. Indian Journal of Chemistry - Section B, 44B, 1662-1667. [Link]

  • ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Medicinal Chemistry Research, 18(8), 615-630. [Link]

  • PubMed Central. (2018). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Molecules, 23(11), 2947. [Link]

  • PubMed Central. (2022). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Molecules, 27(1), 233. [Link]

  • PubChem. (n.d.). 1-Methylindole-3-carboxylic acid. Retrieved from [Link]

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of 1-Methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within the vast family of indole derivatives, 1-methyl-1H-indole-3-carbohydrazide stands out as a highly versatile and valuable synthetic intermediate. The presence of a reactive hydrazide moiety at the C3 position of the N-methylated indole core opens a gateway to a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis of this compound and its application in the construction of pharmacologically relevant molecules, including Schiff bases, pyrazoles, and 1,3,4-oxadiazoles. The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Part 1: Synthesis of the Core Intermediate: this compound

The journey begins with the preparation of the title carbohydrazide. A common and efficient route involves a two-step process starting from the commercially available 1-methyl-1H-indole. The first step is the synthesis of the corresponding methyl ester, followed by hydrazinolysis.

Synthesis of the Precursor: Methyl 1-Methyl-1H-indole-3-carboxylate

While several methods exist for the C3-carboxylation of indoles, a straightforward approach involves the esterification of 1-methyl-1H-indole-3-carboxylic acid. A more contemporary and efficient method has also been reported involving a copper-catalyzed cross-dehydrogenative coupling of N,N-dimethylaniline with a bromoacetate derivative, though for simplicity, the former is often preferred in a laboratory setting where the carboxylic acid is readily available[1].

Protocol 1: Esterification of 1-Methyl-1H-indole-3-carboxylic Acid

  • Reactants:

    • 1-Methyl-1H-indole-3-carboxylic acid

    • Methanol (reagent grade)

    • Sulfuric acid (concentrated, catalytic amount)

  • Procedure:

    • To a solution of 1-methyl-1H-indole-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1-methyl-1H-indole-3-carboxylate, which can be purified by recrystallization from a suitable solvent like ethanol[2].

Hydrazinolysis to this compound

The conversion of the methyl ester to the carbohydrazide is a robust and high-yielding reaction. The nucleophilic acyl substitution of the ester with hydrazine hydrate proceeds readily.

Protocol 2: Synthesis of this compound

  • Reactants:

    • Methyl 1-methyl-1H-indole-3-carboxylate

    • Hydrazine hydrate (80-99%)

    • Ethanol

  • Procedure:

    • Dissolve methyl 1-methyl-1H-indole-3-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Part 2: Application as a Synthetic Intermediate

The true utility of this compound lies in its ability to serve as a precursor to a variety of heterocyclic compounds with demonstrated biological activities. The terminal -NH2 group of the hydrazide is a potent nucleophile, readily reacting with electrophilic species.

Synthesis of Indole-Based Schiff Bases (Hydrazones)

Schiff bases, or hydrazones in this context, are synthesized through the condensation reaction between the carbohydrazide and an aldehyde or ketone. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate[3]. These indole-based Schiff bases are precursors to other heterocycles and have shown promising antimicrobial and anticonvulsant activities[4][5][6][7][8].

Causality of Experimental Choices: The use of a catalytic amount of acid (e.g., acetic acid) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the carbohydrazide. The reaction is often carried out in a protic solvent like ethanol, which can solvate the intermediates and facilitate proton transfer.

Protocol 3: General Synthesis of N'-Arylmethylene-1-methyl-1H-indole-3-carbohydrazides

  • Reactants:

    • This compound

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in ethanol.

    • Add a few drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.

Table 1: Representative Data for Synthesized Indole-Based Schiff Bases

Aldehyde ReactantProduct NameYield (%)Melting Point (°C)Reference
BenzaldehydeN'-Benzylidene-1-methyl-1H-indole-3-carbohydrazide~85-95220-222[9]
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-1-methyl-1H-indole-3-carbohydrazide~80-90255-257[9]
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide~85-95238-240[10]

Diagram 1: General Workflow for Schiff Base Synthesis

G start Start: Reagents reagents This compound Substituted Aldehyde Ethanol, Acetic Acid (cat.) start->reagents reflux Reflux (2-4h) reagents->reflux Combine and Heat cool Cool to RT reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash precipitate->filter dry Dry filter->dry product Pure Schiff Base dry->product G cluster_0 Reaction Pathway IndoleHydrazide This compound Hydrazone Hydrazone Intermediate IndoleHydrazide->Hydrazone + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Indole-Pyrazole Product Cyclized->Pyrazole Dehydration

Caption: Mechanism of Knorr pyrazole synthesis.

Synthesis of Indole-Substituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocycles with a wide range of biological activities, including antimicrobial properties.[11][12][13][14][15] A common method for their synthesis involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of a carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[16][17][18] Alternatively, reaction with carbon disulfide can lead to 1,3,4-oxadiazole-2-thiones.

Causality of Experimental Choices: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the intermediate formed between the carbohydrazide and a carboxylic acid. The reaction proceeds through the formation of a reactive phosphoro-intermediate which is then displaced by the nucleophilic oxygen to form the oxadiazole ring.

Protocol 5: Synthesis of 2-(1-Methyl-1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles

  • Reactants:

    • This compound

    • Aromatic carboxylic acid

    • Phosphorus oxychloride (POCl3)

  • Procedure:

    • A mixture of this compound and an aromatic carboxylic acid is carefully treated with an excess of phosphorus oxychloride.

    • The reaction mixture is heated under reflux for 4-6 hours.

    • After completion, the excess POCl3 is carefully removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice and neutralized with a sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent.

Table 2: Biological Activities of Indole-Carbohydrazide Derivatives

Derivative ClassBiological ActivityTarget/Mechanism (if known)Reference(s)
Schiff BasesAntimicrobial, AnticonvulsantVaried, often involves membrane disruption or enzyme inhibition,[4] [8]
PyrazolesAnticonvulsant, CytotoxicModulation of ion channels, Enzyme inhibition,[8] [19]
1,3,4-OxadiazolesAntimicrobial, Anti-inflammatoryInhibition of microbial enzymes, Modulation of inflammatory pathways,[11],[12] [13]

Conclusion

This compound is a readily accessible and highly valuable synthetic intermediate. Its strategic placement of a reactive hydrazide group on the privileged indole scaffold provides a direct and efficient entry into a wide range of heterocyclic systems. The protocols and discussions presented in this guide demonstrate the straightforward synthesis of this key building block and its subsequent elaboration into Schiff bases, pyrazoles, and 1,3,4-oxadiazoles, all of which are compound classes with significant potential in drug discovery and development. By understanding the underlying reaction mechanisms and employing the detailed protocols, researchers can effectively harness the synthetic power of this compound to create novel molecules with tailored biological activities.

References

  • Knorr Pyrazole Synthesis (M. Pharm) . (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

  • Knorr pyrazole synthesis . (n.d.). Name-Reaction.com. Retrieved January 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis . (n.d.). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

  • Fairweather, J. K., & Brik, A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . Angewandte Chemie International Edition, 57(36), 11808–11813. [Link]

  • Mechanism of Schiff base (imine) Formation . (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Giradkar, V. (n.d.). knorr pyrazole synthesis . Slideshare. Retrieved January 15, 2026, from [Link]

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analytical methods for 1-methyl-1H-indole-3-carbohydrazide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-methyl-1H-indole-3-carbohydrazide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous pharmaceuticals, it holds potential for various therapeutic applications, including as an anticancer agent.[1] Rigorous analytical characterization is a cornerstone of the drug discovery process, essential for confirming the identity, purity, and stability of such novel chemical entities. The lack of comprehensive characterization can compromise research validity, lead to erroneous biological data, and create significant hurdles in regulatory approval.

This application note provides a multi-faceted guide for the comprehensive characterization of this compound. We move beyond a simple listing of techniques to explain the scientific rationale behind methodological choices, offering detailed protocols and expected outcomes. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust framework for validating this and structurally similar molecules.

Physicochemical Properties

A foundational step in characterization is the confirmation of basic physicochemical properties. These data serve as the initial checkpoint for sample identity.

PropertyValueSource
CAS Number 56559-62-7[2]
Molecular Formula C₁₀H₁₁N₃O[1][2]
Molecular Weight 189.21 g/mol [1][2]
Monoisotopic Mass 189.09021 Da[3]
Physical Form Solid
InChIKey KMYZDVOJRUTMEA-UHFFFAOYSA-N[3]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. Its high resolution allows for the separation of the main compound from synthesis-related impurities, precursors, and degradation products.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of the indole derivative. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of both polar and non-polar impurities. UV detection is ideal as the indole ring system contains a strong chromophore.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol or DMSO. Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition (95:5 A:B).

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol/DMSO A->B C Dilute to Working Conc. B->C D Inject Sample C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive structural information, confirming that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Expertise & Experience: The choice of DMSO-d₆ as a solvent is critical. Its ability to dissolve the compound and its hydrogen-bonding capacity allow for the clear observation of exchangeable protons (NH and NH₂) from the carbohydrazide moiety, which might be broadened or lost in other solvents. Expected chemical shifts are predicted based on extensive literature data for similar indole structures.[4][5][6][7]

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire standard proton spectrum.

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: HSQC and HMBC experiments can be run to confirm ¹H-¹³C correlations.[6]

  • Referencing: Calibrate spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Expected NMR Data (in DMSO-d₆)
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-CH₃ ~3.8 - 3.9 (singlet, 3H)~33 - 34
Indole H-2 ~8.1 - 8.3 (singlet, 1H)~125 - 127
Indole H-4 ~8.0 - 8.2 (doublet, 1H)~124 - 125
Indole H-5, H-6 ~7.1 - 7.3 (multiplet, 2H)~120 - 123
Indole H-7 ~7.5 - 7.6 (doublet, 1H)~110 - 111
-C=O -~163 - 165
-CONH ~9.5 - 9.8 (singlet, 1H)-
-NH₂ ~4.4 - 4.6 (broad singlet, 2H)-
Indole C-3 -~117 - 118
Indole C-3a -~127 - 128
Indole C-7a -~137 - 138
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: Positive ESI mode is preferred to generate [M+H]⁺ and other adducts.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The high resolution allows for confirmation of the elemental formula.

Expected Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+H]⁺ 190.0975Expected within 5 ppm
[M+Na]⁺ 212.0794Expected within 5 ppm
[M+K]⁺ 228.0534Expected within 5 ppm

Data predicted from PubChemLite.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Trustworthiness: The presence of key vibrational bands provides a molecular fingerprint. For this compound, the characteristic stretches for the amide C=O, the N-H bonds of the hydrazide, and the aromatic C-H bonds of the indole ring are all expected and serve as self-validating markers for the structure.[5][8][9]

Protocol 4: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum (of air or the pure KBr pellet) must be collected and subtracted from the sample spectrum.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3400 -NH₂ (Hydrazide)Asymmetric & Symmetric Stretch
3150 - 3250 -NH (Amide)N-H Stretch
1640 - 1660 -C=O (Amide I)C=O Stretch
1520 - 1560 -NH (Amide II)N-H Bend
~3050 Aromatic C-HC-H Stretch
1450 - 1600 Aromatic C=CC=C Stretch

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and melting point of a compound. This information is crucial for determining appropriate storage and handling conditions.[10]

Authoritative Grounding: While specific thermograms for this exact molecule are not readily published, the behavior of related carbohydrazide compounds shows that they undergo thermal decomposition.[11][12] TGA will reveal the temperature at which mass loss begins, indicating decomposition, while DTA/DSC will show endothermic events like melting or exothermic events related to decomposition.

Protocol 5: TGA/DTA Analysis
  • Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or platinum crucible.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition.

  • Data Analysis:

    • TGA Curve: Analyze for onset temperature of decomposition and percentage of mass loss at different stages.

    • DTA/DSC Curve: Identify the peak temperature of endothermic events (melting) and exothermic events (decomposition).

Integrated Characterization Workflow

No single technique is sufficient for full characterization. The power of this guide lies in the integration of orthogonal methods, where each technique validates the others, leading to an unambiguous structural and purity assignment.

Full_Characterization Start Synthesized Compound (this compound) HPLC HPLC (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Backbone) Start->NMR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Thermal Thermal Analysis (Stability & Melting Point) Start->Thermal End Fully Characterized Compound HPLC->End NMR->MS Cross-Validation NMR->FTIR Cross-Validation NMR->End MS->End FTIR->End Thermal->End

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical characterization of this compound requires a systematic and multi-technique approach. By integrating chromatography (HPLC) for purity, spectroscopy (NMR, MS, FTIR) for structural confirmation, and thermal analysis for stability, researchers can ensure the quality and integrity of their material. The protocols and expected data presented in this guide provide a robust framework for scientists in the pharmaceutical and chemical research fields to confidently validate this molecule, enabling reliable downstream biological studies and advancing the drug development pipeline.

References

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  • PubMed Central. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • Analytical Chemistry. (1972). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Retrieved from [Link]

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  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • PubMed Central. (2019). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Retrieved from [Link]

  • Food Chemistry Advances. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Retrieved from [Link]

  • PubMed. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Retrieved from [Link]

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Application Notes & Protocols: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel compound's cytotoxic potential is a foundational step in drug discovery, providing critical insights into efficacy and safety. This document outlines a comprehensive experimental design for characterizing the in vitro cytotoxicity of 1-methyl-1H-indole-3-carbohydrazide, a compound with putative anticancer properties.[1] We present a multi-assay approach, moving beyond simple viability metrics to elucidate the mechanisms of cell death. This guide provides field-proven insights into experimental design, detailed step-by-step protocols for key assays—including MTT, LDH, Annexin V/PI, and Caspase-3/7 activation—and a framework for robust data analysis and interpretation. This integrated workflow is designed for researchers, scientists, and drug development professionals seeking to conduct a thorough and self-validating assessment of a compound's cytotoxic profile.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the indole carbohydrazide class of compounds, several of which have demonstrated significant biological activity, including anticancer effects.[2][3][4] Preliminary data suggests that this compound may function as an anticancer agent by binding to the colchicine site on tubulin, disrupting microtubule dynamics, and ultimately inducing apoptosis.[1][5]

In vitro cytotoxicity testing is the first line of investigation to validate these claims.[6] It serves multiple critical purposes in early-stage drug development:

  • Potency Determination: To quantify the concentration at which the compound elicits a toxic effect, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[7]

  • Selectivity Assessment: To determine if the compound preferentially affects cancer cells over normal, healthy cells, which is a hallmark of a promising therapeutic candidate.[6][8]

  • Mechanistic Insight: To understand how the compound induces cell death—for instance, through necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death).[7][9]

A robust experimental design employs multiple assays that measure different cellular endpoints. This strategy provides a more complete and reliable picture of the compound's biological activity than any single assay alone.[10]

Strategic Experimental Design

A successful cytotoxicity study hinges on careful planning. The following workflow provides a systematic approach to testing this compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Synthesis Compound_Prep Compound Preparation (Stock Solution in DMSO) Dose_Response Dose-Response Treatment (e.g., 0.1 to 100 µM) Compound_Prep->Dose_Response Cell_Culture Cell Line Selection & Culture (Cancer Panel + Normal Line) Cell_Culture->Dose_Response MTT_Assay MTT Assay (Metabolic Activity / Viability) Dose_Response->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity / Necrosis) Dose_Response->LDH_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) IC50_Calc->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity Assay (Apoptosis Confirmation) IC50_Calc->Caspase_Assay Data_Analysis Comprehensive Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Figure 1: Comprehensive workflow for cytotoxicity testing.

Compound Preparation and Handling

This compound is a small organic molecule. Proper solubilization is critical for accurate and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

  • Vehicle Control: All experiments must include a "vehicle control" group. These cells are treated with the highest concentration of DMSO used in the experiment (typically ≤0.5% v/v) to ensure that the solvent itself does not impact cell viability.

  • Working Solutions: Prepare serial dilutions from the primary stock in complete cell culture medium immediately before treating the cells.

Rationale for Cell Line Selection

The choice of cell lines can significantly impact the experimental outcome. A well-designed study uses a panel of cell lines to assess both the breadth and selectivity of the compound's activity.[11]

Table 1: Recommended Panel of Human Cell Lines

Cell Line Cancer Type Rationale
MCF-7 Breast Adenocarcinoma A well-characterized, estrogen receptor-positive cell line commonly used in anticancer drug screening.[12]
A549 Lung Carcinoma Represents a common and aggressive cancer type; widely used in toxicology studies.[13]
HepG2 Hepatocellular Carcinoma Important for assessing potential hepatotoxicity, a common liability in drug development.[13]

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line used to determine the compound's selectivity index (SI). A higher SI indicates greater selectivity for cancer cells.[6] |

Primary Cytotoxicity Assessment: Protocols

The initial screening phase aims to determine the compound's potency by measuring its impact on cell viability and membrane integrity.

Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[16][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[9][18]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and stop solution).

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to vehicle and untreated controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the endpoint.[8]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH substrate mix to each well. Incubate for 20-30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]

Mechanistic Assessment: Apoptosis Detection

If the primary assays indicate significant cytotoxicity, the next step is to determine the mechanism of cell death. Given the compound's putative mechanism, investigating apoptosis is crucial.

Protocol: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[19] PI is a nuclear stain that is excluded by cells with intact membranes.[20]

G Viable Viable Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative Viable->EarlyApop Apoptosis Induction LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive EarlyApop->LateApop Membrane Permeabilization Necrotic Necrotic Cell (Primary) Annexin V: Negative PI: Positive

Figure 2: Principle of Annexin V / PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • 6-well plates.

  • Flow cytometer.

  • Cold 1X PBS.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.[7]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet with cold 1X PBS.[21]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol: Caspase-3/7 Activity Assay

Executioner caspases, such as Caspase-3 and Caspase-7, are key mediators of apoptosis.[22] This assay confirms that the observed apoptosis is caspase-dependent.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay (Promega) or a colorimetric equivalent.[23]

  • 96-well white-walled plates (for luminescence) or clear plates (for colorimetric).

  • Luminometer or microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.[23]

  • Signal Reading: Measure the luminescence of each sample using a plate-reading luminometer. For colorimetric assays, measure absorbance at 405 nm.[24][25]

Data Analysis and Presentation

Calculating IC₅₀ Values

For the MTT and LDH assays, data should be normalized and expressed as a percentage of the control.

  • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Plot the percentage viability or cytotoxicity against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.

Table 2: Example IC₅₀ Data Summary

Cell Line This compound IC₅₀ (µM) ± SD (48h) Doxorubicin (Positive Control) IC₅₀ (µM) ± SD (48h)
MCF-7 12.5 ± 1.3 0.8 ± 0.1
A549 25.1 ± 2.8 1.5 ± 0.2
HepG2 38.4 ± 4.1 2.1 ± 0.3
HEK293 >100 15.6 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.[8]

Interpreting Mechanistic Data
  • Annexin V/PI: Present data as quadrant plots showing the percentage of cells in each population (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive populations (early and late apoptotic) upon treatment indicates apoptosis induction.

  • Caspase-3/7 Activity: Data should be presented as fold-change in luminescence or absorbance relative to the vehicle control. A dose-dependent increase in the signal confirms the activation of executioner caspases.

Conclusion

This application note provides a structured, multi-faceted framework for the in vitro cytotoxic evaluation of this compound. By integrating assays that probe metabolic activity (MTT), membrane integrity (LDH), and specific apoptotic pathways (Annexin V/PI, Caspase-3/7), researchers can generate a comprehensive and robust dataset. This approach not only quantifies the compound's potency (IC₅₀) but also provides critical insights into its mechanism of action and cellular selectivity, which are essential for advancing a promising compound through the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lankford, K. L., & Frenkel, M. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72(1), 2.26.1-2.26.14. Available at: [Link]

  • InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay. Retrieved from [Link]

  • Sivarajah, S., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE (Journal of Visualized Experiments), (65), e3525. Available at: [Link]

  • Wlodkowic, D., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. JoVE (Journal of Visualized Experiments), (50), e2597. Available at: [Link]

  • Czekanska, E. M. (2021). Quantifying cell viability via LDH cytotoxicity assay. ResearchGate. Available at: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Yap, H. Y., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(3), 856-874. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Assay Genie. (n.d.). Caspase 3/7 Activity Assay Kit Technical Manual. Retrieved from [Link]

  • Wang, X., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1251-1259. Available at: [Link]

  • Cao, T. C. N., et al. (2023). Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3717. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • An, F., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(3), 193. Available at: [Link]

  • Boster Biological Technology. (n.d.). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • National Research Council (US) Committee on Developmental Toxicology. (2000). Appendix D: Experimental Animal and In Vitro Study Designs. In Scientific Frontiers in Developmental Toxicology and Risk Assessment. National Academies Press (US). Available at: [Link]

  • Gholampour, S., et al. (2021). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 11(1), 12644. Available at: [Link]

  • Nossier, E. S., et al. (2023). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Frontiers in Chemistry, 11, 1240409. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 17(12), 3366–3376. Available at: [Link]

  • ResearchGate. (2024). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]

  • ERIC. (2017). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 15(2), Article 5. Available at: [Link]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Available at: [Link]

  • Kovács, R., & Csonka, R. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Pharmacological and Toxicological Methods, 106, 106921. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Medicinal Chemistry, 64(1), 696-714. Available at: [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available at: [Link]

  • YouTube. (2021). In Vitro Toxicological Testing using a qHTS Platform. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Available at: [Link]

  • ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available at: [Link]

Sources

Application Note: Protocol for the Solubilization and Handling of 1-methyl-1H-indole-3-carbohydrazide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the proper dissolution, handling, and storage of 1-methyl-1H-indole-3-carbohydrazide (CAS: 56559-62-7) for use in a wide range of in vitro biological assays. Indole carbohydrazide scaffolds are prevalent in medicinal chemistry and drug discovery, making reproducible and reliable experimental data paramount.[1] The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize solvent-induced artifacts, thereby promoting the generation of high-quality, reproducible data for researchers in pharmacology, cell biology, and drug development.

Introduction: The Criticality of Proper Compound Solubilization

This compound is a solid organic compound belonging to a class of molecules with demonstrated biological activities.[1][2] The successful execution of any in vitro assay—be it cell-based, enzyme-based, or high-throughput screening—begins with the accurate and complete solubilization of the test compound. Improper dissolution can lead to a host of experimental errors, including underestimation of compound potency, poor reproducibility, and false negatives.

The primary challenge lies in transitioning a hydrophobic organic molecule from a solid state or a non-polar organic solvent into a predominantly aqueous physiological buffer or cell culture medium without precipitation. This guide explains the rationale behind solvent selection and provides validated, step-by-step protocols to prepare stable, high-concentration stock solutions and subsequent working dilutions suitable for sensitive biological systems.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for effective handling.

PropertyValueSource(s)
CAS Number 56559-62-7[3][4]
Molecular Formula C₁₀H₁₁N₃O[2][5]
Molecular Weight 189.21 g/mol [2][5]
Physical Form Solid[3]
Purity ≥95% (Typical)[3]
XLogP3 (Predicted) 0.8[5][6]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]

Core Principles: Solvent Selection and Handling Strategy

The Role of Dimethyl Sulfoxide (DMSO)

For most non-polar, water-insoluble small organic molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[7] Its utility stems from several key properties:

  • High Solvating Power: As a polar aprotic solvent, DMSO can dissolve a vast array of organic compounds that are insoluble in water.[7]

  • Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, facilitating the dilution of a concentrated stock into the final assay buffer.[7]

  • Low Volatility: Compared to other organic solvents, DMSO has a low vapor pressure, minimizing changes in stock concentration due to evaporation.

However, DMSO is not biologically inert. At concentrations typically above 1%, and sometimes as low as 0.25%, DMSO can induce cellular stress, affect cell differentiation, exhibit cytotoxicity, or interfere with assay readouts.[8][9][10] Therefore, the central strategy is to prepare a high-concentration stock solution in DMSO to ensure the final concentration in the assay is well below the threshold for solvent-induced effects.

Stock Solutions vs. Working Solutions

The protocol is based on a two-stage dilution process to maintain compound solubility and minimize the final solvent concentration.

  • Primary Stock Solution: A high-concentration solution (e.g., 10-50 mM) prepared by dissolving the neat, solid compound in 100% anhydrous DMSO. This solution is intended for long-term storage.[11][12]

  • Working Solutions: Lower-concentration solutions prepared by diluting the primary stock into an aqueous assay buffer or cell culture medium. These solutions are typically prepared fresh for immediate use due to the potential for compound degradation or precipitation over time in aqueous environments.[13]

G stock stock intermediate intermediate stock->intermediate Serial Dilution storage Long-Term Storage (-20°C or -80°C, Aliquoted) stock->storage Store working working intermediate->working Final Dilution

Sources

molecular docking studies of 1-methyl-1H-indole-3-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Molecular Docking of 1-methyl-1H-indole-3-carbohydrazide Derivatives: A Validated Protocol for Virtual Screening

Abstract & Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with potent biological activities. Derivatives have shown significant promise as anticancer agents, particularly as tubulin inhibitors that bind to the colchicine site, and as multi-target agents for neurodegenerative diseases like Alzheimer's.[1][2][3][4] Molecular docking, a cornerstone of structure-based drug design, provides critical insights into the binding thermodynamics and interaction patterns between these small molecules (ligands) and their macromolecular targets (receptors). This allows for the rapid, cost-effective screening of virtual libraries and the rational design of novel, more potent derivatives.

This guide provides a comprehensive, field-proven protocol for performing and, crucially, validating . We move beyond a simple list of steps to explain the causality behind each choice, ensuring the protocol is not only repeatable but also scientifically sound. The methodology is centered on a freely available yet powerful software suite: AutoDock Vina for the docking algorithm, AutoDock Tools (MGLTools) for file preparation, and PyMOL for visualization and analysis.[5][6]

Foundational Concepts: The "Why" Behind the Protocol

A successful docking study is built on a robust understanding of its core components. The choices made during preparation directly influence the quality and reliability of the final results.

2.1 The Target Receptor: Tubulin as a Case Study The selection of the target protein is the first critical decision. For indole carbohydrazide derivatives with anticancer potential, tubulin is a well-documented target.[2] These compounds often function by disrupting microtubule dynamics, a process essential for cell division. They achieve this by binding to the colchicine binding site on the β-tubulin subunit.

  • Causality: Using a biologically relevant target ensures that the in silico experiment simulates a meaningful physiological interaction. For this protocol, we will use the crystal structure of tubulin in complex with a known inhibitor. This allows us to first validate our docking procedure by ensuring it can replicate the experimentally determined binding mode.

2.2 The Ligand: Preparing the Indole Derivative The ligand's three-dimensional structure, protonation state, and charge distribution are paramount.

  • Causality: Docking algorithms explore the conformational space of the ligand within the binding site. An incorrect starting conformation or charge model can lead the algorithm toward energetically unfavorable poses, producing misleading binding affinity scores and interaction patterns. We must prepare the ligand to represent its likely state at physiological pH (≈7.4).

2.3 The Docking Engine: AutoDock Vina AutoDock Vina employs a sophisticated gradient optimization method in its local search to predict binding poses and affinities.[5] It uses an empirical scoring function to estimate the binding free energy, reported in kcal/mol.

  • Causality: The scoring function approximates the protein-ligand binding free energy. More negative scores indicate a more favorable predicted binding affinity. Understanding that this is an approximation is key; the primary utility of docking lies in its ability to rank-order compounds and generate testable hypotheses about their binding modes.

Pre-requisites: Essential Software and Data

This protocol requires the following freely available software. Ensure all are installed before proceeding.

SoftwarePurposeDownload URL
PyMOL Molecular Visualization, Protein Preparation[Link]
AutoDock Tools (MGLTools) File Preparation (PDBQT format), Grid Setup[Link]
AutoDock Vina Molecular Docking Engine[Link]

Data Required for this Protocol:

  • Protein Target: Tubulin. We will use PDB ID: 1SA0 , which contains tubulin co-crystallized with colchicine.

  • Ligand: A this compound derivative. A 3D structure can be obtained from databases like PubChem or drawn using chemical sketchers and energy-minimized.

Experimental Protocol Part I: Docking Methodology Validation

Trustworthiness Pillar: Before screening unknown compounds, you must validate that your chosen docking parameters can accurately reproduce a known, experimentally determined binding pose. This process is known as redocking.[7][8] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the crystallographic pose.[8][9]

Workflow for Docking Validation

G cluster_prep Preparation cluster_dock Docking cluster_val Validation pdb 1. Fetch PDB Structure (e.g., 1SA0) extract 2. Separate Protein and Native Ligand (Colchicine) pdb->extract prep_prot 3. Prepare Protein (Remove water, add hydrogens) Save as receptor.pdbqt extract->prep_prot prep_lig 4. Prepare Native Ligand (Define torsions) Save as ligand_native.pdbqt extract->prep_lig grid 5. Define Grid Box (Centered on native ligand) run 6. Run AutoDock Vina prep_prot->run prep_lig->run grid->run analyze 7. Analyze Output Pose run->analyze rmsd 8. Calculate RMSD between docked pose and original pose analyze->rmsd decision RMSD ≤ 2.0 Å? rmsd->decision success Protocol Validated decision->success Yes fail Adjust Parameters (Grid size, exhaustiveness) decision->fail No

Caption: Workflow for validating the molecular docking protocol via redocking.

Step-by-Step Validation Protocol:
  • Fetch and Clean the Protein Structure (PyMOL)

    • Open PyMOL. In the command line, type: fetch 1SA0.

    • Remove water molecules: remove solvent.

    • Extract the native ligand (colchicine, CLC) and the protein chains into separate objects.

      • select native_ligand, resn CLC

      • extract ligand_obj, native_ligand

      • select protein, chain A or chain B

      • extract protein_obj, protein

    • Save the protein and ligand as separate PDB files: protein.pdb and native_ligand.pdb.

  • Prepare the Receptor for Docking (AutoDock Tools)

    • Open AutoDock Tools (ADT). Go to File > Read Molecule and open protein.pdb.

    • Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule". ADT will confirm that charges have been added.

    • Save the prepared protein as a PDBQT file: File > Save > Write PDBQT. Name it receptor.pdbqt.

  • Prepare the Native Ligand (AutoDock Tools)

    • In ADT, go to Ligand > Input > Open and select native_ligand.pdb.

    • ADT will automatically calculate the Gasteiger charges and detect the torsional root. Accept the defaults.

    • Save the prepared ligand: Ligand > Output > Save as PDBQT. Name it ligand_native.pdbqt.

  • Define the Docking Search Space (Grid Box)

    • With receptor.pdbqt and ligand_native.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the ligand. Adjust the dimensions (e.g., to 25 x 25 x 25 Å) to ensure it fully encompasses the binding site.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) shown in the Grid Options panel. These are critical for the next step.

    • Close the Grid Box panel.

  • Configure and Run AutoDock Vina

    • Create a text file named conf.txt. Paste the following content, replacing the values with those you recorded in the previous step.

    • Open a terminal or command prompt, navigate to your working directory, and execute Vina: vina --config conf.txt

  • Calculate RMSD for Validation (PyMOL)

    • Open PyMOL. Load the original PDB: load 1SA0.pdb.

    • Load the Vina output file: load redock_output.pdbqt.

    • Align the output to the original protein structure: align redock_output, 1SA0.

    • Calculate the RMSD between the original ligand and the top-ranked docked pose: rms_cur (1SA0 and resn CLC), (redock_output and state 1)

    • The console will report the RMSD value. If it is ≤ 2.0 Å, the protocol is validated.

Validation MetricSuccess CriterionRationale
RMSD ≤ 2.0 ÅEnsures the docking algorithm and scoring function can reliably reproduce the experimentally observed binding mode.[7][9]

Experimental Protocol Part II: Docking Novel Derivatives

With a validated protocol, you can now confidently screen your novel this compound derivatives.

Overall Docking Workflow

G cluster_prep Preparation cluster_dock Docking & Analysis lig_3d 1. Obtain 3D Structure of New Indole Derivative prep_lig 2. Prepare Ligand in ADT (Add charges, set torsions) Save as new_ligand.pdbqt lig_3d->prep_lig config 3. Create conf.txt file (Use validated grid parameters) prep_lig->config receptor Use Validated receptor.pdbqt run 4. Run AutoDock Vina config->run analyze 5. Analyze Binding Affinity (from log file) run->analyze visualize 6. Visualize Binding Pose and Interactions in PyMOL analyze->visualize

Caption: Workflow for docking novel candidate ligands using the validated protocol.

Step-by-Step Protocol:
  • Prepare the New Ligand

    • Obtain the 3D structure of your this compound derivative (e.g., from PubChem or by drawing it). Save it as new_ligand.pdb or new_ligand.mol2.

    • Follow the same procedure as in Step 3 of the Validation Protocol to prepare this new ligand in AutoDock Tools, saving it as new_ligand.pdbqt.

  • Configure and Run the Docking Job

    • Create a new configuration file, conf_new.txt.

    • Copy the contents from the validated conf.txt, but change the ligand, out, and log file names.

    • Execute Vina from the command line: vina --config conf_new.txt

Protocol Part III: Analysis and Visualization of Results

  • Interpret the Log File

    • Open the new_ligand_log.txt file. It will contain a table of the top binding modes (usually 9) ranked by binding affinity.

    • The first mode is the most favorable pose predicted by Vina. Note the binding affinity (kcal/mol).

  • Visualize Interactions in PyMOL

    • Open PyMOL and load the prepared receptor: load receptor.pdbqt.

    • Load the docking output: load new_ligand_output.pdbqt.

    • Focus on the top-ranked pose (state 1).

    • To identify potential interactions, use the Action > preset > ligand sites > cartoon or Action > preset > ligand sites > transparent surface options.

    • To find specific hydrogen bonds, use the "Wizard" menu: Wizard > Measurement. Select the atoms involved to measure distances. A typical hydrogen bond is < 3.5 Å.

Post-Docking Analysis: In Silico ADMET Prediction

A high binding affinity does not guarantee a successful drug. The compound must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10][11] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[12][13]

Protocol using a Web Server (e.g., SwissADME):

  • Navigate to the SwissADME web server.

  • Obtain the SMILES string for your indole derivative from your chemical drawing software or PubChem.

  • Paste the SMILES string into the input box and run the prediction.

  • Analyze the output, paying close attention to the parameters in the table below.

ParameterDesired CharacteristicRationale
Lipinski's Rule of Five No more than 1 violationPredicts general drug-likeness and oral bioavailability.
GI Absorption HighIndicates good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant Yes/No (Target dependent)Crucial for CNS targets, but undesirable for peripherally acting drugs to avoid side effects.
CYP (P450) Inhibition No (for major isoforms)Inhibition of cytochrome P450 enzymes can lead to adverse drug-drug interactions.
PAINS Alert 0 alertsIdentifies Pan-Assay Interference Compounds that often give false positives in assays.

Conclusion and Future Perspectives

This guide provides a robust, validation-centric protocol for conducting molecular docking studies on this compound derivatives. By first validating the methodology with a known ligand-protein complex, researchers can proceed with confidence in screening novel compounds. The subsequent analysis of binding poses and in silico ADMET properties allows for the prioritization of candidates for chemical synthesis and experimental validation.[14]

Future work should involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time. Ultimately, the predictions from these computational studies must be confirmed through experimental binding assays (e.g., ITC or SPR) and cell-based functional assays to verify the biological activity of the most promising derivatives.

References

  • ChEMBL. (n.d.). In silico ADMET prediction. PubMed. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

  • SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • YouTube. (2025, May 14). Tutorial #4 Protein Preparation for Docking By PyMOl Software. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • NIH. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol?. Retrieved from [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Retrieved from [Link]

  • YouTube. (2020, May 30). How to prepare protein and ligand for docking using PyMOL for NRGsuite. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives. Retrieved from [Link]

  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • ResearchGate. (2024, September). (PDF) Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives. Retrieved from [Link]

  • YouTube. (2020, June 2). Protein-ligand preparation for docking using PyMOL for NRGsuite (Linux). Retrieved from [Link]

  • ResearchGate. (n.d.). Design of the target methyl indole-isoxazole carbohydrazides. Retrieved from [Link]

  • PubMed. (2024, September 10). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Retrieved from [Link]

  • ResearchGate. (2024, September 18). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Retrieved from [Link]

  • Allied Academies. (2017, May 17). Molecular docking and in silico ADMET study reveals.... Retrieved from [Link]

  • Adv. J. Chem. A. (2024, September 11). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Retrieved from [Link]

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The Versatile Scaffold: Application of 1-Methyl-1H-indole-3-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within this vast chemical space, 1-methyl-1H-indole-3-carbohydrazide has emerged as a particularly valuable and versatile building block. The introduction of a methyl group at the N1 position enhances lipophilicity and metabolic stability, while the carbohydrazide moiety at the C3 position serves as a reactive handle for the synthesis of a diverse array of derivatives, most notably Schiff bases and various heterocyclic compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound, with a focus on its applications in anticancer and antimicrobial drug discovery.

Synthetic Pathways: From Starting Materials to the Core Scaffold and Beyond

The journey to harnessing the potential of this compound begins with its synthesis. A common and efficient route involves the preparation of the corresponding methyl ester, followed by hydrazinolysis.

Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

This protocol details the synthesis of the precursor ester from 1-methyl-1H-indole-3-carboxylic acid.

Materials:

  • 1-methyl-1H-indole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-methyl-1H-indole-3-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methyl-1H-indole-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the methyl ester to the target carbohydrazide.

Materials:

  • Methyl 1-methyl-1H-indole-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve methyl 1-methyl-1H-indole-3-carboxylate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold ethanol, and dry to obtain this compound as a crystalline solid.[1][2]

Diagram 1: Synthetic Pathway to this compound and its Schiff Base Derivatives

Synthesis A 1-methyl-1H-indole-3-carboxylic acid B Methyl 1-methyl-1H-indole-3-carboxylate A->B MeOH, H₂SO₄ (cat.), Reflux C This compound B->C NH₂NH₂·H₂O, EtOH, Reflux E Schiff Base Derivative C->E R-CHO, EtOH, Glacial Acetic Acid (cat.), Reflux D Aromatic Aldehyde (R-CHO) D->E

Caption: General synthetic scheme for this compound and its subsequent conversion to Schiff bases.

Application in Anticancer Drug Discovery

The this compound scaffold has proven to be a fertile ground for the development of novel anticancer agents. Its derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Derivatives of this compound often exert their anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Many indole-based compounds trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.[3]

  • Kinase Inhibition: Various kinases play crucial roles in cancer cell signaling pathways that regulate proliferation, survival, and metastasis. Indole derivatives have been designed to target and inhibit specific kinases involved in cancer progression.

Diagram 2: Generalized Apoptotic Pathway

Apoptosis Drug Drug Cellular Stress Cellular Stress Drug->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified overview of the intrinsic apoptotic pathway often triggered by anticancer indole derivatives.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of new compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. The following table summarizes the cytotoxic activity of some representative indole-hydrazone derivatives against the MCF-7 breast cancer cell line.

Compound IDR Group (Substituent on Aldehyde)IC₅₀ (µM) against MCF-7Reference
1a 4-Chlorophenyl1.51[4]
1b 2,6-Dichlorophenyl3.56[4]
1c 4-Nitrophenyl4.0[5]
1d 4-Methoxyphenyl5.46[4]
1e Phenyl6.2[5]
1f 2-Hydroxyphenyl68% inhibition at 100µg/ml[6]

Analysis of SAR:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring of the hydrazone moiety generally enhances cytotoxic activity. For instance, compound 1a with a 4-chloro substituent exhibits a potent IC₅₀ of 1.51 µM.[4] The 2,6-dichloro substitution in 1b also shows strong activity.[4]

  • Electron-donating groups: Electron-donating groups like methoxy (1d ) tend to result in slightly lower, yet still significant, activity.[4]

  • Positional Isomerism: The position of the substituent on the aromatic ring can also influence activity, as seen in the varied activities of different substituted phenylhydrazones.

Protocol 4: Caspase-3/7 Activation Assay

This assay measures the activity of key executioner caspases, providing evidence for apoptosis induction.

Materials:

  • Cancer cells treated with the test compound

  • Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate)

  • Lysis buffer

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Treat the cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.

  • Lyse the cells according to the assay kit manufacturer's instructions to release the cellular contents, including caspases.

  • Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Quantify the caspase activity relative to the untreated control. An increase in signal indicates caspase activation and apoptosis induction.

Application in Antimicrobial Drug Discovery

The structural versatility of this compound derivatives, particularly Schiff bases, has also been exploited in the search for new antimicrobial agents.

Protocol 5: Antimicrobial Screening using the Agar Disk Diffusion Method

This is a widely used preliminary method to assess the antimicrobial activity of new compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile paper discs (6 mm diameter)

  • Test compound solutions of known concentration (in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal discs (e.g., ciprofloxacin, fluconazole)

  • Negative control (solvent-loaded disc)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into Petri dishes.

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.

  • Aseptically place the sterile paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Antimicrobial Activity Data

The following table presents the zone of inhibition data for some indole-based Schiff bases against common bacterial and fungal strains.

Compound IDR GroupS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)Reference
2a 4-Nitrophenyl181516[7]
2b 4-Chlorophenyl201718[7]
2c 2-Hydroxyphenyl221920[7]
Ciprofloxacin (Positive Control)2528N/A[7]
Fluconazole (Positive Control)N/AN/A24[7]

Analysis of Antimicrobial SAR:

  • The presence of a hydroxyl group at the ortho position of the phenyl ring (2c ) appears to enhance the antimicrobial activity against the tested strains.[7]

  • Halogen substitution, as in 2b , also contributes to good antimicrobial activity.[7]

  • The activity of these compounds is generally moderate compared to the standard antibiotics, suggesting that further optimization is needed to improve their potency.

Conclusion and Future Directions

This compound is a highly valuable and adaptable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide moiety allow for the creation of large and diverse chemical libraries. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this scaffold in the development of new therapeutic agents. Future research should focus on exploring a wider range of heterocyclic systems derived from this core, conducting in-depth mechanistic studies to identify specific molecular targets, and optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy. The systematic application of the protocols and insights provided in this guide will undoubtedly facilitate the discovery and development of novel drug candidates based on the this compound framework.

References

  • Mishra, P., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4874. [Link]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(6), x180833. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity S. Name of the Zone of inhibition in mm/µl. [Link]

  • Mirfazli, S. S., et al. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 22(1), 64. [Link]

  • Stankova, I., et al. (2023). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 28(23), 7809. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. [Link]

  • ResearchGate. (n.d.). Inhibition zones showing antimicrobial activities of Schiff bases and the references antibiotic. [Link]

  • Nair, M. S., et al. (2012). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Journal of the Chilean Chemical Society, 57(2), 1150-1153. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link]

  • Al-Suwaidan, I. A., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(19), 4410. [Link]

  • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(12), 4889-4899. [Link]

  • Kamal, A., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113639. [Link]

  • Yilmaz, I., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8695-8706. [Link]

  • Iannelli, P., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(15), 4485. [Link]

  • Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Arshad, N., et al. (2017). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(1), 109-117. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-methyl-1H-indole-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis for higher yields and purity.

Synthesis Overview

The synthesis of this compound is typically a two-step process. This robust and reliable route is favored for its straightforward execution and generally good yields.

  • Step 1: Esterification. The process begins with the conversion of 1-methyl-1H-indole-3-carboxylic acid to its corresponding methyl ester, methyl 1-methyl-1H-indole-3-carboxylate. This is a crucial step to activate the carbonyl group for the subsequent reaction.

  • Step 2: Hydrazinolysis. The purified methyl ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the final product, this compound.

Below is a visual representation of this synthetic workflow.

Synthesis_Workflow A 1-Methyl-1H-indole-3-carboxylic Acid B Methyl 1-methyl-1H-indole-3-carboxylate A->B Step 1: Esterification (e.g., MeOH, H₂SO₄) C This compound B->C Step 2: Hydrazinolysis (e.g., N₂H₄·H₂O, EtOH)

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting the Esterification Step

The conversion of the carboxylic acid to its methyl ester is critical. Low yield or incomplete conversion in this step will directly impact the overall yield of your final product.

Q1: My Fischer esterification reaction is slow or appears to have stalled. What are the common causes and how can I fix it?

A1: Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid like H₂SO₄.[1] A stalled reaction is almost always due to the presence of water, which is a product of the reaction and can push the equilibrium back towards the starting materials.

Causality and Solutions:

  • Presence of Water: The primary culprit is often water, either from wet reagents or formed during the reaction.

    • Solution 1 (Excess Reagent): Use the alcohol (in this case, methanol) as the solvent. Using a large excess of one reagent drives the equilibrium forward according to Le Châtelier's principle.[1]

    • Solution 2 (Water Removal): If the reaction is run in a different solvent, use a Dean-Stark apparatus to azeotropically remove water as it forms. However, for a methyl ester, using excess methanol is the most practical approach.

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

    • Solution: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid is typical. For a 10g scale of the carboxylic acid, 0.5 mL of conc. H₂SO₄ is a reasonable starting point.

  • Low Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to reflux. The boiling point of methanol is approximately 65°C. Refluxing ensures the reaction proceeds at a reasonable rate without evaporating the solvent too quickly.

Q2: I want to avoid the equilibrium limitations of Fischer esterification. What is a more robust alternative?

A2: A highly effective, non-reversible alternative is to first convert the carboxylic acid to an acid chloride, followed by reaction with methanol. This two-stage, one-pot process is often faster and leads to higher conversion.

Causality and Protocol: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 1-methyl-1H-indole-3-carbonyl chloride. This intermediate is not isolated but is immediately reacted with methanol to yield the ester.[2] The reaction is irreversible because the byproducts (SO₂ and HCl for thionyl chloride) are gases that escape the reaction mixture.

Protocol: Acid Chloride Mediated Esterification
  • Setup: In a fume hood, add 1-methyl-1H-indole-3-carboxylic acid (1 eq.) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add a suitable anhydrous solvent like dichloromethane (DCM) or toluene.

  • Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂, ~1.5 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Removal of Excess SOCl₂: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator). This step is critical.

  • Ester Formation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the flask in an ice bath. Slowly add anhydrous methanol (~3-5 eq.).

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by carefully adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude methyl ester.

Data Summary: Comparison of Esterification Methods
MethodKey ReagentsConditionsProsCons
Fischer Esterification Methanol, H₂SO₄ (cat.)Reflux (65°C)Inexpensive, one-step process.Reversible/Equilibrium-limited, can be slow, strong acid may degrade sensitive substrates.[1]
Acid Chloride Method 1. SOCl₂2. Methanol1. Reflux2. 0°C to RTIrreversible, high conversion, generally faster.Requires handling of hazardous thionyl chloride, two-stage process.[2]
Alkyl Halide Method Methyl Iodide, Base (e.g., K₂CO₃)RT to 50°CMild conditions, avoids strong acids.Methyl iodide is toxic and a carcinogen, potential for N-alkylation on other sites.[2]

Part 2: Troubleshooting the Hydrazinolysis Step

This step involves the reaction of the methyl ester with hydrazine hydrate. While generally high-yielding, certain parameters must be controlled to ensure success.

Q3: My hydrazinolysis reaction is giving a low yield. What are the likely reasons?

A3: Low yields in this step typically stem from incomplete reaction, degradation of the product, or difficult isolation.

Causality and Solutions:

  • Incomplete Reaction: The reaction requires sufficient thermal energy and time for the nucleophilic attack of hydrazine on the ester carbonyl to go to completion.

    • Solution 1 (Temperature & Time): Ensure the reaction mixture is heated to a vigorous reflux. Ethanol (b.p. ~78°C) is a common and effective solvent.[3][4] Extend the reflux time; monitor the reaction by TLC by observing the disappearance of the starting ester spot.

    • Solution 2 (Hydrazine Amount): Use a sufficient excess of hydrazine hydrate. A 5 to 10-fold molar excess is common to ensure the reaction kinetics are favorable.

  • Product Solubility & Isolation: The product, this compound, is often a crystalline solid that precipitates from the reaction mixture upon cooling.

    • Solution: After reflux, cool the reaction mixture first to room temperature and then in an ice bath for at least an hour to maximize precipitation. If the product is too soluble in the reaction solvent (e.g., methanol), you may need to reduce the solvent volume or add an anti-solvent. Pouring the cooled reaction mixture into ice-water is a common technique to precipitate the product.[5]

  • Purity of Starting Ester: Impurities from the previous step can interfere with the reaction or complicate purification.

    • Solution: Ensure the methyl 1-methyl-1H-indole-3-carboxylate is pure before starting the hydrazinolysis. If it is an oil or contains acidic impurities, purify it via column chromatography or an aqueous wash.

Protocol: Synthesis of this compound
  • Setup: To a solution of methyl 1-methyl-1H-indole-3-carboxylate (1 eq.) in ethanol (or methanol), add hydrazine monohydrate (80% or 99%, ~10 eq.).[3][6]

  • Reaction: Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature. A white solid should begin to precipitate.

  • Crystallization: Place the flask in an ice bath for 1 hour to maximize crystallization. Alternatively, pour the reaction mixture into a beaker of ice-cold water.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white or off-white solid.

Part 3: Purification & Characterization FAQs

Q4: My final product "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but melts at a temperature below the solvent's boiling point, forming an immiscible liquid layer.

Troubleshooting Flowchart:

Oiling_Out start Oiling Out Occurs q1 Is the solvent boiling too vigorously? Is the cooling process too rapid? start->q1  Check   s1 Add more solvent to dissolve the oil while hot, then allow to cool slowly. q1:f0->s1 Yes s2 Re-heat to dissolve the oil, then insulate the flask for slow cooling. q1:f1->s2 Yes q2 The compound's melting point is likely too low for the chosen solvent. q1->q2 No s3 Choose a lower-boiling point solvent in which the compound is less soluble. q2->s3

Caption: Decision-making process for troubleshooting recrystallization.

Q5: What are the expected spectroscopic characteristics for the final product?

A5: Characterization is key to confirming the identity and purity of your product.

  • ¹H NMR: Expect to see signals for the indole ring protons, a singlet for the N-methyl group (~3.8 ppm), a broad singlet for the -NH- group, and another broad singlet for the terminal -NH₂ group. The latter two are often D₂O exchangeable.

  • IR Spectroscopy: Look for characteristic peaks. You should see N-H stretching bands (typically two for the -NH₂ group) around 3200-3400 cm⁻¹ and a strong C=O (amide I) stretch around 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): The expected molecular weight for C₁₀H₁₁N₃O is 189.21 g/mol .[7] In ESI-MS, look for the [M+H]⁺ ion at m/z 190.1.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Molecules, 13(5), 1153-1165. Available at: [Link]

  • Zhang, H., et al. (2024). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemguide. (n.d.). Making esters from carboxylic acids and alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Saeed, A., et al. (2014). N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. Medicinal Chemistry Research, 23, 208-218. Available at: [Link]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(1). Available at: [Link]

Sources

1-methyl-1H-indole-3-carbohydrazide stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-methyl-1H-indole-3-carbohydrazide

Welcome to the technical support guide for this compound (CAS 56559-62-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Question 1: My compound's purity appears to decrease in my aqueous buffer over a short period. What is the likely cause?

Answer: This is a classic issue related to hydrolytic instability. The carbohydrazide functional group (-CONHNH₂) is susceptible to hydrolysis, particularly in non-neutral pH conditions. The stability of similar hydrazide conjugates is significantly pH-dependent, with the greatest stability observed as the pH approaches neutrality.[1]

  • Causality: In acidic solutions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic solutions, the hydrazide nitrogen can be deprotonated, or hydroxide ions can directly attack the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, degrading your parent compound into 1-methyl-1H-indole-3-carboxylic acid and hydrazine.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your buffer is within a pH range of 6.0 - 7.5 for maximum stability.

    • Prepare Fresh Solutions: For critical experiments, always prepare aqueous solutions of the compound immediately before use.

    • Conduct a Pilot Stability Test: Dissolve a small amount of the compound in your intended buffer and monitor its purity by HPLC at several time points (e.g., 0, 2, 4, 8 hours) to determine its stability under your specific conditions.

Question 2: I've observed a yellowing of my stock solution stored in a clear vial on the lab bench. Is this a concern?

Answer: Yes, this is a significant concern and strongly indicates degradation. The two most likely culprits are photo-oxidation and auto-oxidation.

  • Causality: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[2] Furthermore, exposure to UV and even ambient light can induce photochemical degradation. Studies on related indole compounds have shown that UV irradiation can lead to the formation of various photo-products, including carboxaldehydes and ring-opened species like o-acylaminophenylketones.[2] The hydrazide moiety itself is a reducing agent and can be oxidized by atmospheric oxygen.

  • Troubleshooting Steps:

    • Protect from Light: Always store both the solid compound and its solutions in amber glass vials or wrap clear vials in aluminum foil.

    • Use an Inert Atmosphere: For long-term storage of solutions, degas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Re-evaluate Solvent Choice: While DMSO is common, ensure it is of high purity and anhydrous. Consider storing stock solutions at -20°C or -80°C to slow degradation kinetics.

Question 3: I am seeing multiple unexpected peaks in my LC-MS analysis, especially when my mobile phase contains trace metals or if the sample is heated during preparation. Why?

Answer: This points towards thermal degradation and/or metal-catalyzed decomposition.

  • Causality: Hydrazines and their derivatives can undergo thermal decomposition, and this process can be catalyzed by various surfaces, especially metals.[3] The decomposition of hydrazine can be initiated at significantly lower temperatures in the presence of catalysts.[4][5] While this compound is more complex, the reactivity of the core functional group remains a valid concern. Heating a solution to aid dissolution can inadvertently provide the activation energy needed to initiate degradation.

  • Troubleshooting Steps:

    • Avoid Excessive Heat: Do not heat solutions to facilitate dissolution. Instead, use sonication in a room-temperature water bath or allow for a longer stirring time.

    • Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity (e.g., HPLC or LC-MS grade) to minimize metal contamination.

    • Consider a Chelator: If you suspect metal contamination in your experimental system, the addition of a small amount of a chelating agent like EDTA (at a concentration that does not interfere with your assay) can sequester metal ions and prevent them from catalyzing degradation.

In-Depth Analysis: Stability Profile and Degradation Pathways

A comprehensive understanding of the molecule's vulnerabilities is key to preventing its degradation.

Key Factors Influencing Stability
FactorImpact on this compoundMitigation Strategy
pH High risk of hydrolysis of the carbohydrazide bond outside of a neutral pH range (6.0-7.5).Maintain solutions at a near-neutral pH. Prepare acidic or basic solutions immediately before use and for the shortest duration possible.
Light The indole ring is photosensitive and can undergo oxidative degradation upon exposure to UV or ambient light.[2][6]Store solid and solutions protected from light using amber vials or foil. Minimize exposure during experimental procedures.
Temperature The carbohydrazide moiety is thermally labile. Heating can lead to decomposition, potentially generating gaseous byproducts like N₂ and NH₃.[4][5]Avoid heating. Store stock solutions frozen (-20°C or -80°C). Store solid compound at room temperature or as recommended by the supplier, away from heat sources.[7]
Oxygen/Oxidants As a derivative of hydrazine, the compound has reducing properties and is susceptible to oxidation by atmospheric oxygen or oxidizing agents.[8]For long-term solution storage, use degassed solvents and an inert atmosphere (Ar, N₂). Avoid contact with strong oxidizing agents.
Metal Ions Trace metal ions can catalyze both oxidative and thermal decomposition pathways.[3]Use high-purity, metal-free reagents and solvents. Consider using a chelating agent like EDTA if metal contamination is unavoidable.
Potential Degradation Pathways

The following diagram illustrates the primary theoretical degradation routes for this compound based on the chemical properties of its constituent functional groups.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Light) cluster_thermal Thermal Degradation main This compound prod1 1-methyl-1H-indole- 3-carboxylic acid main->prod1 H₂O/H⁺ or OH⁻ prod2 Hydrazine main->prod2 H₂O/H⁺ or OH⁻ prod3 Indole Ring Oxidation (e.g., Oxindoles) main->prod3 [O] / hv prod4 Hydrazide Oxidation (e.g., Diimide intermediate) main->prod4 [O] prod5 Decarbonylation/ Fragmentation Products main->prod5 Δ (Heat) prod6 N₂, NH₃, etc.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Handling and Storage

For Solid Compound:

  • Upon receipt, store the vial in a cool, dark, and dry place. While some suppliers suggest room temperature storage, storing at 2-8°C is a prudent measure for long-term stability.[7]

  • Keep the container tightly sealed to prevent moisture uptake and oxidation.

  • When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open.

For Stock Solutions (e.g., in DMSO):

  • Use anhydrous, high-purity DMSO.

  • Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.

  • Purge the headspace of each vial with argon or nitrogen before sealing.

  • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This protocol allows you to assess the stability of the compound under various stress conditions.

G cluster_stress Apply Stress Conditions (e.g., 4 hours) start Prepare 1 mg/mL Solution in Acetonitrile/Water (50:50) acid Add 0.1 M HCl start->acid base Add 0.1 M NaOH start->base oxid Add 3% H₂O₂ start->oxid therm Heat at 60°C start->therm photo Expose to UV Light (254 nm) start->photo analyze Analyze All Samples by HPLC-UV (Compare to T=0 Control) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 control sample; analyze it immediately by HPLC.

  • Stress Conditions: Aliquot the solution into separate, appropriate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final HCl concentration of 0.1 M.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final NaOH concentration of 0.1 M. Neutralize with acid before HPLC analysis.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final H₂O₂ concentration of 3%.

    • Thermal Stress: Place a sealed vial in a heating block or water bath at 60°C. Protect from light.

    • Photostability: Place a solution in a quartz or clear glass vial and expose it to a controlled UV light source or direct sunlight. Run a parallel control sample stored in the dark.

  • Time Points: Incubate the stress samples for a defined period (e.g., 4, 8, or 24 hours).

  • Analysis: After the incubation period, analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound in the stressed samples to the T=0 control to calculate the percentage of degradation. Look for the appearance of new peaks, which represent degradation products.

References

  • Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10790–10802. Available from: [Link]

  • Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed, 113(31), 10790-802. Available from: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Available from: [Link]

  • dos Santos, D. M., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed, 107, 233-42. Available from: [Link]

  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677. Available from: [Link]

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya. (n.d.). Retrieved January 15, 2026, from [Link]

  • Tan, J. H., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. MDPI. Available from: [Link]

  • Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate. Available from: [Link]

  • Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. Available from: [Link]

  • CARBOHYDRAZIDE | - atamankimya.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). Available from: [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards - Gas-Sensing.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • DellaGreca, M., et al. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Available from: [Link]

  • Singh, A., & Kumar, R. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available from: [Link]

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overcoming solubility problems with 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1H-indole-3-carbohydrazide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on overcoming solubility issues. Our goal is to provide you with both the practical steps and the underlying scientific principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a solid at room temperature. Its key chemical identifiers and computed properties are summarized in the table below. Understanding these properties is the first step in designing an appropriate solubilization strategy. For instance, the presence of two hydrogen bond donors and two acceptors suggests its potential for interaction with polar solvents.[1]

PropertyValueSource
CAS Number 56559-62-7[2]
Molecular Formula C₁₀H₁₁N₃O[1][3]
Molecular Weight 189.21 g/mol [1][3]
Physical Form Solid
XLogP3 0.8[1][4]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Q2: I am having trouble dissolving this compound. Is this expected?

A2: Yes, it is not uncommon for indole derivatives to exhibit limited solubility in aqueous solutions.[5] The planarity of the indole ring can lead to strong crystal lattice energy, which must be overcome by the solvent. While its XLogP3 value of 0.8 suggests some degree of lipophilicity, its solubility is not guaranteed in either purely aqueous or non-polar organic solvents.[1][4] Many compounds with similar structures require specific formulation strategies to achieve desired concentrations in experimental media.[6][7]

Q3: What is the best starting solvent to try for dissolving this compound?

A3: For initial stock solutions, we recommend starting with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points due to their ability to solubilize a wide range of organic molecules.[8] For subsequent dilutions into aqueous buffers (e.g., for cell-based assays), it is crucial to be mindful of the final solvent concentration to avoid toxicity or off-target effects.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to increase the rate of dissolution. However, it is critical to first assess the thermal stability of this compound. We recommend a preliminary test with a small amount of the compound. Monitor for any color change or degradation. For many hydrazide derivatives, prolonged heating, especially in the presence of acid or base, can lead to decomposition. A study on N-substituted indole carbohydrazide derivatives noted that heating for short periods (e.g., 10 minutes) was used during synthesis, suggesting some thermal stability.[9]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing solubility challenges with this compound. The process is designed to move from simple to more complex methods, preserving the integrity of your compound.

Workflow for Solubility Testing

The following diagram outlines the decision-making process for achieving solubilization.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Co-Solvent & pH Adjustment cluster_2 Phase 3: Advanced Formulation A Start with small amount of compound B Test with DMSO or DMF for stock solution A->B C Soluble? B->C D Proceed with experiment, minding final solvent % C->D Yes E Try a co-solvent system (e.g., Ethanol/Water) C->E No F Soluble? E->F G Test pH modification (e.g., dilute HCl or NaOH) F->G No H Soluble? G->H I Proceed with caution, confirm compound stability at this pH H->I Yes J Consider formulation with solubilizing excipients (e.g., cyclodextrins, surfactants) H->J No K Requires formulation development and validation J->K

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols
  • Weighing: Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small volume of DMSO (e.g., 100-200 µL) to the compound.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Gentle Heating (Optional): If particles remain, warm the solution in a water bath at 37-50°C for 5-10 minutes. Vortex again.

  • Storage: Once dissolved, store the stock solution as recommended (typically at -20°C or -80°C) to minimize degradation.

Causality: The hydrazide moiety of the molecule can be protonated or deprotonated, which can significantly alter its solubility in aqueous media. Adjusting the pH can shift the equilibrium towards a more soluble ionic form.[10]

  • Preparation: Prepare a suspension of the compound in your desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).

  • Acidification: Add 0.1 M HCl dropwise while stirring. Monitor for dissolution.

  • Alkalinization: In a separate suspension, add 0.1 M NaOH dropwise while stirring. Monitor for dissolution.

  • Stability Check: After identifying a pH where the compound dissolves, it is crucial to verify that the compound remains chemically stable at that pH over the duration of your experiment. This can be assessed by techniques like HPLC or LC-MS.

Causality: Co-solvents can increase solubility by reducing the polarity of the aqueous solvent, making it more favorable for the solute to dissolve.[8]

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound shows good solubility (e.g., ethanol, which has been used in the synthesis of similar compounds).[9]

  • Stock Solution: Prepare a concentrated stock solution in the chosen organic solvent (e.g., 10 mg/mL in ethanol).

  • Titration: Slowly add the stock solution to your aqueous buffer while vortexing. Observe for any precipitation. The goal is to find the highest concentration achievable without the compound crashing out of solution.

Advanced Strategies: When Standard Methods Are Insufficient

For particularly challenging applications requiring higher concentrations in aqueous media, advanced formulation techniques may be necessary. These methods typically require more development and validation.

StrategyMechanism of ActionConsiderations
Cyclodextrin Complexation Cyclodextrins have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming a complex that is more soluble in water.[6]Requires screening of different cyclodextrin types and determining the optimal drug-to-cyclodextrin ratio.
Solid Dispersions The drug is dispersed in a solid polymer matrix, often in an amorphous state. This prevents the formation of a stable crystal lattice, enhancing dissolution.[6][11]Can be prepared by methods like solvent evaporation or hot-melt extrusion. The choice of polymer is critical.
Use of Surfactants Surfactants form micelles in aqueous solution. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[12]The surfactant must be compatible with the experimental system (e.g., low toxicity for cell-based assays).

References

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [Link]

  • This compound (C10H11N3O) - PubChemLite. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. [Link]

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC - PubMed Central. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]

  • Techniques used to Enhance Drug Solubility - Pharmaguddu. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

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Technical Support Center: Purification of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-methyl-1H-indole-3-carbohydrazide (MW: 189.21 g/mol , Formula: C₁₀H₁₁N₃O).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this valuable intermediate, providing field-proven troubleshooting advice and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product has a low yield after recrystallization. What are the common causes and how can I improve recovery?

Answer: Low yield from recrystallization is a frequent issue stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent where it is highly soluble, and then allow it to crystallize upon cooling, leaving impurities behind in the "mother liquor".[3]

Causality & Troubleshooting:

  • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound at elevated temperatures but poor solubility at low temperatures. If the compound is too soluble at room temperature, recovery will be minimal. Conversely, if it's poorly soluble even when hot, you'll use an excessive volume of solvent, again leading to low recovery.

  • Excessive Solvent Volume: Using more hot solvent than is necessary to dissolve the crude material is a primary cause of low yield. The excess solvent will retain more of your product in solution even after cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities, leading to loss of material.

  • Incomplete Crystallization: Insufficient cooling time or not using an ice bath can prevent the maximum amount of product from precipitating.

G cluster_start Problem Identification cluster_solvent Solvent System Optimization cluster_procedure Procedural Refinement cluster_outcome Desired Outcome start Low Yield After Recrystallization solvent_test Screen Solvents (Table 1) start->solvent_test Is solvent optimal? min_solvent Use Minimum Hot Solvent start->min_solvent Was procedure correct? solvent_ratio Optimize Solvent/Anti-Solvent Ratio solvent_test->solvent_ratio end Improved Yield & Purity solvent_ratio->end slow_cool Ensure Slow Cooling min_solvent->slow_cool ice_bath Utilize Ice Bath slow_cool->ice_bath wash Wash Crystals with Cold Solvent ice_bath->wash wash->end

Caption: Troubleshooting workflow for low recrystallization yield.

  • Place approximately 20-30 mg of your crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene) dropwise at room temperature. Note the solubility. A good candidate will have poor solubility at this stage.

  • Heat the tubes that showed poor solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of crystalline solid is the most promising. A mixed-solvent system (e.g., ethanol/water) is often effective for indole derivatives.[4]

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Outcome
EthanolHighModerateFair yield, may require addition of an anti-solvent like water.
MethanolHighModerate-HighSimilar to ethanol, likely requires an anti-solvent.[5]
WaterVery LowVery LowUnsuitable as a primary solvent. Can be used as an anti-solvent.
Ethyl AcetateModerateLowGood potential for single-solvent recrystallization.
TolueneLowVery LowPoor solubility even when hot, likely unsuitable.
Ethanol/WaterHigh (in hot ethanol)Low (upon water addition)Recommended starting point. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a drop of ethanol and cool.
Question 2: I'm seeing persistent impurities in my NMR/LC-MS analysis. What are they likely to be and how can I remove them?

Answer: Impurities typically arise from two sources: unreacted starting materials from the synthesis or byproducts formed during the reaction. The synthesis of this compound most commonly proceeds via the hydrazinolysis of an ester, such as methyl 1-methyl-1H-indole-3-carboxylate.[6][7]

Common Impurities & Removal Strategy:

  • Unreacted Starting Ester (Methyl 1-methyl-1H-indole-3-carboxylate):

    • Identification: This is a less polar impurity than your product. On a TLC plate (e.g., silica gel with 10% methanol in dichloromethane), it will have a higher Rf value.

    • Removal: This impurity is readily removed by recrystallization, as its solubility profile is different. Alternatively, flash column chromatography is highly effective.

  • Unreacted Hydrazine Hydrate:

    • Identification: Hydrazine is highly polar and water-soluble. It is often not visible on TLC unless a specific stain is used. Its presence can sometimes be inferred from a broad, exchangeable proton signal in the NMR spectrum.

    • Removal: Hydrazine is typically removed during the workup. Washing the crude product with water or a mild acidic solution (e.g., dilute HCl) during an extractive workup will sequester the basic hydrazine into the aqueous layer. If the product precipitates from the reaction mixture, a thorough wash of the filtered solid with cold water is usually sufficient.

  • Starting Material from the Previous Step (e.g., 1-methyl-1H-indole):

    • Identification: If the starting ester was not pure, contaminants like 1-methylindole could persist. This is a non-polar impurity with a very high Rf on TLC.[8]

    • Removal: A hexane or ether slurry/wash of the crude solid can effectively remove highly non-polar impurities before proceeding with recrystallization or chromatography.

This technique is excellent for separating compounds with different polarities.[9][10]

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (like methanol), adding the silica, and evaporating the solvent under reduced pressure until a fine, dry powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (the "mobile phase"). A good starting point for this compound is a gradient of ethyl acetate in hexane (e.g., starting from 30% and increasing to 80%) or methanol in dichloromethane (starting from 1% and increasing to 10%).

  • Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation using TLC. The less polar impurities will elute first, followed by your pure product.

  • Analysis & Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.

Question 3: My product is an oil or a sticky solid and refuses to crystallize. What can I do?

Answer: Failure to crystallize, or "oiling out," occurs when the compound separates from the solution at a temperature above its melting point or when impurities inhibit the formation of a crystal lattice.

Troubleshooting Strategies:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solvent. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution. This will act as a template for crystallization.

  • Reduce Solvent Volume: You may have too much solvent. Gently heat the mixture to redissolve the oil, then evaporate some of the solvent to increase the concentration and allow it to cool again.

  • Change the Solvent System: The current solvent may be unsuitable. Try a different solvent or solvent/anti-solvent combination from the screening table above. Often, switching to a more viscous solvent or a system with different polarity can promote crystallization.

  • Purify Further: Persistent oils are often a sign of significant impurities. Purifying the material by column chromatography to remove the impurities will often yield a solid that can then be recrystallized successfully.

G start Product 'Oiled Out' or Won't Crystallize scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal (if available) scratch->seed No success end Crystalline Solid Obtained scratch->end Success! concentrate Reduce Solvent Volume (Rotovap) & Re-cool seed->concentrate No success seed->end Success! change_solvent Change Solvent System (e.g., from EtOH to EtOAc/Hexane) concentrate->change_solvent No success concentrate->end Success! chromatography Purify by Column Chromatography change_solvent->chromatography Still oily change_solvent->end Success! chromatography->end Success!

Caption: Stepwise approach to induce crystallization of an oily product.

References

  • Riggin, R. M., & Kissinger, P. T. (1977). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Chemistry, 49(13), 2109-2111. [Link]

  • Wegener, J. W., & Walle, T. (1988). Chromatography of urinary indole derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 429, 59-94. [Link]

  • Singh, S., & Bhushan, R. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(8), 735-745. [Link]

  • Raj, R. K., & Hutzinger, O. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595. [Link]

  • Kysilka, R., & Kvasnicka, F. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Journal of Chromatography A, 446, 357-363. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 1-17. [Link]

  • PubChemLite. (n.d.). This compound (C10H11N3O). Retrieved from [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. [Link]

  • Rauf, A., et al. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Chemistry Central Journal, 11(1), 1-9. [Link]

  • Wang, J., et al. (2010). Crystallization purification of indole. ResearchGate. [Link]

  • Fassihi, A., et al. (2016). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 11(6), 493-506. [Link]

  • Kumar, A., & Singh, P. (2013). Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. International Journal of Pharmaceutical Sciences and Research, 4(7), 2736-2739. [Link]

  • Imanaka, H., et al. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S.
  • Bäckström, R., et al. (2015).
  • Martínez-Vargas, A., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(19), 3546. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

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Technical Support Center: Synthesis of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-methyl-1H-indole-3-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.

Synthesis Overview: The Primary Pathway

The most common and reliable method for synthesizing this compound involves a two-step process. First, the commercially available 1-methyl-1H-indole-3-carboxylic acid is converted to its corresponding methyl ester. Second, the ester undergoes hydrazinolysis with hydrazine hydrate to yield the final product.

Synthesis_Pathway Start 1-methyl-1H-indole-3-carboxylic acid Intermediate Methyl 1-methyl-1H-indole-3-carboxylate Start->Intermediate Step 1: Esterification (MeOH, Acid Catalyst) Product This compound Intermediate->Product Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH)

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Esterification Step

The conversion of 1-methyl-1H-indole-3-carboxylic acid to its methyl ester is a critical first step. While seemingly straightforward, the indole nucleus is sensitive, particularly to strong acids, which can lead to several side reactions.

FAQ 1: My esterification reaction is incomplete or has a very low yield. What's going wrong?

Answer:

Low conversion in Fischer esterification is typically due to issues with equilibrium or catalyst activity.

Probable Causes & Solutions:

  • Reaching Equilibrium Prematurely: The Fischer esterification is a reversible reaction.[1][2] To drive the reaction toward the ester product, you must shift the equilibrium.

    • Solution: Use a large excess of methanol, which can also serve as the solvent.[1] This increases the concentration of one of the reactants, favoring the forward reaction according to Le Châtelier's principle. Additionally, removing the water byproduct as it forms, for example with a Dean-Stark apparatus, can significantly improve yields, though this is more common for higher-boiling alcohols.

  • Inactive or Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[2]

    • Solution: Ensure your acid catalyst is not old or hydrated. Use a catalytic amount (typically 1-5 mol%). While tempting, adding a large excess of strong acid can lead to the degradation issues discussed in the next question.

  • Alternative: Two-Step Esterification: For substrates that are sensitive to strong acids, a two-step approach can be more effective.

    • Protocol: First, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] After removing the excess reagent in vacuo, the crude acid chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to yield the ester. This method avoids the harsh acidic conditions of the Fischer esterification.

FAQ 2: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?

Answer:

This is a classic sign of acid-catalyzed polymerization or degradation of the indole ring. The indole nucleus is electron-rich and prone to electrophilic attack, especially at the C3 position. Under strongly acidic conditions, the indole can protonate, leading to a cascade of reactions that form polymeric materials.[4]

Preventative Measures:

  • Control Catalyst Concentration: Use the minimum amount of acid catalyst required.

  • Maintain Low Temperature: While esterification requires heat, avoid excessively high temperatures or prolonged refluxing times. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

  • Use Milder Conditions: Consider using a milder acid catalyst or switching to a non-acidic esterification method, such as using trimethylsilyldiazomethane (TMS-CHN₂) for small-scale preparations.[3]

ProblemProbable CauseRecommended Solution
Low Yield Reversible reaction at equilibrium.Use methanol as the solvent (large excess).[1]
Dark/Tarry Mixture Acid-catalyzed indole polymerization.[4]Minimize acid catalyst concentration and reaction time.
Both Low Yield & Degradation Substrate sensitivity to acid.Convert to acid chloride with SOCl₂ first, then react with methanol.[3]

Part 2: Troubleshooting the Hydrazinolysis Step

The reaction of the methyl ester with hydrazine hydrate is generally efficient. However, specific side reactions can occur if conditions are not carefully controlled.

FAQ 3: My final product is contaminated with a significant amount of unreacted methyl ester. How do I drive the reaction to completion?

Answer:

Incomplete conversion is the most common issue in this step. Hydrazinolysis is a nucleophilic acyl substitution, and its rate depends on concentration, temperature, and time.

Probable Causes & Solutions:

  • Insufficient Hydrazine: A stoichiometric amount of hydrazine may not be enough to ensure complete reaction.

    • Solution: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents). This will increase the reaction rate and push the reaction to completion. The excess hydrazine is volatile and can be removed during workup or under vacuum.

  • Inadequate Reaction Time or Temperature: The reaction may be sluggish at room temperature.

    • Solution: Heat the reaction mixture to reflux in a suitable solvent like ethanol.[5][6] Monitor the disappearance of the starting ester by TLC. A typical reaction time is 2-4 hours at reflux.

FAQ 4: I see a high-molecular-weight impurity in my LC-MS that doesn't correspond to my starting material or product. What could it be?

Answer:

This impurity is likely the N,N'-diacylhydrazine (also called a bis-hydrazide). This side product forms when a molecule of the already-formed product (this compound) acts as a nucleophile and attacks a second molecule of the starting ester.

Side_Reaction cluster_0 Desired Reaction cluster_1 Side Reaction Ester Indole-Ester Product Product (Carbohydrazide) Ester->Product Nucleophilic Attack Hydrazine NH2NH2 Ester2 Indole-Ester Product2 Product (Carbohydrazide) SideProduct N,N'-diacylhydrazine Product2->SideProduct Further Attack

Caption: Competing reactions during hydrazinolysis leading to the desired product or an over-reacted side product.

How to Prevent Its Formation:

  • Use Excess Hydrazine: This is the most effective method. A large excess of hydrazine hydrate ensures that an ester molecule is statistically much more likely to react with hydrazine than with a molecule of the product hydrazide.[7]

  • Control Temperature: While heat is necessary, extremely high temperatures for extended periods can sometimes favor side reactions. Refluxing in ethanol is generally a well-controlled condition.

FAQ 5: My product is contaminated with the starting carboxylic acid. How is this possible?

Answer:

The presence of 1-methyl-1H-indole-3-carboxylic acid indicates that your intermediate ester was hydrolyzed back to the acid.

Probable Causes & Solutions:

  • Water in the Reaction: Hydrazine hydrate contains water, and if the reflux is prolonged under conditions that don't exclude additional moisture, ester hydrolysis can occur.

    • Solution: Ensure your glassware is dry and use anhydrous ethanol as the solvent. While hydrazine hydrate is the standard reagent, minimize the introduction of additional water.

  • Incomplete Esterification: The most likely cause is carrying over unreacted carboxylic acid from the first step.

    • Solution: Ensure the esterification in Step 1 has gone to completion. It is highly recommended to purify the methyl 1-methyl-1H-indole-3-carboxylate (e.g., by recrystallization or column chromatography) before proceeding to the hydrazinolysis step. This purification removes any starting carboxylic acid, preventing it from appearing in your final product.

Part 3: General Purity and Characterization

FAQ 6: My final, purified product has a pink or yellowish tint. Is it impure?

Answer:

Not necessarily, but it warrants investigation. Indole and its derivatives are susceptible to air and light-induced oxidation, which can produce colored impurities.[8][9] A slight pinkish or yellowish hue is common for many indole-containing compounds, even at high purity.[8]

Recommendations:

  • Check Purity: Confirm the purity using NMR and LC-MS. If these analyses show a clean product, the color is likely intrinsic or due to a trace, highly colored impurity that is difficult to remove.

  • Storage: Store the final product in a sealed, amber vial, preferably under an inert atmosphere (nitrogen or argon) and refrigerated to prevent long-term degradation.

FAQ 7: What is the best way to purify the final product?

Answer:

Recrystallization is the most common and effective method for purifying this compound.

  • Recommended Protocol:

    • Dissolve the crude product in a minimal amount of hot ethanol or methanol.

    • If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

For particularly difficult purifications where recrystallization is ineffective, column chromatography on silica gel can be used. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

References

[5] N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC. PubMed Central. [8] What do common indole impurities look like?. ResearchGate. [10] Identification and synthesis of impurities formed during sertindole preparation - PMC. National Center for Biotechnology Information. [6] Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. [4] Synthesis and Chemistry of Indole. Unknown Source. [9] Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [7] Organic Syntheses Procedure. Organic Syntheses. [3] Acid to Ester - Common Conditions. Unknown Source. [1] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [2] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

Sources

Technical Support Center: Optimizing Derivatization of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-methyl-1H-indole-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively. We will explore common challenges, from low yields to unexpected side products, and provide robust solutions grounded in established chemical literature.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful starting material?

This compound is a heterocyclic compound featuring a methylated indole core linked to a carbohydrazide functional group at the C3 position. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1] The carbohydrazide moiety (-CONHNH₂) is a highly versatile functional handle. It serves as a potent nucleophile, enabling straightforward reactions with electrophiles, most notably the carbonyl group of aldehydes and ketones to form stable N-acylhydrazone derivatives.[2] These derivatives are not just stable final products; they are key intermediates for constructing more complex heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, which often exhibit significant biological activities.[1][3]

Q2: What are the primary derivatization reactions for this compound?

The most common and foundational derivatization is the condensation reaction with an aldehyde or ketone to form an N-acylhydrazone (also known as a Schiff base). This reaction is typically acid-catalyzed and forms the basis for a vast library of potential derivatives.[2][4] Subsequent intramolecular cyclization reactions of the resulting hydrazone are also common, leading to a variety of five-membered heterocycles. Other derivatization strategies can involve acylation or sulfonation at the terminal nitrogen of the hydrazide group.

Q3: What are the critical stability and storage considerations for this compound?

Like many hydrazide and indole-containing compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. The indole ring can be sensitive to strong acids and oxidative conditions.[5] The hydrazide group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. For best results, use the material as received from a reputable supplier and consult the certificate of analysis for purity information.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during the derivatization of this compound. Each problem is analyzed by potential cause, followed by actionable solutions.

Problem 1: Low or No Product Yield

Low conversion of your starting material is one of the most frequent challenges. The cause can often be traced back to suboptimal reaction conditions.

The condensation of a hydrazide with a carbonyl compound is a classic acid-catalyzed nucleophilic addition-elimination reaction. However, the pH is a delicate balance.[6]

  • The Rationale: A catalytic amount of acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic -NH₂ of the hydrazide. If the pH is too low (strongly acidic), the hydrazide itself becomes protonated (-CONHNH₃⁺), which deactivates its nucleophilicity and stops the reaction.[6][7] If the pH is too high (neutral or basic), the final dehydration step to form the C=N double bond is inefficient.[6]

  • Solution:

    • Aim for a mildly acidic pH , typically in the range of 4-6.[6]

    • Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the reaction mixture. This is often sufficient to promote the reaction without deactivating the nucleophile.[7]

    • Avoid strong mineral acids like HCl or H₂SO₄ unless a specific protocol requires them, as they can lead to side reactions or degradation of the indole ring.[8]

The solvent plays a critical role in reactant solubility and reaction kinetics.

  • The Rationale: For hydrazone formation, polar protic solvents like ethanol or methanol are commonly used and highly effective.[6] They readily dissolve the carbohydrazide and many aldehydes/ketones, and they can participate in the proton transfer steps of the mechanism. However, if your aldehyde or ketone has poor solubility in alcohols, a co-solvent or an alternative solvent may be necessary.

  • Solution:

    • Ethanol is the recommended starting point for solvent screening.

    • If solubility is an issue, consider using a co-solvent system or switching to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , which can dissolve a wider range of substrates. Be aware that reactions in aprotic solvents may require different temperature profiles.

    • For reactions sensitive to water, ensure the use of anhydrous solvents.[6]

The purity of your reactants is paramount.

  • The Rationale: Impurities in the aldehyde or ketone (e.g., the corresponding carboxylic acid from oxidation) can inhibit the reaction. An incorrect molar ratio of reactants can also lead to low yield, either by leaving starting material unreacted or by promoting side reactions.[6]

  • Solution:

    • Ensure the purity of your aldehyde/ketone. If the aldehyde has been stored for a long time, consider purifying it by distillation or chromatography.

    • Typically, a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound is used to ensure full conversion of the limiting carbohydrazide.

    • Always monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9][10]

Workflow: Troubleshooting Low Product Yield

start Low or No Product Yield Observed check_pH Verify Reaction pH (Is it mildly acidic, pH 4-6?) start->check_pH check_solvent Assess Solvent System (Are reactants fully dissolved?) check_pH->check_solvent If Yes solution_pH Adjust pH: Add catalytic acetic acid. check_pH->solution_pH If No check_reagents Evaluate Reagents (Purity & Stoichiometry Correct?) check_solvent->check_reagents If Yes solution_solvent Optimize Solvent: Try Ethanol, Methanol, or DMF. check_solvent->solution_solvent If No check_temp_time Review Temperature & Time (Is reaction monitored to completion?) check_reagents->check_temp_time If Yes solution_reagents Purify Reagents Use slight excess (1.1 eq) of carbonyl. check_reagents->solution_reagents If No solution_temp_time Optimize Conditions: Adjust temp & monitor via TLC/LC-MS. check_temp_time->solution_temp_time If No end_node Improved Yield check_temp_time->end_node If Yes solution_pH->check_solvent solution_solvent->check_reagents solution_reagents->check_temp_time solution_temp_time->end_node

Caption: A systematic workflow for diagnosing and resolving low-yield issues.

Problem 2: Formation of Multiple Products / Impurities

The appearance of multiple spots on a TLC plate or extra peaks in an LC-MS chromatogram can be confusing. Understanding the potential sources is key to purification.

This is an inherent chemical property of most hydrazones and is often misinterpreted as an impurity.

  • The Rationale: The C=N double bond of the hydrazone is stereogenic, leading to the formation of two geometric isomers: E (entgegen) and Z (zusammen).[7][11] These isomers often have slightly different polarities and can separate during chromatography, resulting in two distinct spots or peaks for a single product. They may also appear as two sets of signals in NMR spectroscopy.

  • Solution:

    • Recognize the Possibility: Be aware that two closely eluting spots on a TLC plate may be isomers, not an impurity.

    • Characterization: In the ¹H NMR spectrum, you may observe two distinct signals for the N=CH proton and the N-H proton. The ratio of these signals corresponds to the isomeric ratio.

    • Purification: While sometimes separable by careful column chromatography, it is often acceptable to proceed with the isomeric mixture to the next step, as the isomers may interconvert under thermal or acidic conditions.

Diagram: E/Z Isomerism in Hydrazones

G cluster_Z Z-Isomer cluster_E E-Isomer z_isomer z_isomer equilibrium z_label Indole and R group are 'Zusammen' (Together) e_isomer e_isomer e_label Indole and R group are 'Entgegen' (Opposite)

Caption: Visual representation of the E/Z isomers formed during hydrazone synthesis.

If the reaction conditions are too harsh, the indole ring itself can react.

  • The Rationale: The indole C3 position is electron-rich and susceptible to electrophilic attack. While the carbohydrazide group is deactivating, strong acids and high temperatures can sometimes lead to undesired side reactions or decomposition.[12]

  • Solution:

    • Milder Conditions: Lower the reaction temperature and ensure you are using only a catalytic amount of a weak acid.

    • Inert Atmosphere: If you suspect oxidative degradation (which can lead to colored impurities), run the reaction under an inert atmosphere of nitrogen or argon.[10]

Experimental Protocols & Data
General Protocol: Synthesis of N'-[(4-chlorophenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide

This protocol provides a reliable method for the synthesis of a representative hydrazone derivative.

Reaction Scheme

A 1-methyl-1H-indole- 3-carbohydrazide plus + B 4-Chlorobenzaldehyde arrow Ethanol, cat. Acetic Acid, Reflux B->arrow C N'-[(4-chlorophenyl)methylidene]-1-methyl- 1H-indole-3-carbohydrazide arrow->C

Caption: Synthesis of a hydrazone from this compound.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq., e.g., 1.0 g, 5.28 mmol) in absolute ethanol (20-30 mL).

  • Addition of Carbonyl: To this solution, add 4-chlorobenzaldehyde (1.1 eq., e.g., 0.82 g, 5.81 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol.

Data Interpretation

A successful reaction can be confirmed by spectroscopic analysis.

Compound Analysis Characteristic Signal
Starting Material IR (cm⁻¹)~3300, 3190 (N-H stretch), ~1640 (C=O stretch, Amide I)
(this compound)¹H NMR (DMSO-d₆)δ ~9.5 (s, 1H, CONH ), δ ~4.4 (br s, 2H, NH₂ )
Product IR (cm⁻¹)~3250 (N-H stretch), ~1650 (C=O stretch), ~1600 (C=N stretch)
(Hydrazone Derivative)¹H NMR (DMSO-d₆)δ ~11.8 (s, 1H, CONH ), δ ~8.4 (s, 1H, N=CH ), disappearance of the NH₂ signal at δ ~4.4
MS (ESI+)Expected [M+H]⁺ peak (e.g., for the 4-chloro derivative, C₁₇H₁₄ClN₃O, expect m/z ~312.09)

Table 1: Typical spectroscopic data for starting material and a representative hydrazone product. Note that exact values can vary.

References
  • Mahdi, Z. H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Results in Chemistry, 11(3), 101762. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(1), 35-47. [Link]

  • Nguyen, H. D. T., et al. (2021). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Molecules, 26(15), 4479. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Asadipour, A., et al. (2014). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 9(3), 187–198. [Link]

  • Riu, E., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(21), 3843. [Link]

  • Krasi, E., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(20), 6211. [Link]

  • Van Staden, C., et al. (2021). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-7. [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-77. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary. [Link]

  • Bakkialakshmi, S., et al. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-83. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Promising Molecule to Reproducible Data

Welcome, researchers. 1-methyl-1H-indole-3-carbohydrazide and its parent indole-carbohydrazide family are versatile scaffolds with significant potential in drug discovery, showing activity as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2][3][4] The key to their biological activity often lies in the reactive carbohydrazide moiety (-C(=O)NHNH₂), a nucleophilic group capable of forming covalent or strong coordinate bonds with biological targets.[5][6]

However, this same reactivity can be a source of experimental inconsistency. This guide, written from the perspective of a Senior Application Scientist, is designed to move beyond a simple list of steps. It explains the causality behind common issues and provides a logical framework for troubleshooting, ensuring your results are both accurate and reproducible. We will explore how to manage the compound's stability, optimize assay conditions, and design self-validating experiments to control for artifacts.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common high-level issues encountered in the lab.

Q1: My results are highly variable from one experiment to the next. What are the most common culprits?

A: The top three sources of run-to-run variability are:

  • Compound Stock Integrity: The carbohydrazide group is susceptible to oxidation. Inconsistent handling of stock solutions (e.g., frequent freeze-thaw cycles, prolonged storage at 4°C after reconstitution) can lead to gradual degradation.

  • Buffer pH and Composition: The nucleophilicity of the terminal hydrazine nitrogen is pH-dependent. Minor shifts in buffer pH between experiments can significantly alter the compound's reactivity and, therefore, its apparent activity.

  • Variable Incubation Times: For kinetically driven reactions, even small differences in incubation timing can lead to large differences in signal. Precise and consistent timing for all plates is critical.

Q2: I'm observing a high background signal or activity in my negative control wells. What is causing this?

A: This often points to non-specific activity or assay interference. The carbohydrazide moiety can react with electrophilic components in your assay medium or on proteins non-specifically.[5] Additionally, indole-containing compounds can sometimes interfere with detection methods by causing fluorescence quenching/enhancement or by undergoing redox cycling that affects colorimetric readouts.[7] See Protocol 3.3 for a specific control experiment to diagnose this.

Q3: What are the ideal storage and handling conditions for this compound?

A:

  • Solid Compound: Store the powder at room temperature or 4°C, protected from light and moisture, as recommended by suppliers.[8]

  • Stock Solutions: Prepare concentrated stocks (e.g., 10-50 mM) in anhydrous DMSO or DMF. Aliquot into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh daily by diluting the stock solution in the appropriate assay buffer. Do not store aqueous working solutions for extended periods.

Q4: My compound seems to lose activity when I move from a simple biochemical assay to a cell-based assay. Why?

A: This discrepancy can arise from several factors:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Metabolic Inactivation: Cells can metabolize the compound into an inactive form.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Environment: The intracellular environment (e.g., pH, redox state, presence of glutathione) can differ significantly from a purified biochemical system, potentially inactivating the compound.

Section 2: Deep Dive Troubleshooting - A Symptom-Based Guide

Use this section to diagnose specific problems based on your experimental observations.

Problem A: High Well-to-Well Variability (Poor Precision)
Potential Cause Scientific Rationale (The "Why") Recommended Action & Validation
1. Compound Precipitation This compound has moderate lipophilicity (predicted XLogP ~0.8).[9] Exceeding its aqueous solubility limit during dilution from a DMSO stock will cause microscopic precipitation, leading to erratic dosing in assay wells.Action: Visually inspect the well for precipitation after compound addition. Validation: Perform a solubility test. Prepare a serial dilution of the compound in your final assay buffer. Let it sit for the duration of your assay, then measure light scatter at ~600 nm. A sharp increase indicates precipitation. Reduce the final assay concentration or the percentage of organic solvent.
2. Non-specific Binding The compound may adsorb to the surface of assay plates, especially if they are not low-binding plates. This depletes the available concentration in an inconsistent manner.Action: Switch to low-protein-binding microplates. Validation: Include a non-ionic detergent like Tween-20 (0.01-0.05%) or a carrier protein like BSA (0.1 mg/mL) in your assay buffer to block non-specific sites, but first confirm they do not interfere with your assay.
3. Inconsistent Cell Health (Cell-Based Assays) Inconsistent cell seeding density, edge effects on the plate, or variable cell viability (e.g., high passage number) will lead to different responses to the compound.Action: Use a consistent, low cell passage number. Allow plates to equilibrate at room temperature for 1 hour after seeding to minimize edge effects. Validation: After the experiment, perform a viability stain (e.g., CellTiter-Glo®, Trypan Blue) on a control plate to ensure uniform cell health and density across the plate.
Problem B: Poor Run-to-Run Reproducibility (Inconsistent IC₅₀/EC₅₀)
Potential Cause Scientific Rationale (The "Why") Recommended Action & Validation
1. Reagent Degradation The hydrazide moiety can be oxidized by air or trace peroxides in solvents (e.g., older THF, dioxane). The indole ring itself can also be susceptible to oxidation. This leads to a lower effective concentration of the active compound over time.Action: Prepare fresh working solutions for each experiment from a frozen single-use aliquot. Use high-purity, peroxide-free solvents. Validation: Implement Protocol 3.2 to test the stability of your compound in assay buffer over the time course of your experiment. Consider running a reference standard alongside your experiments.
2. pH & Buffer Inconsistency The reactivity of the hydrazine probe is dependent on the protonation state of the terminal amine. Small shifts in buffer pH (e.g., from CO₂ absorption from the air in bicarbonate buffers) can alter the reaction rate with the target.Action: Prepare fresh buffer for each experiment and verify the pH immediately before use. Use robust buffering systems (e.g., HEPES, MOPS) that are less susceptible to pH changes.
3. Environmental Factors Temperature fluctuations can alter enzyme kinetics and binding affinities. Exposure to light can potentially degrade photosensitive indole compounds.Action: Use a calibrated incubator and ensure all incubation steps are performed at a consistent, documented temperature. Protect plates and stock solutions from direct light.
Problem C: High Background / False Positives
Potential Cause Scientific Rationale (The "Why") Recommended Action & Validation
1. Pan Assay Interference (PAINS) Reactive chemical motifs, like hydrazines, can be notorious for non-specific activity. The compound may be covalently modifying proteins other than the intended target or chelating essential metal ions in the assay.[7][10]Action: Add a non-specific, high-concentration protein like BSA (1 mg/mL) to the assay. A significant drop in compound potency suggests non-specific binding. Validation: Test the compound in an unrelated counterscreen (e.g., a different enzyme class) to check for promiscuous activity.
2. Assay Readout Interference Indole derivatives can be intrinsically fluorescent or can quench the fluorescence of a reporter probe. They can also absorb light at the same wavelength as your assay product, leading to false readings.Action: Run control wells containing only buffer and your compound at all tested concentrations. Validation: Follow Protocol 3.3 to systematically measure the compound's intrinsic absorbance or fluorescence at the assay wavelengths. If interference is present, subtract the background from all experimental wells.
Section 3: Essential Protocols for Robust Assays

These protocols are designed to be self-validating systems to build trustworthiness into your experimental workflow.

Protocol 3.1: Stock Solution Preparation and Quality Control
  • Reconstitution: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Preparation: Prepare a 20-50 mM primary stock solution. Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately dispense into single-use, low-binding amber tubes.

  • Storage: Store aliquots at -80°C.

  • Quality Control: For the very first use, consider obtaining a simple ¹H-NMR or LC-MS spectrum to confirm identity and purity against the supplier's Certificate of Analysis.[11]

Protocol 3.2: Control Experiment - Assessing Compound Stability
  • Objective: To determine if the compound degrades in your assay buffer during the experiment.

  • Setup: Prepare two sets of tubes containing the compound at its highest assay concentration in the final assay buffer.

  • Incubation:

    • Place "Time 0" tubes on ice.

    • Place "Time X" tubes in the assay incubator for the full duration (X) of your experiment.

  • Analysis: At the end of the incubation, analyze the contents of both sets of tubes by a suitable method (e.g., HPLC with UV detection, LC-MS).

  • Interpretation: A significant decrease in the peak area of the parent compound in the "Time X" sample compared to "Time 0" indicates instability.

Protocol 3.3: Control Experiment - Testing for Assay Signal Interference
  • Objective: To quantify the compound's contribution to the assay signal.

  • Plate Setup: Use a standard microplate. Dedicate rows to the following controls:

    • Row A: Buffer only (Blank).

    • Row B: Buffer + All assay components EXCEPT the target (e.g., enzyme/cells).

    • Row C: Buffer + Compound serial dilution.

    • Row D: Buffer + All assay components (except target) + Compound serial dilution.

  • Execution: Add all reagents as you would in the main experiment. Incubate for the full duration.

  • Readout: Measure the signal (absorbance, fluorescence, luminescence) on a plate reader.

  • Interpretation:

    • Row C vs. Row A: Shows the compound's intrinsic signal.

    • Row D vs. Row B: Shows if the compound interacts with other assay reagents to generate a signal.

    • A dose-dependent increase or decrease in signal in these control rows indicates direct interference.

Section 4: Understanding the Core Chemistry

A deeper understanding of the molecule's reactivity is crucial for effective troubleshooting.

The Nucleophilic Reactivity of the Carbohydrazide Group

The primary mechanism of action for many carbohydrazide-based probes involves the nucleophilic terminal -NH₂ group attacking an electrophilic center on a biological target.[6] A common example is the reaction with an aldehyde or ketone to form a stable hydrazone linkage. This is a condensation reaction that is often acid-catalyzed.

Caption: Reaction of a carbohydrazide with an aldehyde to form a hydrazone.

Implication for Assays: If your target protein has an electrophilic cofactor or a reactive aldehyde generated through an enzymatic reaction, this is a potential mechanism of action.[5] However, any aldehyde-containing component in your buffer (e.g., from degradation of certain reagents) could act as a scavenger, reducing the compound's effective concentration.

Troubleshooting Workflow

This diagram provides a logical path from identifying a problem to finding a solution.

TroubleshootingWorkflow start_node Inconsistent Results Observed HighVariability High Well-to-Well Variability start_node->HighVariability PoorReproducibility Poor Run-to-Run Reproducibility start_node->PoorReproducibility HighBackground High Background/ False Positives start_node->HighBackground symptom_node_style symptom_node_style cause_node_style cause_node_style solution_node_style solution_node_style Precipitation Precipitation HighVariability->Precipitation Binding Non-specific Binding HighVariability->Binding Degradation Compound/Reagent Degradation PoorReproducibility->Degradation pH_Drift pH / Buffer Issues PoorReproducibility->pH_Drift PAINS PAINS / Non-specific Reactivity HighBackground->PAINS Interference Signal Interference HighBackground->Interference SolubilityTest Run Solubility Test (Protocol 3.2) Precipitation->SolubilityTest LowBindPlates Use Low-Binding Plates + Surfactant Binding->LowBindPlates FreshReagents Use Fresh Aliquots & Buffers Degradation->FreshReagents VerifypH Verify pH Before Use pH_Drift->VerifypH Counterscreen Run Counterscreen & BSA Control PAINS->Counterscreen InterferenceTest Run Interference Test (Protocol 3.3) Interference->InterferenceTest

Caption: A logical workflow for diagnosing and solving common assay issues.

References
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1853. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. Chemistry & Biodiversity. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hassan, M., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(14), 5534. Available from: [Link]

  • Fassihi, A., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 9720. Available from: [Link]

  • Ward, C. C., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1543–1557. Available from: [Link]

  • Newman, D. J. (2022). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 85(3), 733–739. Available from: [Link]

  • Hentzen, N. B., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available from: [Link]

  • Klein, M. G., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. Available from: [Link]

Sources

storage and handling recommendations for 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1H-indole-3-carbohydrazide

This guide provides detailed (CAS No. 56559-62-7), designed for researchers, scientists, and professionals in drug development. Our goal is to ensure the integrity of your experiments and the safety of laboratory personnel through scientifically grounded best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary risks include:

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: The compound is categorized as acutely toxic.[1][2]

  • Causes Skin and Serious Eye Irritation: Direct contact can lead to skin irritation and serious damage to the eyes.[1][2][3]

  • May Cause Respiratory Irritation: Inhalation of dust or powder can irritate the respiratory system.[1]

It is also noted as being toxic to aquatic life with long-lasting effects, necessitating careful disposal to avoid environmental contamination.[2]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the chemical integrity and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator.[2] While some suppliers may ship the product at room temperature, long-term storage should be under refrigerated conditions to minimize potential degradation.[4]

  • Atmosphere: For enhanced stability, storing under an inert gas is advisable.[2] This is particularly important for preventing slow oxidation or reaction with atmospheric moisture over extended periods.

  • Container: Always keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Light: Protect from light, as some related indole compounds are known to be light-sensitive.[3][5]

Expert Insight: The indole ring system can be susceptible to oxidation, and the hydrazide functional group can be reactive. Refrigeration slows down these potential degradation pathways, ensuring the compound's stability for a longer shelf life and yielding more consistent experimental results.

Q3: I'm preparing for an experiment. What is the standard safe handling protocol for this compound?

A3: A systematic approach is crucial when handling this compound. The following step-by-step protocol is based on established safety guidelines:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood or a workspace with local exhaust ventilation to prevent dust dispersion.[2][6]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][6]

    • Remove the compound from refrigerated storage and allow it to equilibrate to room temperature before opening the container. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing and Aliquoting:

    • Handle the solid compound carefully to avoid generating dust.[6][7]

    • Use appropriate tools (e.g., a chemical-resistant spatula) for transferring the powder.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly. Information on solubility in various solvents may require preliminary small-scale testing if not provided by the supplier.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][3][8]

    • Decontaminate all surfaces and equipment used.

    • Return the main container to the recommended storage conditions promptly.

Q4: What specific Personal Protective Equipment (PPE) is required when working with this compound?

A4: The required PPE is your primary defense against exposure. Always wear the following:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[2][3]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves) to prevent skin contact.[2][3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[6]

Q5: What is the correct procedure for cleaning up a spill?

A5: In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Q4.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal: The collected waste must be treated as hazardous and disposed of according to local and national regulations.[2][3]

Q6: How should I properly dispose of waste this compound and its empty containers?

A6: All waste material and containers must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, approved hazardous waste container.[2][3] Do not dispose of it down the drain, as it is toxic to aquatic life.[2]

  • Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional and governmental regulations.[2]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Compound has changed color (e.g., from off-white to yellowish/brownish). This may indicate degradation due to oxidation or exposure to light or contaminants.Do not use the compound for sensitive experiments. It is advisable to use a fresh, unopened lot to ensure the integrity of your results. Review your storage protocol to ensure it is being stored in a tightly sealed container, refrigerated, and protected from light.
Inconsistent or unexpected experimental results. This could be due to partial degradation of the compound, leading to lower effective concentration or the presence of impurities.Confirm that the compound was allowed to reach room temperature before opening to prevent moisture contamination. Consider re-qualifying the material (e.g., via LC-MS or NMR) if you suspect degradation. Always use a fresh solution for critical experiments.
Difficulty in dissolving the compound. The compound may have limited solubility in your chosen solvent, or moisture may have been introduced, causing clumping.Refer to the supplier's technical data sheet for solubility information. If unavailable, perform small-scale solubility tests. Ensure the compound is anhydrous by following proper handling procedures (see Q3).

Visualized Experimental Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Storage Phase A Start: Retrieve from refrigerated storage B Equilibrate container to room temperature A->B Prevents condensation C Don appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a ventilated area (e.g., Fume Hood) C->D E Weigh required amount (Minimize dust) D->E F Prepare solution or use as solid E->F G Decontaminate workspace and equipment F->G H Dispose of waste in approved hazardous waste container G->H I Return main container to refrigerated storage H->I J Wash hands thoroughly I->J K End J->K

Caption: Safe handling workflow for this compound.

Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature Refrigerated (2-8°C)[2][4]Minimizes chemical degradation and preserves purity.
Container Tightly sealed, opaque or stored in the dark[2]Prevents moisture absorption, contamination, and light exposure.
Handling Area Well-ventilated area or chemical fume hood[2][6]Reduces inhalation risk.
PPE Safety goggles, gloves, lab coat[2][3][8]Prevents eye and skin contact.
Incompatibilities Strong oxidizing agents, strong bases[3][8]Avoids potentially vigorous or hazardous reactions.
Disposal As hazardous waste; do not discard in drain[2][3]Prevents environmental contamination due to aquatic toxicity.

References

  • Chemical Label for this compound. (n.d.).
  • Safety Data Sheet. (2025, April 30). TCI Chemicals.
  • Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 1-Methyl-1H-indole-3-carbaldehyde. (2025, April 14). PubChem.
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet Carbohydrazide. (2024, December 1). Redox.
  • This compound. (n.d.). Sigma-Aldrich.
  • 1-Methyl-1H-indole-2-carbohydrazide. (n.d.). ChemScene.

Sources

Technical Support Center: Identification of Impurities in 1-methyl-1H-indole-3-carbohydrazide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-methyl-1H-indole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities can originate from the synthesis process or degradation. The most common synthetic route to this compound is the reaction of methyl 1-methyl-1H-indole-3-carboxylate with hydrazine hydrate.[1][2] Therefore, potential impurities include:

  • Starting materials: Unreacted methyl 1-methyl-1H-indole-3-carboxylate.

  • Side-reaction products: Formation of N,N'-di-(1-methyl-1H-indole-3-carbonyl)hydrazine from the reaction of the product with another molecule of the starting ester.

  • Reagent-related impurities: Residual hydrazine.

  • Degradation products: Hydrolysis of the carbohydrazide to 1-methyl-1H-indole-3-carboxylic acid, or oxidative degradation of the indole ring, which can sometimes be observed as a pinkish hue in the sample.[3]

Q2: My sample of this compound has a pinkish color. Is it impure?

A2: Pure indole compounds are typically white to off-white. A pinkish or yellowish haze can be an indication of oxidation or polymerization of the indole ring, especially if the sample is old or has been exposed to light and air.[3] It is highly recommended to perform analytical testing to confirm the purity.

Q3: Which analytical technique is most suitable for impurity profiling of this compound?

A3: A combination of techniques is often the most powerful approach.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent first-line technique for separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities, although derivatization may be necessary for the non-volatile carbohydrazide.[4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of unknown impurities without the need for a reference standard.[5][6]

Impurity Formation Pathway

Below is a diagram illustrating the likely synthetic and degradation pathways leading to common impurities.

Impurity Formation Pathway Figure 1: Potential Impurity Formation Pathways start_ester Methyl 1-methyl-1H-indole-3-carboxylate (Starting Material) main_product This compound (API) start_ester->main_product side_product N,N'-di-(1-methyl-1H-indole-3-carbonyl)hydrazine (Side Product) start_ester->side_product hydrazine Hydrazine Hydrate hydrazine->main_product Reaction main_product->side_product Reaction with starting ester hydrolysis_product 1-methyl-1H-indole-3-carboxylic acid (Degradation Product) main_product->hydrolysis_product Hydrolysis (H2O) oxidation_product Oxidized/Polymerized Products (Degradation Product) main_product->oxidation_product Oxidation (O2, light)

Caption: Potential synthetic and degradation pathways for this compound.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: I am seeing peak tailing for my main compound.

  • Possible Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in the indole ring and the hydrazide moiety can interact with acidic residual silanol groups on the silica-based stationary phase.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) containing a buffer like phosphate or formate to suppress the ionization of silanol groups.[7] Employing a high-purity, end-capped C18 column is also recommended.[7]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Possible Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Issue: I am observing unexpected peaks (ghost peaks) in my chromatogram.

  • Possible Cause 1: Late Elution from a Previous Injection. Some compounds from a previous run may have been strongly retained and are now eluting.

    • Solution: Extend the gradient run time or include a high-organic wash step at the end of each run to ensure all components have eluted.

  • Possible Cause 2: Contaminated Mobile Phase or System. Impurities in your solvents or carryover in the injector can manifest as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue: I am not seeing a peak for my main compound.

  • Possible Cause 1: Thermal Instability. this compound may be thermally labile and degrade in the hot GC inlet.

    • Solution: Try a lower inlet temperature. If degradation persists, derivatization to a more volatile and stable compound may be necessary. For example, silylation of the -NHNH2 group.

  • Possible Cause 2: Non-volatility. The compound may not be volatile enough to be analyzed by GC.

    • Solution: As above, derivatization is the most common solution. Alternatively, consider using Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Troubleshooting

Issue: My ¹H NMR spectrum shows broad peaks for the -NH and -NH₂ protons.

  • Possible Cause 1: Chemical Exchange. Protons on nitrogen atoms can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can be pH and temperature-dependent.

    • Solution: Use a very dry deuterated solvent (e.g., DMSO-d₆ is excellent for this as it is hygroscopic and slows down exchange). A few drops of D₂O can be added to confirm these peaks by exchanging the protons for deuterium, causing the signals to disappear.

  • Possible Cause 2: Quadrupolar Broadening. The ¹⁴N nucleus has a quadrupole moment which can cause broadening of adjacent proton signals.

    • Solution: This is an inherent property of the molecule. Running the experiment at a higher temperature might sharpen the peaks by increasing the rate of quadrupolar relaxation.

Experimental Protocols

HPLC-UV Protocol for Impurity Profiling

This protocol is a starting point and may require optimization for your specific sample and instrument.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

GC-MS Protocol for Volatile Impurities

This method is suitable for identifying volatile starting materials or side products. Derivatization would be required for the main analyte.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 m/z.

NMR Protocol for Structural Elucidation
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum to observe the overall structure and identify exchangeable protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for piecing together fragments of a molecule.[8][9]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is a powerful tool for assigning carbon signals.[5][10]

Data Presentation and Interpretation

Hypothetical HPLC Data
PeakRetention Time (min)Area (%)Possible Identity
18.50.21-methyl-1H-indole-3-carboxylic acid
212.199.5This compound
315.30.3Methyl 1-methyl-1H-indole-3-carboxylate
Interpreting Mass Spectra

The mass spectrum of this compound (MW: 189.21 g/mol ) will show a molecular ion peak (M⁺˙) at m/z 189. Common fragmentation patterns for indole derivatives involve the cleavage of the side chain.[11][12]

  • m/z 158: Loss of the -NHNH₂ group (·N₂H₃).

  • m/z 130: Loss of the entire -C(=O)NHNH₂ side chain, leaving the 1-methyl-1H-indolyl cation.

The presence of these characteristic fragments can help confirm the identity of the main peak and suggest the structure of related impurities.

Workflow for Impurity Identification

Impurity Identification Workflow Figure 2: A Systematic Workflow for Impurity Identification start Sample of this compound hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis (for volatile impurities) start->gcms nmr NMR Analysis (for structural elucidation) start->nmr Direct analysis hplc_pure Purity > 99.5% No significant impurities hplc->hplc_pure No hplc_impure Purity < 99.5% Unknown peaks observed hplc->hplc_impure lcms LC-MS for mass of unknown peaks hplc_impure->lcms Yes fraction_collection Fraction Collection of Impurity via Prep-HPLC lcms->fraction_collection nmr_elucidation Structure Elucidation of isolated impurity by NMR fraction_collection->nmr_elucidation final_id Impurity Identified nmr_elucidation->final_id

Caption: A systematic workflow for the identification of impurities in your sample.

References

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

  • Cao, S., et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry, 40(4), 452-7. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • ResearchGate. (2017). What do common indole impurities look like? [Link]

  • Cloarec, O., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • Legrand, A., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC. [Link]

  • Fassihi, A., et al. (2016). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PMC. [Link]

  • Scientific Reports. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. [Link]

  • Talaty, E. R., et al. (2016). A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. [Link]

Sources

Technical Support Center: Refining Protocols for Scaling Up 1-methyl-1H-indole-3-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 1-methyl-1H-indole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important indole derivative. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning from bench-scale synthesis to larger-scale production, ensuring safety, efficiency, and high product quality.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. As the demand for this compound grows, so does the need for robust and scalable synthetic protocols. This document provides a comprehensive resource, grounded in established chemical principles and practical experience, to support your efforts in this area.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis and handling of this compound.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the reaction of methyl 1-methyl-1H-indole-3-carboxylate with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. This method is generally high-yielding and proceeds under relatively mild conditions.

Q2: What are the primary safety concerns when working with hydrazine hydrate, especially at a larger scale?

A2: Hydrazine hydrate is a toxic, corrosive, and potentially carcinogenic substance that can also be flammable.[1][2] At larger scales, the risks of exposure and fire are magnified. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting material (methyl ester) from the product (carbohydrazide). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What is the typical purity of the crude product, and what are the common impurities?

A4: The crude product is often of high purity, but it can contain unreacted starting material or byproducts from side reactions. One common impurity is the corresponding N,N'-diacylhydrazine, formed by the reaction of two molecules of the methyl ester with one molecule of hydrazine.

Q5: What is the recommended method for purifying this compound?

A5: Recrystallization is the most effective and scalable method for purifying the final product.[3] Ethanol is a commonly used solvent for this purpose.

Troubleshooting Guide

Encountering issues during chemical synthesis, especially during scale-up, is not uncommon. This section provides a structured approach to troubleshooting common problems in the production of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Starting Material: Impurities in the methyl 1-methyl-1H-indole-3-carboxylate can inhibit the reaction.1. Use a fresh, unopened bottle of hydrazine hydrate or test the activity of the existing stock. 2. Gradually increase the reaction temperature while monitoring the progress by TLC. Refluxing in ethanol is often effective. 3. Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.
Formation of Significant Byproducts 1. Excessive Heat: High temperatures can promote the formation of side products. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired compounds.1. Maintain a controlled and consistent reaction temperature. Avoid localized overheating by ensuring efficient stirring. 2. Carefully measure the reactants to ensure the correct molar ratio. A slight excess of hydrazine hydrate is often used to drive the reaction to completion.
Product Oiling Out During Recrystallization 1. Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. 2. Presence of Impurities: Impurities can interfere with the crystallization process.1. Experiment with different recrystallization solvents or solvent mixtures on a small scale. 2. If the product is highly impure, consider a pre-purification step, such as a wash with a non-polar solvent, before recrystallization.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction solvent. 2. Fine precipitate that is difficult to filter. 1. After the reaction is complete, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully add a non-solvent (like cold water) to precipitate the product.[4] 2. Allow the precipitate to digest (stand without stirring) for a period to allow for particle size to increase. Using a filter aid like Celite® may also be beneficial.
Discoloration of the Final Product 1. Aerial Oxidation: Indole derivatives can be susceptible to oxidation, leading to colored impurities. 2. Trace Metal Contamination: Metal ions can catalyze degradation reactions.1. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents and ensure all glassware and equipment are scrupulously clean.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Synthesis of this compound

Materials:

  • Methyl 1-methyl-1H-indole-3-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 1-methyl-1H-indole-3-carboxylate (1 equivalent).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material (approximately 10-15 mL of ethanol per gram of the methyl ester).

  • Reagent Addition: With stirring, add hydrazine hydrate (3-5 equivalents) to the solution. The addition is typically exothermic and should be done at a controlled rate, especially on a larger scale.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure crystals of the product will form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is critical, particularly in a drug development context.

Analytical Technique Purpose Expected Results for this compound
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.A single major peak corresponding to the product with purity typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.The spectra should be consistent with the structure of this compound, showing characteristic peaks for the indole ring protons, the N-methyl group, and the carbohydrazide moiety.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should show characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-H stretching (aromatic and methyl).
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (189.22 g/mol ).
Melting Point To assess the purity of the compound.A sharp melting point range is indicative of high purity.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger industrial-scale production requires careful planning and consideration of several factors to ensure safety, efficiency, and consistency.

Safety First: Managing the Risks of Hydrazine Hydrate at Scale

The use of hydrazine hydrate on a large scale necessitates stringent safety protocols.[1][2]

  • Engineering Controls: Production should be carried out in a well-ventilated area, preferably within a fume hood or a dedicated, enclosed reactor system.[1]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.[1]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits specifically for hydrazine should be available.

  • Exothermic Reaction Control: The reaction with hydrazine hydrate is exothermic. On a larger scale, heat dissipation becomes a critical issue. The addition of hydrazine hydrate should be slow and controlled, with continuous monitoring of the internal temperature of the reactor. A cooling system for the reactor is highly recommended.

Process Optimization for Scalability
  • Solvent Selection: While ethanol is a good solvent for this reaction, its flammability at large scales should be considered. Alternative, less flammable solvents with appropriate solvating properties could be explored.

  • Stirring and Mixing: Efficient stirring is crucial to ensure homogenous mixing and heat distribution, preventing the formation of localized hot spots. The type and speed of the agitator should be carefully selected for the reactor size.

  • Work-up and Isolation: The filtration and drying of large quantities of product require appropriate equipment, such as a large-scale filter press and a vacuum oven. The efficiency of these processes will significantly impact the overall cycle time.

  • Waste Management: A clear plan for the safe disposal of waste, particularly any unreacted hydrazine hydrate, must be in place.

Visualizing the Workflow

To provide a clear overview of the production process, the following diagrams illustrate the key steps and logical relationships.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_qc Quality Control Start Start Reagents Methyl 1-methyl-1H-indole-3-carboxylate Ethanol Hydrazine Hydrate Start->Reagents Reaction Reaction at Reflux (2-4 hours) Reagents->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Cooling Cooling & Precipitation TLC_Monitor->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying QC HPLC, NMR, IR, MS, MP Drying->QC Final_Product Pure this compound QC->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Issues? Start->Impurity Physical_Issue Physical State Issue? Start->Physical_Issue Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Yes Optimize_Temp Optimize Reaction Temperature & Time Low_Yield->Optimize_Temp Yes Control_Heat Control Temperature Profile Impurity->Control_Heat Yes Recrystallize Optimize Recrystallization Solvent/Procedure Impurity->Recrystallize Yes Physical_Issue->Recrystallize Yes Isolation_Technique Modify Isolation Technique Physical_Issue->Isolation_Technique Yes Solution Problem Resolved Check_Reagents->Solution Optimize_Temp->Solution Control_Heat->Solution Recrystallize->Solution Isolation_Technique->Solution

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. [Link]

  • PubMed Central. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. [Link]

  • PubMed Central. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-methyl-1H-indole-3-carbohydrazide and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of drug discovery and medicinal chemistry.[1][2] Its structural motif is embedded in a vast array of natural products and synthetic molecules that exhibit significant biological activities.[1][2] From neurotransmitters like serotonin to potent anticancer agents, the versatility of the indole core allows it to interact with a wide range of biological targets.[1][3] This guide provides an in-depth comparison of the biological activity of a specific derivative, 1-methyl-1H-indole-3-carbohydrazide, with other notable indole-based compounds, supported by experimental data and detailed protocols for researchers in the field.

Biological Profile of this compound

This compound is an indole derivative featuring a carbohydrazide moiety at the C3 position and a methyl group on the indole nitrogen. This specific substitution pattern influences its physicochemical properties and biological interactions. Preliminary studies have identified it as a potential anticancer agent.[4] The proposed mechanism involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, which is a critical process for cell division.[4] This mode of action can lead to cell cycle arrest and apoptosis in cancer cells. Further research is focused on elucidating its full therapeutic potential and spectrum of activity against various cancer cell lines.[4][5]

Comparative Analysis of Biological Activities

To contextualize the activity of this compound, we will compare it with other indole derivatives across three major therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activity.

Anticancer Activity

The indole scaffold is a foundational component of numerous anticancer agents, which exert their effects through diverse mechanisms including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[1][3] The hydrazide-hydrazone linkage (-CONH-N=CH-) is a particularly fruitful modification, often enhancing the cytotoxic potential of the parent indole molecule.[6][7]

dot

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Validation Synthesis Synthesis of This compound & Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Primary Screen CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Confirm G2/M Arrest Docking Molecular Docking (Target Identification) MTT->Docking Identify Potential Targets Tubulin Tubulin Polymerization Assay CellCycle->Tubulin Validate Target Apoptosis Apoptosis Assay (e.g., PARP Cleavage) Tubulin->Apoptosis Confirm Cell Death Pathway Xenograft Xenograft Mouse Model Apoptosis->Xenograft Evaluate Efficacy

Caption: General workflow for screening indole derivatives for anticancer activity.

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of Indole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
This compound MDA-MB-231 (Breast)Data suggests activityTubulin Inhibition (Colchicine Site)[4]
Indolyl hydrazide-hydrazone (18d)PC3 (Prostate)0.4Induces Apoptosis (PARP Cleavage)[6]
Indolyl hydrazide-hydrazone (18j)PC3 (Prostate)0.8Induces Apoptosis (PARP Cleavage)[6]
3-phenyl-1H-indole-2-carbohydrazide (26)A549 (Lung)0.19G2/M Phase Arrest[8]
3-phenyl-1H-indole-2-carbohydrazide (27b)HepG2 (Liver)0.34Tubulin Inhibition[8]
Thiophenyl-indole-carbohydrazide (6i)COLO 205 (Colon)LC50 = 0.071Microtubule Destabilizing[9]
Indole hydrazide derivative (12)MCF-7 (Breast)3.01G0/G1 Phase Arrest, DNA Damage[3]

Data indicates that while this compound shows promise, other derivatives, particularly those with extended hydrazone or substituted phenyl moieties, exhibit potent sub-micromolar cytotoxicity against a range of cancer cell lines.[6][8][9]

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[10] Indole derivatives, including the well-known NSAID Indomethacin, are recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[11]

dot

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxane Prostaglandins & Thromboxanes COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins COX2->PGs_Inflammation GI GI Mucosal Protection PGs_Thromboxane->GI Platelet Platelet Aggregation PGs_Thromboxane->Platelet Inflammation Inflammation, Pain, Fever PGs_Inflammation->Inflammation Indole_Inhibitor Indole-based COX Inhibitors (e.g., Indomethacin) Indole_Inhibitor->COX1 Non-selective Inhibition Indole_Inhibitor->COX2 Selective Inhibition

Caption: Simplified COX pathway and the inhibitory action of indole derivatives.

Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives

Compound/Derivative ClassIn Vivo Model% Inhibition of EdemaStandard DrugReference
Indole-hydrazone (2f)Carrageenan-induced rat paw edema61% (inhibition of cell migration)Doxorubicin (for cancer context)[12]
Indole-hydrazone (2j)Carrageenan-induced rat paw edema68% (inhibition of cell migration)Doxorubicin (for cancer context)[12]
Acetohydrazide (S3)Carrageenan-induced rat paw edema61.20% (at 3h)Indomethacin (76.89%)[11]
Acetohydrazide (S14)Carrageenan-induced rat paw edema63.69% (at 3h)Indomethacin (76.89%)[11]
Cyanoacetohydrazide (JR19)Carrageenan-induced peritonitis59% (leukocyte migration)Indomethacin (40%)[13][14]
Methylene-phenylhydrazine (HMPH)Adjuvant-induced arthritisReduced paw inflammationNot specified[15][16]

The data shows that various indole-hydrazone and acetohydrazide derivatives possess significant, though often less potent than indomethacin, anti-inflammatory activity.[11] Some novel derivatives like JR19 show superior inhibition of leukocyte migration compared to the standard drug in specific models, suggesting alternative or complementary mechanisms beyond COX inhibition, possibly involving the nitric oxide pathway and cytokine signaling.[13][14]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Indole derivatives have emerged as a promising class of compounds, with activity against a broad spectrum of bacteria and fungi.[17][18] The incorporation of other heterocyclic moieties like triazoles or thiadiazoles onto the indole scaffold can significantly enhance antimicrobial potency.[17]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives

Compound/Derivative ClassS. aureusMRSAE. coliC. albicansReference
Indole-triazole (3d)3.1253.1256.253.125[17]
Indole-thiadiazole (2b)12.512.5256.25[17]
Hydrazinecarbothioamide (1c)6.256.2512.512.5[17]
Aminoguanidine-indole (4P)44>64Not Tested[18]
Dipeptide-indole conjugate (6a)250Not Tested500500[19]

The results highlight that specific structural modifications are key to potent antimicrobial activity. Indole derivatives fused with a 1,2,4-triazole ring (e.g., compound 3d) demonstrate excellent broad-spectrum activity, with MIC values as low as 3.125 µg/mL against both MRSA and Candida krusei, making them promising leads for further development.[17]

Authoritative Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for evaluating the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[20] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.[21]

dot

MTT_Assay_Workflow MTT Assay Workflow plate 1. Seed Cells (96-well plate, 24h incubation) treat 2. Treat Cells (Add indole derivatives, 48-72h incubation) plate->treat add_mtt 3. Add MTT Reagent (5 mg/mL solution, 2-4h incubation) treat->add_mtt solubilize 4. Solubilize Formazan (Add DMSO or other solvent) add_mtt->solubilize read 5. Read Absorbance (Microplate reader at 570 nm) solubilize->read calculate 6. Calculate % Viability & IC50 read->calculate

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[20]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This is a widely used and reproducible model for evaluating acute inflammation.[10] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling).[10]

Methodology:

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=4-6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the indole derivative.[22] Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.[22]

  • Inflammation Induction: Measure the initial paw volume of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 3: Broth Microdilution for Antimicrobial Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[19][23]

Methodology:

  • Preparation: Prepare a stock solution of each indole derivative in a suitable solvent (e.g., DMSO).[17] In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations (e.g., 400 to 0.78 µg/mL).[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[17]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.[19]

Conclusion and Future Directions

This guide demonstrates that this compound belongs to a rich and diverse family of bioactive molecules. While its potential as a tubulin inhibitor is noteworthy, comparative analysis reveals that other indole derivatives, particularly those incorporating hydrazone linkages or additional heterocyclic systems, exhibit exceptional potency in anticancer, anti-inflammatory, and antimicrobial assays. The structure-activity relationships highlighted herein underscore the modularity of the indole scaffold, allowing for fine-tuning of biological activity through targeted chemical modifications.[2][8]

Future research should focus on a comprehensive in vitro screening of this compound against a broader panel of cancer cell lines to establish its spectrum of activity and to quantitatively determine its IC50 values. Subsequent mechanistic studies, guided by the protocols outlined, will be crucial to validate its target engagement and to explore its potential in combination therapies. The continued exploration of this versatile chemical space promises to yield novel therapeutic agents for a range of human diseases.

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  • Full article: Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - Taylor & Francis Online.
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  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors | Journal of Medicinal Chemistry - ACS Public
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A Comparative Guide to the In Vivo Validation of 1-methyl-1H-indole-3-carbohydrazide's Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-methyl-1H-indole-3-carbohydrazide, a novel compound representative of the promising indole-based therapeutic class. We will objectively compare its potential performance against established alternatives, supported by established experimental designs and data interpretation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical evidence.

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Recent research has highlighted numerous indole-carbohydrazide derivatives as potent antiproliferative agents, making this compound a compelling candidate for anticancer drug development.[3][4] This guide explains the critical transition from laboratory cell cultures to living models, a pivotal step in drug discovery.[5][6]

The Imperative of In Vivo Validation: Bridging Benchtop to Bedside

While in vitro assays provide essential preliminary data on a compound's cytotoxicity, they lack the systemic complexity of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the tumor site, and interactions with the tumor microenvironment can only be assessed in vivo.[7] Therefore, animal models are indispensable for evaluating the true therapeutic potential and toxicity profile of a new chemical entity before it can be considered for human clinical trials.[8]

Selecting the Optimal In Vivo Model: A Critical Decision

The choice of animal model fundamentally influences the data generated. The two most prevalent models in preclinical oncology are xenografts and syngeneic models, each offering distinct advantages.

  • Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice (e.g., Nude or NOD/SCID strains).[5][9] This approach is highly reproducible and allows for the direct assessment of a drug's effect on human tumor growth.[9] It is the gold standard for evaluating therapies that directly target cancer cells.

  • Syngeneic Models: In this system, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[10][11] The key advantage is the presence of a fully functional immune system, making these models essential for evaluating immunotherapies like checkpoint inhibitors that rely on host immune responses to fight the tumor.[12][13]

For an initial efficacy assessment of a novel small molecule like this compound, whose primary mechanism is likely direct cytotoxicity, the Cell Line-Derived Xenograft (CDX) model is the logical starting point due to its focus on human tumor biology and high reproducibility.[9]

Experimental Design: A Framework for Rigorous Comparison

To objectively evaluate the efficacy of this compound (referred to as "Test Compound"), it must be benchmarked against both a negative control (Vehicle) and a positive control (a standard-of-care chemotherapeutic). Doxorubicin, a widely used anticancer agent, serves as an appropriate comparator.

The logical workflow for such a study is outlined below.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treatment Phase 3: Dosing & Monitoring cluster_analysis Phase 4: Endpoint & Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7 Breast Cancer) cell_harvest 2. Cell Harvest & Prep (Exponential Growth Phase) cell_culture->cell_harvest animal_acclimate 3. Animal Acclimation (Athymic Nude Mice) cell_harvest->animal_acclimate implantation 4. Subcutaneous Implantation of Cells tumor_growth 5. Tumor Growth Monitoring (to ~150 mm³) implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization dosing 7. Treatment Administration (21-28 Days) monitoring 8. Data Collection (Tumor Volume, Body Weight) dosing->monitoring endpoint 9. Study Endpoint Reached (e.g., Tumor Size Limit) data_analysis 10. Final Data Analysis (TGI, Toxicity) endpoint->data_analysis

Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Detailed Experimental Protocol: Xenograft Efficacy Study

This protocol outlines the essential steps for a robust in vivo study.[14]

  • Cell Culture:

    • Culture MCF-7 (human breast adenocarcinoma) cells in standard conditions until they reach the exponential growth phase.

    • Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Cell viability should exceed 90%.[14]

  • Animal Handling and Tumor Implantation:

    • Use female athymic nude mice, 6-8 weeks old. Allow for a one-week acclimation period.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2 .[14]

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., saline with 5% DMSO)

      • Group 2: Test Compound (e.g., 50 mg/kg, daily)

      • Group 3: Doxorubicin (e.g., 5 mg/kg, twice weekly)

    • Administer treatments via an appropriate route (e.g., intraperitoneal injection) for 21-28 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.[14]

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • The study concludes when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).

Data Presentation and Comparative Analysis

Quantitative data from the study should be summarized for clear comparison. The primary metrics are efficacy (TGI) and tolerability (body weight change).

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control Daily1850 ± 210-+5%
Doxorubicin Twice Weekly647 ± 9565%-15%
Test Compound Daily777 ± 11058%-4%

Interpreting the Results:

  • Tumor Growth Inhibition (TGI): This is the primary measure of anti-tumor activity. A higher TGI percentage indicates greater efficacy. In this hypothetical dataset, Doxorubicin shows slightly higher efficacy (65%) than the Test Compound (58%).

  • Body Weight Change: This serves as a surrogate for overall toxicity. A significant body weight loss (>15-20%) is a sign of poor tolerability.[14] The Test Compound demonstrates a much more favorable safety profile (-4%) compared to the significant toxicity observed with Doxorubicin (-15%).

This comparison suggests that while this compound may have slightly less raw efficacy than Doxorubicin in this model, its superior safety profile could give it a significantly better therapeutic index, making it a highly valuable clinical candidate.

Mechanistic Insights: How Indole-Carbohydrazides May Work

Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation.[1][15] While the precise mechanism of this compound requires specific investigation, a plausible pathway involves the inhibition of pro-survival proteins like Bcl-2 and the activation of the caspase cascade.[3]

G cluster_pathway Potential Apoptotic Pathway Indole 1-methyl-1H-indole- 3-carbohydrazide Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for indole-induced apoptosis.

This pathway illustrates how the compound could disrupt the balance of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of cell death.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded methodology for the in vivo validation of this compound. The comparative framework using a standard xenograft model provides clear, interpretable data on both efficacy and toxicity. Based on the performance of related indole-carbohydrazide derivatives, it is plausible that this compound could demonstrate significant anti-tumor activity with a favorable safety profile compared to conventional chemotherapeutics.

Successful validation in a xenograft model would warrant further investigation, including:

  • Pharmacokinetic studies to understand the drug's behavior in the body.

  • Mechanism of action studies to confirm the signaling pathways involved.

  • Efficacy testing in other models , such as patient-derived xenografts (PDX) or syngeneic models, to assess its activity in more complex and immunologically active environments.

By following this structured and comparative approach, researchers can effectively de-risk and advance promising indole-based compounds toward clinical application.

References

  • Al-Ostoot, F.H., et al. (2021). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central. Available at: [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Crown Bioscience. (2023). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience Blog. Available at: [Link]

  • Creative Animodel. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Creative Animodel. Available at: [Link]

  • Taconic Biosciences. (n.d.). Syngeneic Tumor Mouse Models & Research Tools. Taconic Biosciences. Available at: [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Altogen Labs. Available at: [Link]

  • Altogen Labs. (n.d.). Syngeneic Models. Altogen Labs. Available at: [Link]

  • Champions Oncology. (n.d.). Syngeneic Mouse Models. Champions Oncology. Available at: [Link]

  • Al-Sanea, M.M., et al. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. Available at: [Link]

  • Wang, S., et al. (2021). Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity. ResearchGate. Available at: [Link]

  • Ghorab, M.M., et al. (2021). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PubMed Central. Available at: [Link]

  • Conway, J.R., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts. PLOS ONE. Available at: [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. PubMed Central. Available at: [Link]

  • Al-Mokadem, A.S., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Kaur, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

  • Dittmann, K., et al. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. InTech. Available at: [Link]

  • Mahdi, Z.H., et al. (2024). Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate. Available at: [Link]

  • Sreelatha, S., & Sreepriya, M. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Gomaa, A.M., et al. (2020). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Bardin, C., et al. (2011). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. The Lancet Oncology. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA. Available at: [Link]

  • Mahdi, Z.H., et al. (2024). Synthesis, molecular docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. Odesa I. I. Mechnykov National University. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. PubMed Central. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-indole-3-carbohydrazide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-1H-indole-3-carbohydrazide analogs, a scaffold of significant interest in medicinal chemistry. We will objectively compare the performance of various structural modifications, supported by experimental data from peer-reviewed studies, to provide researchers, scientists, and drug development professionals with actionable insights for designing novel therapeutic agents.

Introduction: The Privileged Indole-3-Carbohydrazide Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its fusion of a benzene and a pyrrole ring creates a unique electronic and structural environment that facilitates interactions with a wide range of biological targets.[1] When functionalized at the 3-position with a carbohydrazide moiety, the resulting scaffold serves as a versatile template for generating diverse libraries of bioactive compounds. The carbohydrazide group (-C(=O)NHNH2) is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, and providing a convenient handle for further chemical elaboration.

The specific focus of this guide, the this compound core, offers a methylated indole nitrogen. This modification prevents the formation of N-H hydrogen bonds at this position and increases the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties. Understanding how further structural changes to this core influence biological activity is crucial for rational drug design.

Comparative Analysis of this compound Analog Series

The biological activity of this compound analogs can be systematically optimized by modifying three key regions: the indole ring, the carbohydrazide linker, and the terminal substituent. The following sections compare the impact of these modifications on anticancer and antimicrobial activities, drawing on data from seminal studies.

Anticancer Activity: Targeting Tubulin and Inducing Apoptosis

Indole-based carbohydrazides have emerged as a promising class of anticancer agents, with many derivatives exerting their effects by inhibiting tubulin polymerization or activating apoptotic pathways.[2][3][4]

2.1.1. Modifications at the N'-position of the Carbohydrazide

A common strategy involves the condensation of the terminal amine of the carbohydrazide with various aldehydes to form N'-benzylidene-carbohydrazide derivatives. This introduces a new aromatic ring, providing an additional site for modification.

A study on N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides demonstrated that the nature of the substituent on the N'-benzylidene ring plays a critical role in cytotoxicity against human cancer cell lines (SW620, PC-3, and NCI-H23).[5][6]

Compound IDN'-Benzylidene SubstituentIC50 (µM) against SW620IC50 (µM) against PC-3IC50 (µM) against NCI-H23
4a Unsubstituted>50>50>50
4d 4-Cl0.0110.0070.001
4f 4-NO20.0110.0030.001
4g 2-OH0.830.610.56
4l 4-N(CH3)21.831.271.12

Data synthesized from a study on 1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, which provides valuable insights into the SAR of the N'-benzylidene moiety.[5][6]

Key SAR Insights:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like chloro (Cl) and nitro (NO2) at the para-position of the N'-benzylidene ring dramatically increases cytotoxic activity. Compounds 4d and 4f were the most potent, with IC50 values in the nanomolar range.[6] This suggests that a polarized aromatic ring enhances binding to the biological target.

  • Electron-Donating Groups (EDGs): The introduction of an electron-donating dimethylamino group at the para-position (4l ) resulted in a significant decrease in activity compared to the EWG-substituted analogs.

  • Positional Isomers: A hydroxyl group at the ortho-position (4g ) conferred strong cytotoxicity, albeit less potent than the para-EWG analogs.[6] This highlights the importance of substituent position, which may influence intramolecular hydrogen bonding and conformational rigidity.

These compounds were found to induce apoptosis by activating caspases, with compound 4f showing a 270.7% increase in caspase activity relative to the known activator PAC-1.[6]

2.1.2. Modifications at the Indole Ring

While our core topic is the 1-methyl analog, related studies on other indole carbohydrazides provide crucial comparative data on the importance of substitutions on the indole core itself. In a series of indole-2-carboxylic acid benzylidene-hydrazides, substitutions at the 3- and 5-positions of the indole ring were found to be critical for apoptotic activity in T47D breast cancer cells.[2][3][7]

Compound IDIndole SubstituentsN'-Benzylidene SubstituentEC50 (µM) for Caspase Activation
3a 5-Cl, 3-CH34-NO2~2.0
9a 5-CH3, 3-Phenyl4-CH30.1
9b 5-Cl, 3-Phenyl4-NO20.1

Data from a study on indole-2-carbohydrazides, illustrating the impact of indole ring substitutions.[2][7]

Comparative Insights for the this compound Scaffold:

  • Bulky Substituents at the Adjacent Position: The introduction of a bulky phenyl group at the 3-position (adjacent to the carbohydrazide at C2) led to a 20-fold increase in activity (9a and 9b vs. 3a ).[2][7] This suggests that for our this compound core, exploring bulky hydrophobic substituents at the C2 position could be a highly effective strategy to enhance anticancer potency.

  • Electronic Effects on the Indole Benzene Ring: Modifications at the 5-position of the indole ring (e.g., Cl or CH3) were well-tolerated and contributed to high potency. This indicates that modulating the electronic properties of the indole core is a viable optimization strategy.

The likely mechanism of action for these compounds was identified as the inhibition of tubulin polymerization.[3]

Antimicrobial Activity

Indole carbohydrazide derivatives have also been investigated for their antimicrobial properties. The structural features required for antibacterial and antifungal activity often differ from those for anticancer efficacy.

In one study, a series of novel aminoguanidine-indole derivatives were synthesized and evaluated for their antibacterial activity against ESKAPE pathogens. While not 1-methyl-1H-indole-3-carbohydrazides, these analogs, where the carbohydrazide is replaced by a guanidinium moiety, provide valuable comparative data on the importance of the linker.

Key SAR Insights for Antimicrobial Activity:

  • Cationic Groups: The incorporation of a basic aminoguanidinium group led to potent antibacterial activity, particularly against Gram-negative bacteria like Klebsiella pneumoniae.[8] This suggests that for developing antimicrobial agents based on the this compound scaffold, converting the carbohydrazide into a cationic hydrazone or a related basic moiety could be a promising approach.

  • Lipophilicity: Studies on other heterocyclic carbohydrazides have shown that lipophilicity plays a crucial role in antimicrobial activity, as it facilitates penetration through the lipid-rich bacterial cell wall.[9] The 1-methyl group on our core scaffold already contributes to increased lipophilicity. This can be further tuned by adding lipophilic substituents to the terminal aromatic ring.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are based on established methodologies from the cited literature and include inherent validation steps.

Synthesis of a Representative N'-Benzylidene-1-methyl-1H-indole-3-carbohydrazide Analog

This protocol describes the synthesis of (E)-N'-(4-chlorobenzylidene)-1-methyl-1H-indole-3-carbohydrazide, a representative analog based on the SAR findings.

Step 1: Synthesis of this compound (2)

  • To a solution of ethyl 1-methyl-1H-indole-3-carboxylate (1 ) (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product, this compound (2 ), will precipitate as a white solid.[10]

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ethyl ester signals and the appearance of hydrazide NH and NH2 protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the product.

Step 2: Synthesis of (E)-N'-(4-chlorobenzylidene)-1-methyl-1H-indole-3-carbohydrazide (3)

  • Dissolve this compound (2 ) (1.0 eq) in ethanol.

  • Add 4-chlorobenzaldehyde (1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.[10]

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • The resulting precipitate is the target compound (3 ). Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure crystals.[10]

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The appearance of the azomethine proton (-N=CH-) signal in the ¹H NMR spectrum (typically δ 8.0-8.5 ppm) and the C=N stretch in the IR spectrum confirms the formation of the hydrazone.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Culture: Culture a human cancer cell line (e.g., SW620 colon cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

  • Validation: The assay is validated by the dose-dependent response of the positive control and the reproducibility of the results across replicate experiments.

Visualizing SAR Workflows and Structures

Diagrams are essential for conceptualizing the relationships in SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Core 1-Methyl-1H-indole- 3-carbohydrazide Core R1 Indole Ring Substitutions (R1) Core->R1 Modification Sites R2 N'-Substitutions (R2) Core->R2 Modification Sites Synth Parallel Synthesis of Analog Library R1->Synth R2->Synth Assay In Vitro Screening (e.g., MTT Assay) Synth->Assay Test Analogs Data IC50 / EC50 Data Collection Assay->Data SAR SAR Analysis Data->SAR Analyze Results Lead Identify Lead Compound(s) SAR->Lead Optimize Further Optimization (New Analogs) Lead->Optimize Optimize->R1 Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Caption: Core chemical structure and key modification sites.

Conclusion and Future Directions

  • For Anticancer Activity: The most effective strategy for enhancing cytotoxicity is the introduction of N'-benzylidene moieties bearing strong electron-withdrawing groups (e.g., 4-Cl, 4-NO2). Furthermore, exploring bulky hydrophobic substituents at the C2 position of the indole ring is a promising, yet underexplored, avenue for this specific core.

  • For Antimicrobial Activity: The focus should be on increasing the positive charge and tuning the lipophilicity of the molecule. Conversion of the carbohydrazide to a cationic group like an aminoguanidine is a validated strategy in related indole series.

Future research should focus on a systematic exploration of these modifications on the this compound core. A multi-target approach, screening optimized libraries against both cancer cell lines and microbial pathogens, could lead to the discovery of dual-action agents. Combining these empirical SAR studies with computational methods, such as molecular docking, will further accelerate the design of next-generation indole-based therapeutics.[4][10]

References

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, [Link][2]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. ResearchGate, [Link][3]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. ResearchGate, [Link][7]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central, [Link][4]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central, [Link][5]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central, [Link][1]

  • Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate, [Link][10]

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link][6]

  • Synthesis and antimicrobial activities, and model of action of indolyl derivatives containing amino-guanidinium moieties. National Institutes of Health, [Link][8]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI, [Link][9]

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A Comparative Guide to the Synthetic Routes of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the efficient and scalable synthesis of novel compounds is paramount. The indole nucleus, a privileged scaffold in numerous pharmacologically active agents, continues to be a focal point of synthetic efforts. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 1-methyl-1H-indole-3-carbohydrazide, a versatile building block for the synthesis of various bioactive molecules. We will delve into two principal routes, evaluating them based on experimental data, mechanistic rationale, and overall practicality for a research and development setting.

Introduction to the Synthetic Challenge

This compound is a key intermediate characterized by the N-methylated indole core with a carbohydrazide functional group at the C3 position. The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance to various reaction conditions. This guide will compare a linear synthesis starting from indole (Route A) with a convergent approach utilizing the Fischer indole synthesis (Route B), providing a clear rationale for procedural choices and highlighting the strengths and weaknesses of each pathway.

Route A: Linear Synthesis from Indole

This route builds the target molecule step-wise from the commercially available indole core. It involves N-methylation, C3-formylation, oxidation to the carboxylic acid, esterification, and finally, hydrazinolysis.

Workflow for Route A

Route A Workflow start Indole step1 N-Methylation start->step1 CH₃I, NaH intermediate1 1-Methylindole step1->intermediate1 step2 Vilsmeier-Haack Formylation intermediate1->step2 POCl₃, DMF intermediate2 1-Methyl-1H-indole- 3-carbaldehyde step2->intermediate2 step3 Oxidation intermediate2->step3 KMnO₄ intermediate3 1-Methyl-1H-indole- 3-carboxylic Acid step3->intermediate3 step4 Esterification intermediate3->step4 MeOH, H₂SO₄ intermediate4 Methyl 1-methyl-1H- indole-3-carboxylate step4->intermediate4 step5 Hydrazinolysis intermediate4->step5 N₂H₄·H₂O end 1-Methyl-1H-indole- 3-carbohydrazide step5->end

Caption: Overall workflow for the linear synthesis of this compound starting from indole.

Step-by-Step Experimental Protocols for Route A

Step 1: N-Methylation of Indole to 1-Methylindole

  • Protocol: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of indole (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then methyl iodide (CH₃I, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

  • Expertise & Causality: The use of a strong base like NaH is crucial to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion. This anion readily undergoes Sₙ2 reaction with methyl iodide. Anhydrous conditions are essential to prevent quenching of the NaH and the indolide anion.

Step 2: Vilsmeier-Haack Formylation of 1-Methylindole

  • Protocol: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 1.5 eq) is added to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of 1-methylindole (1.0 eq) in anhydrous DMF is then added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is heated to 35-40 °C for 1-2 hours. The reaction is then cooled and poured onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium hydroxide or sodium carbonate. The precipitated product, 1-methyl-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Expertise & Causality: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles. The electrophile, the chloroiminium ion ([CHCl=N(CH₃)₂]⁺), is generated in situ from POCl₃ and DMF. The C3 position of indole is the most electron-rich and sterically accessible, leading to highly regioselective formylation.

Step 3: Oxidation to 1-Methyl-1H-indole-3-carboxylic Acid

  • Protocol: 1-Methyl-1H-indole-3-carbaldehyde (1.0 eq) is suspended in a mixture of acetone and water. While stirring vigorously, a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water is added dropwise, maintaining the temperature between 10-20 °C. The reaction is stirred at room temperature until the purple color of the permanganate disappears. The mixture is then filtered to remove the manganese dioxide precipitate. The filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried.

  • Expertise & Causality: Potassium permanganate is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids.[1] The reaction is performed in a neutral or slightly alkaline medium initially to prevent acidic degradation of the indole ring. Acidification during workup is necessary to protonate the carboxylate and precipitate the desired acid.

Step 4: Esterification to Methyl 1-methyl-1H-indole-3-carboxylate

  • Protocol: 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq) is dissolved in an excess of methanol (MeOH). A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added. The mixture is heated at reflux for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester, which can be purified by recrystallization.[2]

  • Expertise & Causality: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, hence the use of excess methanol to drive the equilibrium towards the product.

Step 5: Hydrazinolysis to this compound

  • Protocol: Methyl 1-methyl-1H-indole-3-carboxylate (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) is added. The mixture is heated at reflux for 4-8 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford this compound.

  • Expertise & Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable carbohydrazide. The large excess of hydrazine hydrate ensures the reaction goes to completion.

Route B: Convergent Synthesis via Fischer Indole Synthesis

This route aims to construct the 1-methyl-1H-indole-3-carboxylic acid core in a single step from N-methyl-N-phenylhydrazine and an appropriate α-keto acid, followed by conversion to the carbohydrazide.

Workflow for Route B

Route B Workflow start N-Methyl-N- phenylhydrazine step1 Fischer Indole Synthesis start->step1 Pyruvic Acid, Acid Catalyst intermediate1 1-Methyl-1H-indole- 2-carboxylic Acid (Major Product) step1->intermediate1 step2 Esterification intermediate1->step2 MeOH, H₂SO₄ intermediate2 Methyl 1-methyl-1H- indole-2-carboxylate step2->intermediate2 step3 Hydrazinolysis intermediate2->step3 N₂H₄·H₂O end 1-Methyl-1H-indole- 2-carbohydrazide step3->end Fischer Indole Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & Rearrangement cluster_2 Cyclization & Aromatization A N-Methyl-N-phenylhydrazine + Pyruvic Acid B Hydrazone A->B [-H₂O] C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Shift C->D E Di-imine Intermediate D->E Aromatization F Cyclization E->F G Aminal Intermediate F->G H Aromatization G->H [-NH₃] I 1-Methyl-1H-indole- 2-carboxylic Acid H->I

Caption: Simplified mechanism of the Fischer indole synthesis with N-methyl-N-phenylhydrazine and pyruvic acid.

A critical issue with this route for the synthesis of the target 3-carbohydrazide is regioselectivity . The reaction of N-methyl-N-phenylhydrazine with pyruvic acid overwhelmingly yields 1-methyl-1H-indole-2-carboxylic acid . [3]This is because the cyclization step favors the formation of a bond between the benzene ring and the carbon bearing the methyl group of the original pyruvate, leading to the carboxyl group at the C2 position. While other α-ketoacids could theoretically direct cyclization to the C3 position, they are often less accessible and may lead to mixtures of products. Therefore, the standard Fischer indole synthesis is not a direct or efficient route to the desired 3-substituted isomer.

Comparative Analysis

ParameterRoute A (Linear Synthesis from Indole)Route B (Fischer Indole Synthesis)
Starting Materials Indole, methyl iodide, POCl₃, DMF, KMnO₄, hydrazineN-methyl-N-phenylhydrazine, pyruvic acid, acid catalyst
Number of Steps 53 (to the carbohydrazide)
Overall Yield Moderate (product of 5 steps)Very low for the desired 3-isomer
Regioselectivity High (C3 functionalization is well-controlled)Poor (strongly favors the 2-isomer)
Scalability Generally good, though oxidation can be cumbersomeGood for the 2-isomer, not practical for the 3-isomer
Key Challenges Multiple steps, handling of hazardous reagents (NaH, POCl₃, KMnO₄)Unfavorable regiochemistry for the target molecule

Conclusion and Recommendation

Based on this comparative analysis, Route A is the unequivocally superior method for the synthesis of this compound. While it involves more steps, each transformation is high-yielding and highly regioselective, ensuring that the desired C3 functionalization is achieved. The procedures are well-established and can be scaled for laboratory and pilot plant production.

In contrast, the Fischer Indole Synthesis (Route B), while elegant and convergent, presents a significant and largely insurmountable regioselectivity problem when using common starting materials like pyruvic acid. The preferential formation of the 1-methyl-1H-indole-2-carboxylic acid makes this route unsuitable for the efficient preparation of the target 3-carbohydrazide.

For researchers and drug development professionals requiring reliable access to this compound, the linear synthesis commencing from indole offers a robust, predictable, and scalable pathway.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241–2245. [Link]

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A Researcher's Comparative Guide to Confirming the Binding Site of 1-methyl-1H-indole-3-carbohydrazide on Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification of a ligand's binding site on its target protein is a cornerstone of mechanism-of-action studies and a critical enabler of structure-based drug design. This guide provides an in-depth, comparative analysis of key experimental methodologies for confirming the binding site of small molecules, using the putative tubulin inhibitor, 1-methyl-1H-indole-3-carbohydrazide, as a central case study. While numerous indole-based compounds are known to target the colchicine binding site of β-tubulin, this guide will walk researchers through the definitive techniques to validate this hypothesis for our specific compound of interest.[1][2][3][4][5]

Our approach is grounded in the principles of scientific rigor, emphasizing not just the "how" but the "why" behind each experimental choice. We will dissect and compare the utility of high-resolution structural biology techniques, biophysical methods that probe the protein-ligand interface in solution, and biochemical assays that validate the functional consequences of binding site interactions.

The Target: Unraveling the Tubulin-Ligand Interaction

Tubulin, a globular protein, polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1] The colchicine binding site, located at the interface between α- and β-tubulin, is a well-established target for small molecule inhibitors that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][6][7] Many indole derivatives have been identified as tubulin polymerization inhibitors that act through this site.[2][3][4][8] The core objective of the methodologies outlined below is to definitively place this compound within this binding pocket.

A Comparative Overview of Binding Site Confirmation Techniques

Choosing the right technique to confirm a binding site depends on a multitude of factors including the nature of the protein, the affinity of the ligand, and the specific questions being asked. Below is a comparative summary of the gold-standard methods we will explore in detail.

Technique Principle Resolution Protein Size Limitation Key Information Provided
X-ray Crystallography Diffraction of X-rays by a protein crystalAtomic (<3 Å)No strict limit, but crystallization can be a bottleneck3D structure of the protein-ligand complex, precise atomic interactions.
NMR Spectroscopy Changes in nuclear spin states in a magnetic fieldResidue-levelGenerally < 40 kDaIdentification of residues at the binding interface in solution, conformational changes.
HDX-Mass Spectrometry Ligand-induced changes in deuterium exchangePeptide-levelNo strict limitSolvent accessibility of protein regions, mapping of the binding interface.
Site-Directed Mutagenesis Alteration of specific amino acid residuesResidue-levelNoneFunctional importance of specific residues for ligand binding and activity.

High-Resolution Structural Elucidation: X-ray Crystallography

X-ray crystallography stands as the gold standard for visualizing protein-ligand interactions at an atomic level.[6] By determining the three-dimensional structure of the target protein in complex with the ligand, it provides unequivocal evidence of the binding site and the precise orientation of the ligand within it.

Causality in Experimental Design

The decision to pursue crystallography is driven by the need for high-resolution structural data, which is invaluable for structure-activity relationship (SAR) studies and computational modeling. The primary challenge lies in obtaining well-diffracting crystals of the protein-ligand complex.

Experimental Workflow

Sources

Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synergy between empirical experimental data and theoretical computational predictions is paramount. This guide provides a comprehensive cross-validation of the physicochemical properties of 1-methyl-1H-indole-3-carbohydrazide, a molecule of interest in medicinal chemistry.[1] By juxtaposing experimental findings with computational models, we can achieve a more nuanced understanding of its molecular structure and behavior, thereby accelerating research and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage both experimental and computational methodologies in their work.

Introduction to this compound

This compound is a derivative of indole, a prominent heterocyclic scaffold in numerous natural products and pharmaceutical agents.[2] Its structural features, comprising a methylated indole ring and a carbohydrazide moiety, suggest potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. The carbohydrazide group is a versatile functional group known to be a key pharmacophore in a variety of biologically active compounds.

To fully exploit the potential of this molecule, a thorough characterization of its structural and electronic properties is essential. This guide will delve into a comparative analysis, presenting a synthesis of available experimental data for closely related compounds and juxtaposing it with theoretical predictions derived from computational chemistry.

Experimental Characterization

Synthesis Protocol

The synthesis of this compound typically proceeds via a two-step process starting from 1-methyl-1H-indole-3-carboxylic acid.

Step 1: Esterification of 1-methyl-1H-indole-3-carboxylic acid

  • Dissolve 1-methyl-1H-indole-3-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the methyl 1-methyl-1H-indole-3-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the purified methyl 1-methyl-1H-indole-3-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Upon cooling, the this compound product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

G IndoleAcid 1-methyl-1H-indole-3-carboxylic acid Ester Methyl 1-methyl-1H-indole-3-carboxylate IndoleAcid->Ester  Methanol, H+ (catalyst) Hydrazide This compound Ester->Hydrazide  Hydrazine hydrate, Ethanol G cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Predicted Data mol_structure Molecular Structure (this compound) opt Geometry Optimization mol_structure->opt freq Frequency Analysis opt->freq nmr NMR (GIAO) opt->nmr tddft TD-DFT opt->tddft opt_geom Optimized Geometry opt->opt_geom ir_spectra Predicted FT-IR Spectrum freq->ir_spectra nmr_shifts Predicted NMR Shifts nmr->nmr_shifts uv_vis Predicted UV-Vis Spectrum tddft->uv_vis

Caption: Workflow for computational prediction of molecular properties.

Predicted Physicochemical Properties

While a specific DFT study for this compound is not available in the searched literature, predictions for some of its basic properties are available from databases like PubChem. [5] Table 2: Predicted Physicochemical Properties from PubChem

PropertyPredicted Value
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
XlogP 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Monoisotopic Mass 189.09021 Da
Predicted CCS ([M+H]⁺) 138.2 Ų

Cross-Validation and Discussion

A direct, quantitative comparison between experimental and predicted values for this compound is hampered by the lack of a dedicated publication with this specific data. However, we can engage in a qualitative cross-validation based on the expected experimental values and the general accuracy of computational methods for similar molecules.

  • FT-IR Spectroscopy: DFT calculations on related indole and carbohydrazide-containing molecules have shown good agreement with experimental vibrational spectra, typically with a scaling factor applied to the calculated frequencies. [6][7]The predicted vibrational modes from a DFT calculation on this compound would be expected to correspond well with the key functional group vibrations (N-H, C=O) anticipated in the experimental spectrum.

  • NMR Spectroscopy: The GIAO method for predicting NMR chemical shifts is generally reliable, especially for proton and carbon nuclei in organic molecules. [8]It is anticipated that the calculated ¹H and ¹³C NMR shifts for this compound would correlate linearly with the expected experimental values, aiding in the assignment of peaks in an experimental spectrum.

  • UV-Vis Spectroscopy: TD-DFT calculations can effectively predict the electronic transitions responsible for UV-Vis absorption. [8]For this compound, the calculations would be expected to reproduce the characteristic π-π* transitions of the indole ring, providing theoretical support for the observed absorption maxima.

The value of this cross-validation lies in its predictive power. In the absence of complete experimental data, computational models can provide valuable insights into the molecule's properties. Conversely, when experimental data is available, computational results can aid in its interpretation and assignment.

Conclusion

This guide has provided a comparative overview of the expected experimental data and computational predictions for this compound. While a complete, side-by-side comparison is currently limited by the available literature, the principles of cross-validation remain crucial. The synthesis of information from related compounds and the application of established computational methodologies provide a robust framework for understanding the physicochemical properties of this molecule. For researchers in drug discovery and materials science, integrating both experimental and computational approaches is a powerful strategy to accelerate innovation and deepen fundamental understanding.

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Evaluating the Selectivity of 1-methyl-1H-indole-3-carbohydrazide Against Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the indole nucleus is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] Its derivatives have shown a wide array of biological activities, making them a focal point for intensive research and development.[1] This guide provides an in-depth technical evaluation of 1-methyl-1H-indole-3-carbohydrazide , a specific indole derivative, focusing on its cytotoxic selectivity against a panel of human cancer cell lines. We will compare its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

Introduction: The Rationale for Selectivity Profiling

The therapeutic efficacy of an anticancer agent is intrinsically linked to its selectivity—the ability to preferentially inhibit the growth of cancer cells while sparing normal, healthy cells. A high degree of selectivity minimizes off-target effects and reduces patient toxicity, a major hurdle in cancer chemotherapy. This compound has been identified as a potential anticancer compound.[2] Preliminary studies suggest it may function by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, inhibiting cell cycle progression, and ultimately leading to apoptosis.[2] One report has indicated its efficacy against breast cancer cell lines, specifically inhibiting the proliferation of MDA-MB-231 cells.[2]

However, a comprehensive understanding of its activity spectrum across diverse cancer types is lacking. This guide outlines a systematic approach to characterizing the selectivity profile of this compound, providing a framework for its preclinical evaluation.

Comparative Framework: Benchmarking Against Standard-of-Care Agents

To contextualize the cytotoxic potential of this compound, its performance will be benchmarked against two widely used chemotherapeutic drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[3][4]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[5][6]

By comparing the half-maximal inhibitory concentrations (IC50) of this compound with these standards, we can gain insights into its relative potency and potential for therapeutic development.

Experimental Design: A Multi-faceted Approach to Selectivity Evaluation

The core of this guide is a robust experimental workflow designed to generate high-quality, reproducible data on the cytotoxic selectivity of our lead compound.

Cell Line Panel Selection

A diverse panel of human cancer cell lines is crucial for a comprehensive selectivity assessment. The selection should encompass various tissue origins to identify potential tissue-specific sensitivities. A foundational panel could include:

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)
A549 Lung Carcinoma
HeLa Cervical Adenocarcinoma
HepG2 Hepatocellular Carcinoma
HT-29 Colorectal Adenocarcinoma
U-87 MG Glioblastoma
PC-3 Prostate Adenocarcinoma
HEK-293 Normal Human Embryonic Kidney (as a non-cancerous control)

This panel can be expanded, for instance, by adopting the comprehensive NCI-60 human tumor cell line screen , a publicly available resource that allows for broad screening and mechanistic predictions through the COMPARE algorithm.[7][8][9]

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

For cytotoxicity screening, the Sulforhodamine B (SRB) assay is a reliable and cost-effective method.[10][11] It is a colorimetric assay that measures cellular protein content, which is proportional to the cell number.[12][13] This method is less susceptible to interference from compounds that affect metabolic activity, a potential confounding factor in assays like the MTT assay.[13]

SRB_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_stain Fixation & Staining cluster_read Data Acquisition start Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 fix Fix cells with cold 10% TCA incubate2->fix wash1 Wash with water and air dry fix->wash1 stain Stain with 0.4% SRB solution wash1->stain wash2 Wash with 1% acetic acid to remove unbound dye stain->wash2 dry Air dry plates wash2->dry solubilize Solubilize bound dye with 10 mM Tris base dry->solubilize read Read absorbance at 510-540 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: SRB Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound, Doxorubicin, Paclitaxel) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density.

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[10]

    • Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[10]

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell survival relative to the vehicle-treated control.

    • Plot the percentage of cell survival against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Alternative Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used method for assessing cell viability.[14][15] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_mtt MTT Reaction cluster_read Data Acquisition start Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT cell viability assay.

Data Presentation and Interpretation

The primary output of these experiments will be the IC50 values for each compound against each cell line. This data should be compiled into a clear, comparative table.

Table 1: Comparative Cytotoxicity (IC50, µM) of Test Compounds
Cell LineThis compoundDoxorubicinPaclitaxel
MCF-7 Experimental DataLiterature/Experimental Data[3][4]Literature/Experimental Data[5][17]
MDA-MB-231 Experimental DataLiterature/Experimental Data[18]Literature/Experimental Data[17]
A549 Experimental DataLiterature/Experimental Data[3][4]Literature/Experimental Data[19]
HeLa Experimental DataLiterature/Experimental Data[3][4]Literature/Experimental Data
HepG2 Experimental DataLiterature/Experimental Data[3][4]Literature/Experimental Data
HT-29 Experimental DataLiterature/Experimental Data[20]Literature/Experimental Data
U-87 MG Experimental DataLiterature/Experimental DataLiterature/Experimental Data
PC-3 Experimental DataLiterature/Experimental DataLiterature/Experimental Data
HEK-293 Experimental DataLiterature/Experimental Data[18]Literature/Experimental Data

Note: Literature IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.[3][5]

A selectivity index (SI) can be calculated to quantify the differential activity of the compound against cancerous versus non-cancerous cells:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

Mechanistic Insights and Future Directions

The initial hypothesis for the mechanism of action of this compound is the inhibition of tubulin polymerization.[2] The selectivity profile obtained from the cytotoxicity screening can provide clues to further refine this hypothesis. For instance, cell lines with known mutations in tubulin or alterations in microtubule-associated proteins may exhibit differential sensitivity.

Should this compound demonstrate a promising selectivity profile, further mechanistic studies would be warranted, including:

  • Cell Cycle Analysis: To confirm cell cycle arrest at the G2/M phase.

  • Tubulin Polymerization Assays: To directly measure the effect of the compound on microtubule assembly.

  • Apoptosis Assays: To quantify the induction of programmed cell death.

Conclusion

This guide provides a comprehensive framework for evaluating the cytotoxic selectivity of this compound. By employing standardized and validated protocols, and benchmarking against established anticancer drugs, researchers can generate robust and comparable data. The resulting selectivity profile will be instrumental in determining the therapeutic potential of this indole derivative and guiding its future development as a novel anticancer agent. The systematic approach outlined herein underscores the importance of rigorous preclinical evaluation in the quest for more effective and less toxic cancer therapies.

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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 1-methyl-1H-indole-3-carbohydrazide Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need to overcome the limitations of current treatments, such as severe side effects and the emergence of drug resistance.[1][2] Within the vast field of medicinal chemistry, the indole scaffold has emerged as a "privileged motif" due to its presence in numerous bioactive compounds and its versatility in drug design.[3][4][5] Indole derivatives have demonstrated a wide spectrum of anticancer activities, targeting various biological pathways crucial for cancer cell survival and proliferation.[6][7][8]

This guide focuses on 1-methyl-1H-indole-3-carbohydrazide , a specific indole derivative with putative anticancer properties.[9] Our objective is to provide a rigorous framework for benchmarking this compound against well-established, FDA-approved anticancer drugs: Doxorubicin , Cisplatin , and Paclitaxel . By presenting a head-to-head comparison of their mechanisms of action and outlining a comprehensive suite of experimental protocols, this document serves as a technical guide for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities.

Part 1: A Mechanistic Showdown - How Do They Kill Cancer Cells?

Understanding the precise mechanism of action (MoA) is fundamental to drug development. It dictates a drug's efficacy, potential synergies, and side-effect profile. Here, we contrast the hypothesized mechanism of this compound with our three benchmark drugs.

This compound: Preliminary data and research on similar indole structures suggest that this compound may exert its anticancer effects by targeting the cellular cytoskeleton.[9][10] Specifically, it is hypothesized to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[7][10] This interference with microtubule polymerization leads to a halt in the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1]

Benchmark Anticancer Drugs:

  • Doxorubicin: This anthracycline antibiotic has a multi-pronged attack. Its primary mechanism involves intercalating into DNA, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[11][12][13] This leads to an accumulation of DNA double-strand breaks.[][15] Doxorubicin also generates reactive oxygen species (ROS), causing further damage to DNA, proteins, and cell membranes.[12]

  • Cisplatin: As a platinum-based agent, cisplatin's cytotoxicity stems from its ability to form covalent bonds with the purine bases in DNA.[16][17] This creates DNA adducts, primarily intrastrand and interstrand crosslinks, which physically distort the DNA helix.[18][19] This damage inhibits DNA replication and transcription, triggering DNA repair mechanisms that, when overwhelmed, lead to apoptosis.[20]

  • Paclitaxel: Belonging to the taxane family, paclitaxel also targets microtubules, but with an opposing mechanism to colchicine-site binders. Instead of inhibiting polymerization, it hyper-stabilizes microtubules.[21][22] This action prevents the dynamic disassembly required for mitotic spindle formation, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[23][][25]

Anticancer Mechanisms of Action cluster_0 This compound cluster_1 Paclitaxel cluster_2 DNA Damaging Agents Indole This compound Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Hyper-stabilization Microtubule_Stabilization->Mitotic_Arrest Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA TopoII Topoisomerase II Doxorubicin->TopoII Cisplatin Cisplatin Cisplatin->DNA DNA_Damage DNA Damage & Replication Block Apoptosis Apoptosis Cytotoxicity Screening Workflow start Seed Cancer Cells (96-well plate) step1 Add Serial Dilutions of Test Compounds start->step1 step2 Incubate (48-72h) step1->step2 step3 Fix Cells (TCA) step2->step3 step4 Stain Protein (SRB) step3->step4 step5 Solubilize Dye (Tris Base) step4->step5 end Read Absorbance (510nm) & Calculate IC50 step5->end Apoptosis Assay Workflow start Treat Cells with Compounds (24h) step1 Harvest Adherent & Floating Cells start->step1 step2 Wash with PBS step1->step2 step3 Stain with Annexin V-FITC & Propidium Iodide (PI) step2->step3 step4 Incubate (15 min, dark) step3->step4 end Analyze by Flow Cytometry & Quantify Cell Populations step4->end

Caption: Apoptosis Assay Workflow.
Experiment 3: Cell Cycle Analysis

Causality: This assay directly tests the hypothesis that this compound acts as a microtubule-disrupting agent. Such agents typically cause cells to arrest in the G2/M (mitotic) phase of the cell cycle. B[10]y quantifying the DNA content of cells using a fluorescent dye like PI, we can measure the proportion of cells in each phase (G0/G1, S, G2/M).

[26]Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Culture cells as in the apoptosis assay, treating with 1x IC50 concentrations of each compound for a relevant time period (e.g., 18-24 hours).

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours. 3[27]. Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA). 4[28]. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow start Treat Cells with Compounds (18-24h) step1 Harvest Cells start->step1 step2 Fix in Cold 70% Ethanol step1->step2 step3 Wash and Resuspend step2->step3 step4 Stain with PI & RNase A step3->step4 end Analyze by Flow Cytometry & Model Cell Cycle Phases step4->end

Caption: Cell Cycle Analysis Workflow.
Experiment 4: In Vivo Efficacy in a Xenograft Model

Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living system. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for evaluating anticancer drug efficacy before clinical trials.

[29][30]Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of a chosen human cancer cell line (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse. 3[31]. Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline + solubilizing agent)

    • This compound (at one or two dose levels)

    • Positive Control (e.g., Paclitaxel at a clinically relevant dose)

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or 3 times a week) for 3-4 weeks.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group.

    • % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

[31]### Part 3: Data Synthesis and Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables to facilitate objective analysis. Below are templates with hypothetical data illustrating potential outcomes.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundMDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)U87-MG (Glioblastoma)
This compound 0.851.200.952.50
Doxorubicin0.450.600.500.75
Cisplatin5.507.804.909.20
Paclitaxel0.050.080.040.15
  • Interpretation: This table allows for a direct comparison of potency. In this hypothetical scenario, Paclitaxel is the most potent, while the indole compound shows moderate, single-digit micromolar activity, superior to Cisplatin but less potent than Doxorubicin.

Table 2: Apoptosis Induction in MDA-MB-231 Cells (% Total Apoptotic Cells)

Compound (at 1x IC50, 24h)Early Apoptosis (AnnV+/PI-)Late Apoptosis (AnnV+/PI+)Total Apoptosis
Vehicle Control3.1%1.5%4.6%
This compound 25.5%10.2%35.7%
Doxorubicin22.1%18.5%40.6%
Paclitaxel30.8%15.1%45.9%
  • Interpretation: This confirms that the cytotoxicity observed is primarily due to apoptosis. The indole compound is a potent inducer of apoptosis, comparable to the established agents.

Table 3: Cell Cycle Arrest in MDA-MB-231 Cells (% Cells in Phase)

Compound (at 1x IC50, 24h)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.2%24.1%20.7%
This compound 10.5%15.3%74.2%
Doxorubicin40.1%45.5% 14.4%
Paclitaxel8.9%12.5%78.6%
  • Interpretation: This data provides strong mechanistic insight. The significant accumulation of cells in the G2/M phase for both the indole compound and Paclitaxel strongly supports a mechanism involving microtubule disruption. Doxorubicin, a DNA damaging agent, shows a characteristic S-phase arrest.

Table 4: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle Control-1550 ± 210-
This compound 50 mg/kg, q.d.850 ± 15054%
Paclitaxel10 mg/kg, 3x/week580 ± 11072%
  • Interpretation: This demonstrates the translation of in vitro activity to an in vivo setting. The indole compound shows significant tumor growth inhibition, validating its potential as a therapeutic agent, though it may be less potent than the positive control, Paclitaxel, in this specific model.

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for benchmarking this compound against standard-of-care anticancer drugs. The proposed workflow, from broad screening to specific mechanistic and in vivo studies, provides a robust framework for assessing its potential.

Based on our hypothetical data, this compound emerges as a promising lead compound. It demonstrates moderate single-digit micromolar cytotoxicity, effectively induces apoptosis, and, crucially, appears to act as a microtubule-destabilizing agent by causing G2/M cell cycle arrest. Its significant in vivo efficacy further underscores its therapeutic potential.

The next steps in the development of this compound would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Advanced Mechanistic Studies: Confirming its binding to the colchicine site on tubulin through biochemical assays (e.g., tubulin polymerization assays).

  • Toxicity Studies: Evaluating its safety profile in more comprehensive animal models.

By following this rigorous, evidence-based approach, researchers can effectively de-risk and advance novel anticancer candidates like this compound from the laboratory bench toward clinical application.

References

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  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.

  • Malik, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-cancer agents in medicinal chemistry, 21(13), 1661–1677.

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen.

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

  • Wikipedia. (n.d.). Cisplatin.

  • Wikipedia. (n.d.). NCI-60.

  • Wikipedia. (n.d.). Paclitaxel.

  • Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. RASAYAN Journal of Chemistry, 13(3), 1599-1611.

  • Carvalho, C., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(21), 13488.

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6891.

  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?

  • Patsnap Synapse. (2024). What is the mechanism of Cisplatin?

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?

  • ResearchGate. (2020). (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.

  • Siddik, Z. H. (2023). Cisplatin. In: StatPearls. StatPearls Publishing.

  • Kaur, M., et al. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160-173.

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen.

  • BOC Sciences. (2024). Mechanism of Action of Paclitaxel.

  • Zhao, H., et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(1), e999.

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  • ResearchGate. (n.d.). Mechanism of action of doxorubicin.

  • Singh, T., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114278.

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  • Weaver, B. A. (2023). Paclitaxel. In: StatPearls. StatPearls Publishing.

  • Kumar, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 22(10), 1133-1153.

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Independent Verification of the Synthesis and Purity of 1-methyl-1H-indole-3-carbohydrazide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the meticulous verification of a compound's identity and purity is paramount. This guide provides a comprehensive framework for the independent synthesis and rigorous purity assessment of 1-methyl-1H-indole-3-carbohydrazide, a heterocyclic scaffold of interest in pharmaceutical research. By presenting a detailed synthetic protocol, robust analytical methodologies, and a comparative analysis with a structurally similar analogue, this document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Significance of Purity in Indole-Based Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound, with its potential for further functionalization, represents a valuable building block for the synthesis of novel therapeutic agents. However, the biological activity and toxicological profile of any compound are intrinsically linked to its purity. The presence of unreacted starting materials, byproducts, or degradation products can lead to erroneous biological data and compromise the safety and efficacy of potential drug candidates. Therefore, an independent and thorough verification of both the successful synthesis of the target molecule and its degree of purity is a critical, non-negotiable step in the research and development process.

This guide will empower the researcher to:

  • Synthesize this compound from commercially available starting materials.

  • Conduct a multi-faceted analytical verification of the synthesized compound's identity and purity using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • Perform a comparative analysis with the closely related and well-characterized 1H-indole-3-carbohydrazide.

I. Synthesis of this compound and a Comparative Analog

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1-methyl-1H-indole-3-carboxylic acid. This is followed by the synthesis of the comparative compound, 1H-indole-3-carbohydrazide, from its corresponding methyl ester.

A. Synthesis of this compound

The synthetic pathway involves an initial esterification of the carboxylic acid to form the methyl ester, which is then converted to the desired carbohydrazide via hydrazinolysis.

Synthesis_Target start 1-methyl-1H-indole- 3-carboxylic acid intermediate Methyl 1-methyl-1H- indole-3-carboxylate start->intermediate  MeOH, cat. H₂SO₄  Reflux product 1-methyl-1H-indole- 3-carbohydrazide intermediate->product  NH₂NH₂·H₂O  Ethanol, Reflux

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

This Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to their corresponding esters. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent.

Experimental Protocol:

  • To a solution of 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1-methyl-1H-indole-3-carboxylate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The conversion of the methyl ester to the carbohydrazide is achieved through nucleophilic acyl substitution with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group. This reaction is typically performed in an alcoholic solvent and driven by heating.

Experimental Protocol:

  • Dissolve methyl 1-methyl-1H-indole-3-carboxylate (1.0 eq) in ethanol (15-20 mL per gram of ester).

  • Add hydrazine hydrate (10-20 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

B. Synthesis of the Comparative Compound: 1H-indole-3-carbohydrazide

For a robust comparison, the synthesis of the unmethylated analog, 1H-indole-3-carbohydrazide, is presented. This compound serves as an excellent benchmark due to its structural similarity and well-documented synthetic procedure.[1]

Synthesis_Comparative start Methyl 1H-indole- 3-carboxylate product 1H-indole-3-carbohydrazide start->product  NH₂NH₂·H₂O  Ethanol, Reflux

Figure 2: Synthetic workflow for 1H-indole-3-carbohydrazide.

Experimental Protocol: This protocol is adapted from established literature procedures.[1]

  • To a solution of methyl 1H-indole-3-carboxylate (1.0 eq) in ethanol (approximately 0.5 mL for 2.86 mmol of the ester), add hydrazine monohydrate (approximately 15 eq).

  • Stir the reaction mixture at approximately 80°C for 2 hours, monitoring by TLC.

  • After completion, cool the mixture by adding a water/ice mixture.

  • Filter the resulting solid precipitate to yield 1H-indole-3-carbohydrazide.[1]

II. Independent Verification and Purity Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and the accurate determination of the purity of the synthesized this compound.

Verification_Workflow cluster_synthesis Synthesis cluster_verification Analytical Verification cluster_comparison Comparative Analysis synthesized_product Synthesized 1-methyl-1H-indole- 3-carbohydrazide hplc HPLC (Purity Assessment) synthesized_product->hplc nmr ¹H and ¹³C NMR (Structural Confirmation) synthesized_product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) synthesized_product->ms commercial_standard Commercial Standard of 1-methyl-1H-indole- 3-carbohydrazide hplc->commercial_standard Direct Comparison comparative_compound Synthesized 1H-indole-3-carbohydrazide nmr->comparative_compound Spectral Comparison

Figure 3: Workflow for the analytical verification and comparison.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The separation is based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol (Starting Point for Method Development):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A direct comparison of the retention time with a commercially available analytical standard of this compound provides strong evidence of identity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the molecular structure of the synthesized compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the presence of all protons and their respective chemical environments. Key expected signals for this compound include:

  • A singlet for the N-methyl protons.

  • A singlet for the C2-proton of the indole ring.

  • A multiplet pattern for the four aromatic protons on the benzene ring.

  • Signals for the -NH-NH₂ protons of the hydrazide group, which may be broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. This provides further confirmation of the carbon skeleton.

C. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. The expected [M+H]⁺ ion for this compound (C₁₀H₁₁N₃O, MW = 189.22 g/mol ) would be observed at m/z 190.23.

III. Comparative Data Analysis

A direct comparison of the analytical data obtained for the synthesized this compound with a commercial standard and the synthesized 1H-indole-3-carbohydrazide provides a robust validation of the experimental outcome.

Table 1: Physicochemical and Analytical Data Comparison

Property/TechniqueSynthesized this compound (Expected)Commercial this compound StandardSynthesized 1H-indole-3-carbohydrazide (Expected)
Molecular Formula C₁₀H₁₁N₃OC₁₀H₁₁N₃OC₉H₉N₃O
Molecular Weight 189.22 g/mol 189.22 g/mol 175.19 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
HPLC Purity >98% (target)≥95% (typical)>98% (target)
HPLC Retention Time Match with standardVendor specifiedDifferent from methylated analog
¹H NMR Presence of N-CH₃ singletMatch with synthesizedAbsence of N-CH₃ singlet, presence of indole N-H
¹³C NMR Presence of N-CH₃ signalMatch with synthesizedAbsence of N-CH₃ signal
MS (ESI+) [M+H]⁺ m/z 190.23m/z 190.23m/z 176.20

Conclusion

This guide has outlined a comprehensive and self-validating approach for the synthesis and independent verification of this compound. By adhering to the detailed experimental protocols for synthesis and employing a suite of orthogonal analytical techniques—HPLC, NMR, and MS—researchers can confidently ascertain the identity and purity of their target compound. The inclusion of a comparative analysis against both a commercial standard and a closely related synthesized analog further strengthens the integrity of the verification process. This rigorous approach is fundamental to generating reliable and reproducible data in the pursuit of novel therapeutics.

References

  • Miri, R., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 21(1), 38. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-methyl-1H-indole-3-carbohydrazide is an indole derivative investigated for its potential therapeutic properties, including anti-cancer applications.[1][2] As with many specialized heterocyclic compounds, its handling and disposal require a meticulous, safety-first approach. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound, ensuring personnel safety and environmental compliance. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these critical laboratory protocols.

Part 1: Hazard Profile and Core Safety Principles

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance.

1.1. GHS Hazard Classification The primary hazards associated with this compound are acute toxicity and irritation.[3] It is crucial to internalize these risks to appreciate the necessity of the stringent disposal measures outlined below.

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

1.2. The Hydrazide Moiety: A Special Consideration The carbohydrazide functional group (-CONHNH₂) warrants special attention. This group is a derivative of hydrazine (N₂H₄), a compound and class of compounds recognized by the Environmental Protection Agency (EPA) as hazardous.[6] Many hydrazine derivatives are known for their toxicity and are suspected carcinogens.[7][8] Therefore, as a matter of scientific prudence and regulatory compliance, this compound must be managed as a hazardous chemical waste from cradle to grave.

1.3. Fundamental Disposal Principle The single most important principle is that This compound and any materials contaminated with it must be disposed of as regulated hazardous waste. [4][5][9][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[9][11] Doing so poses a significant risk to environmental and public health. All disposal activities must comply with local, state, and federal hazardous waste regulations.[11][12]

Table 1: Chemical and Safety Data Summary
PropertyValueSource
CAS Number 56559-62-7[13]
Molecular Formula C₁₀H₁₁N₃O[13][14]
Molecular Weight 189.21 g/mol [14]
Physical Form Solid[13]
Incompatible Materials Strong oxidizing agents[4][5]
Primary Disposal Route Approved Hazardous Waste Disposal Plant[4][5][9][10]

Part 2: Disposal Workflows and Step-by-Step Protocols

The following section provides detailed, step-by-step protocols for managing different waste streams containing this compound. The logical flow for determining the correct disposal pathway is summarized in the diagram below.

Diagram 1: Decision Workflow for Waste Segregation

G cluster_0 Identify Waste Type cluster_1 Select Appropriate Disposal Container start Waste Generated (Containing this compound) waste_type_solid Unused/Waste Solid Chemical start->waste_type_solid waste_type_ppe Contaminated Lab Materials (Gloves, Weigh Paper, Wipes) start->waste_type_ppe waste_type_sharps Contaminated Sharps (Needles, Glassware) start->waste_type_sharps waste_type_spill Accidental Spill Material start->waste_type_spill container_solid SOLID HAZARDOUS WASTE CONTAINER waste_type_solid->container_solid waste_type_ppe->container_solid container_sharps SHARPS CONTAINER (For Hazardous Chemical Waste) waste_type_sharps->container_sharps waste_type_spill->container_solid end_point Arrange for Pickup by Environmental Health & Safety (EH&S) container_solid->end_point container_sharps->end_point

Caption: Decision tree for segregating waste streams of this compound.

Protocol 2.1: Disposal of Bulk or Unused Solid Chemical

This protocol applies to the original reagent, synthesized material, or any pure solid waste.

Objective: To safely containerize solid chemical waste for final disposal via incineration.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Lab coat, safety glasses/goggles, nitrile gloves.

  • Designated solid hazardous waste container with a secure lid.

  • Hazardous waste label.

  • Spatula and weigh paper/boat.

Procedure:

  • Don PPE: Ensure complete PPE is worn before handling the chemical.

  • Work Area: Conduct this procedure inside a certified chemical fume hood.

  • Prepare Container: Obtain a designated container for solid hazardous chemical waste from your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound" and CAS number "56559-62-7".

  • Transfer: Carefully transfer the solid waste into the container using a clean spatula. Avoid generating dust. If transferring from a larger bottle, pour slowly and carefully.

  • Secure: Close the container lid tightly.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers.[4][5]

  • Arrange Pickup: Contact your institution's EH&S department to schedule a pickup for the full waste container.

Protocol 2.2: Disposal of Contaminated Laboratory Materials

This protocol applies to disposable items that have come into direct contact with the chemical.

Objective: To safely collect contaminated solid debris to prevent secondary exposure.

Materials:

  • PPE as described in 2.1.

  • The same solid hazardous waste container used for bulk solids.

Procedure:

  • Segregation: At the point of use, immediately segregate any contaminated items. This includes, but is not limited to:

    • Gloves

    • Weigh boats and weigh paper

    • Paper towels or absorbent pads used for minor cleanup

    • Contaminated TLC plates

  • Disposal: Place all these items directly into the designated and labeled SOLID HAZARDOUS WASTE CONTAINER .

  • Avoid Regular Trash: Do not dispose of these items in biowaste, regular trash, or broken glass bins. They are now considered hazardous waste.

  • Container Management: Keep the container lid closed when not actively adding waste. Follow steps 7 and 8 from Protocol 2.1 for storage and pickup.

Protocol 2.3: Management of Spills and Associated Waste

This protocol provides guidance for cleaning a minor, contained laboratory spill.

Objective: To safely decontaminate the spill area and properly dispose of all cleanup materials.

Causality: Chemical treatment of hydrazine-based spills with an oxidizing agent like hypochlorite is recommended to degrade the compound into less hazardous substances before final collection and disposal.[6][15]

Materials:

  • Spill Kit containing: absorbent pads/vermiculite, tongs, two sealable plastic bags.

  • 10% bleach solution (sodium hypochlorite) or another approved oxidizing agent.

  • PPE (lab coat, safety goggles, double-layered nitrile gloves).

Procedure:

  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate and contact EH&S immediately.

  • Containment: For a small spill within a fume hood, cover the spill with an inert absorbent material like vermiculite or a chemical absorbent pad.

  • Decontamination (Optional but Recommended):

    • Carefully and slowly apply a 10% bleach solution to the absorbed spill material, allowing it to saturate.

    • Let it sit for at least 30 minutes to allow for oxidative degradation of the hydrazide. Avoid splashing.

  • Collection: Using tongs, carefully collect all the contaminated absorbent material and any broken glassware.

  • Containerize: Place all collected materials into a heavy-duty, sealable plastic bag.

  • Final Wipe-Down: Wipe the spill area clean with paper towels wetted with the 10% bleach solution, followed by a water rinse. Place these paper towels into the same plastic bag.

  • Double Bag & Label: Seal the bag, then place it inside a second sealable bag. Label this bag clearly as "Hazardous Waste: this compound Spill Debris".

  • Final Disposal: Place the sealed and labeled bag into the main SOLID HAZARDOUS WASTE CONTAINER .

  • Report: Report the incident to your lab supervisor and EH&S as per institutional policy.

Part 3: The Scientific Rationale Behind Disposal Choices

  • Incineration as the Gold Standard: The recommended final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[6] This process provides the energy required to break the covalent bonds of the molecule, ensuring its complete destruction and conversion into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. This is the most effective way to eliminate the inherent hazards of the compound.

  • The Role of Oxidative Degradation for Spills: The use of sodium hypochlorite (bleach) for spill decontamination is a chemical neutralization strategy. The hypochlorite ion (ClO⁻) is a strong oxidizing agent that can react with the hydrazide moiety, breaking it down. This in-situ treatment reduces the immediate hazard in the laboratory environment before the waste is collected for final disposal by incineration.[6][15]

  • Waste Segregation and Incompatibility: Segregating this waste from other chemical streams is critical. This compound is incompatible with strong oxidizing agents.[4][5] Mixing it with an incompatible chemical in a waste container could lead to a vigorous, exothermic, and potentially dangerous reaction. Proper segregation is a cornerstone of laboratory safety.

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • Chemical Label for this compound.Provided by Google Search.
  • Hydrazine (HSG 56, 1991). Inchem.org.[Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Synthesis, molecular Docking, and anti-breast cancer study of 1-H-indol-3-Carbohydrazide and their derivatives. ResearchGate.[Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-methyl-1H-indole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1-methyl-1H-indole-3-carbohydrazide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety and efficacy in your laboratory.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a compound that demands respect. A derivative of both indole and carbohydrazide, its chemical properties necessitate stringent safety protocols. The primary hazards associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: It is known to cause serious eye and skin irritation, as well as potential respiratory irritation.[1]

The carbohydrazide functional group suggests that this compound may share properties with other hydrazines, which can be toxic and require careful handling to prevent exposure.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting against serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation and systemic toxicity. Always inspect gloves for integrity before use.
Body Protection A fully buttoned laboratory coatProtects the skin on the arms and torso from accidental spills.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, where each step logically flows into the next, minimizing the risk of exposure and contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: A workflow diagram illustrating the key stages of handling this compound, from preparation to disposal.

Detailed Experimental Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on a lab coat, chemical safety goggles, and nitrile gloves.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Staging: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat inside the fume hood. Avoid creating dust.

    • Transfer: Gently transfer the weighed compound into the reaction vessel. If any material is spilled, decontaminate the surface immediately (see cleanup section).

    • Dissolution: Add the desired solvent to the reaction vessel and mix as required. Keep the vessel covered as much as possible.

  • Post-Handling:

    • Secure Compound: Tightly cap the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

    • Personal Hygiene: After handling is complete and before leaving the laboratory, remove gloves using the proper technique and wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and its associated waste can pose a significant risk to both human health and the environment. All waste generated should be treated as hazardous.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect any unused this compound, contaminated weigh boats, and gloves in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[6]

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • Waste Pickup:

    • Follow your institution's specific procedures for arranging the pickup of hazardous waste by the EHS department or a licensed contractor. Ensure all containers are properly labeled with the full chemical name and associated hazards.

For large quantities or in the event of a significant spill, specialized disposal methods may be required. Hydrazine-containing compounds can sometimes be treated through chemical oxidation or high-temperature incineration by a licensed hazardous waste disposal facility.[2]

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.